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Foundational

An In-Depth Technical Guide to the Physicochemical Properties of (R)-2-(o-Tolyl)propanoic Acid

Introduction: Situating (R)-2-(o-Tolyl)propanoic Acid in Modern Drug Discovery (R)-2-(o-Tolyl)propanoic acid belongs to the broader class of 2-arylpropanoic acids, a chemical scaffold of immense significance in medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Situating (R)-2-(o-Tolyl)propanoic Acid in Modern Drug Discovery

(R)-2-(o-Tolyl)propanoic acid belongs to the broader class of 2-arylpropanoic acids, a chemical scaffold of immense significance in medicinal chemistry. This class, colloquially known as "profens," includes some of the most successful non-steroidal anti-inflammatory drugs (NSAIDs) in history, such as ibuprofen and naproxen.[1][2] The biological activity of these molecules is intrinsically linked to their stereochemistry; for most profens, the (S)-enantiomer is responsible for the potent inhibition of cyclooxygenase (COX) enzymes, the primary mechanism behind their anti-inflammatory effects.[3]

However, the "inactive" (R)-enantiomer is not merely a passenger. It can undergo in-vivo chiral inversion to the active (S)-form and may possess its own distinct biological activities.[3] Therefore, a comprehensive understanding of the physicochemical properties of individual enantiomers like (R)-2-(o-Tolyl)propanoic acid is paramount for researchers in drug development. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, directly impacting its efficacy, safety, and formulation development. This guide provides a detailed examination of the core physicochemical attributes of (R)-2-(o-Tolyl)propanoic acid, offering both established data and expert-derived insights grounded in the behavior of structurally related compounds.

Molecular and Structural Properties

A precise understanding of the molecule's identity is the foundation of all further characterization. (R)-2-(o-Tolyl)propanoic acid is a chiral carboxylic acid featuring a propanoic acid moiety where the alpha-carbon is substituted with an o-tolyl (2-methylphenyl) group.

IdentifierValueSource(s)
IUPAC Name (2R)-2-(2-methylphenyl)propanoic acid[4]
CAS Number 213406-25-8[4][5][6]
Molecular Formula C₁₀H₁₂O₂[6]
Molecular Weight 164.20 g/mol [6]
Canonical SMILES CC1=CC=CC=C1C(=O)O[4]
InChI Key MQHULLOCAJMXJU-MRVPVSSYSA-N[4]

Figure 1: 2D Structure of (R)-2-(o-Tolyl)propanoic Acid alt text (Image generated for illustrative purposes)

Core Physicochemical Parameters for Drug Development

The following properties are critical determinants of a compound's behavior in biological systems and during formulation. While experimental data for this specific enantiomer is scarce for some parameters, reliable estimates can be made based on its structure and data from analogous compounds.

ParameterValue / DescriptionSignificance in Drug DevelopmentSource(s)
pKa ~4.4 - 4.8 (estimated)Governs the ionization state at physiological pH, impacting solubility, membrane permeability, and receptor binding. As a carboxylic acid, it will be predominantly ionized (deprotonated) at blood pH (~7.4).[7][8]
logP 2.67 (calculated)Indicates lipophilicity. A value in this range suggests good membrane permeability, a key factor for oral absorption, but may also lead to higher protein binding and potential for metabolic clearance.[9]
Aqueous Solubility Sparingly soluble in water; soluble in organic solvents (e.g., methanol, DMSO, acetonitrile).Affects dissolution rate and bioavailability. Low aqueous solubility can be a major hurdle in formulation. Solubility is pH-dependent, increasing significantly at pH values above the pKa.[1][10][11]
Melting Point Data not available. Likely a low-melting solid at room temperature.Influences tablet manufacturing, dissolution, and stability. Related compound 2-phenylpropionic acid is a liquid or very low melting solid (5 °C), while ibuprofen is a crystalline solid (75-77.5 °C).[1][10][11]
Hydrogen Bond Donors 1 (from -COOH)Participates in interactions with biological targets and contributes to solvation and crystal packing.[4]
Hydrogen Bond Acceptors 2 (from C=O and -OH)Crucial for molecular recognition at the active site of enzymes and receptors.[4]
Expert Insights on Physicochemical Parameters:
  • pKa Causality: The acidity of the carboxylic proton is the dominant factor. The pKa of unsubstituted 2-phenylpropanoic acid is approximately 4.8.[8] The ortho-methyl group on the phenyl ring is weakly electron-donating, which would be expected to slightly increase the pKa (decrease acidity) compared to the unsubstituted analog. Therefore, an estimated pKa in the mid-to-high 4s is scientifically sound. This value is critical for designing dissolution and formulation strategies, as the compound's charge state will dictate its solubility.

  • LogP and the Rule of 5: With a molecular weight under 500, a logP under 5, and appropriate hydrogen bond donor/acceptor counts, (R)-2-(o-Tolyl)propanoic acid aligns well with Lipinski's Rule of 5, suggesting it possesses "drug-like" properties conducive to oral bioavailability. The balance between its pKa and logP is key; in the acidic environment of the stomach, it will be largely protonated and neutral, favoring absorption, while in the intestine and blood, it will be ionized, favoring solubility.

Spectroscopic Characterization Profile

  • ¹H NMR (Proton NMR):

    • Aromatic Protons: Expect a complex multiplet pattern between δ 7.0-7.4 ppm integrating to 4 protons, characteristic of a 1,2-disubstituted benzene ring.

    • Methine Proton (-CH): A quartet between δ 3.6-3.8 ppm integrating to 1 proton, due to coupling with the adjacent methyl group.

    • Aromatic Methyl Protons (-CH₃): A singlet at approximately δ 2.3 ppm integrating to 3 protons.

    • Aliphatic Methyl Protons (-CH₃): A doublet at approximately δ 1.5 ppm integrating to 3 protons, coupled to the methine proton.

    • Carboxylic Acid Proton (-COOH): A broad singlet at δ 10-12 ppm, which is exchangeable with D₂O.

  • ¹³C NMR (Carbon NMR):

    • Carbonyl Carbon (C=O): A signal in the range of δ 175-180 ppm.

    • Aromatic Carbons: Multiple signals between δ 125-145 ppm.

    • Methine Carbon (-CH): A signal around δ 45 ppm.

    • Methyl Carbons (-CH₃): Two distinct signals in the aliphatic region, typically between δ 15-25 ppm.

  • Infrared (IR) Spectroscopy:

    • O-H Stretch: A very broad absorption band from ~2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

    • C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹, indicative of the carbonyl group of the carboxylic acid.

    • C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

    • C=C Stretches: Aromatic ring stretching absorptions in the 1450-1600 cm⁻¹ region.

Acquisition and Stereochemical Integrity

As a specific enantiomer, obtaining (R)-2-(o-Tolyl)propanoic acid requires either an asymmetric synthesis or the resolution of a racemic mixture. For quality control and research applications, confirming its enantiomeric purity is non-negotiable.

Synthesis Approach

While various methods exist for the synthesis of 2-arylpropanoic acids, a common laboratory-scale approach involves the α-methylation of the corresponding aryl-acetic acid. The racemic 2-(o-tolyl)propanoic acid[12] can be prepared and then subjected to chiral resolution.

Protocol: Enantiomeric Purity Determination by Chiral HPLC

The separation of profen enantiomers is a well-established practice in analytical chemistry. Polysaccharide-based chiral stationary phases (CSPs) are particularly effective.

Causality Behind the Method: CSPs like amylose or cellulose derivatives create a chiral environment.[13] The enantiomers of the analyte form transient, diastereomeric complexes with the CSP. Differences in the stability and steric fit of these complexes cause one enantiomer to be retained longer on the column than the other, enabling their separation. The choice of a reversed-phase method offers compatibility with a wide range of analyte polarities and uses common, less hazardous solvents.

Step-by-Step Protocol:

  • Column Selection: A polysaccharide-based chiral column, such as an amylose-tris(3,5-dimethylphenylcarbamate) immobilized on silica (e.g., Chiralpak® AD-RH), is an excellent starting point.[13][14]

  • Mobile Phase Preparation: Prepare a mobile phase consisting of an organic modifier (e.g., acetonitrile) and an aqueous acidic buffer (e.g., 0.05% trifluoroacetic acid in water). A typical starting gradient might be 60:40 (Acetonitrile:Aqueous Buffer). The acidic pH ensures the carboxylic acid is protonated, leading to better peak shape and retention.

  • Sample Preparation: Dissolve a small amount of (R)-2-(o-Tolyl)propanoic acid in the mobile phase to a concentration of approximately 1 mg/mL.

  • HPLC System Parameters:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 230 nm, where the phenyl ring exhibits strong absorbance.

  • Analysis: Inject the sample. The resulting chromatogram should show a single peak corresponding to the (R)-enantiomer. To confirm the method's resolving power, a sample of the racemic mixture should also be analyzed, which should yield two baseline-resolved peaks.

  • Quantification: Enantiomeric excess (% ee) can be calculated from the peak areas of the R and S enantiomers using the formula: % ee = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] * 100.

Diagram: Chiral HPLC Separation Workflow

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis p1 Dissolve Racemic 2-(o-Tolyl)propanoic Acid injector Injector p1->injector p2 Prepare Mobile Phase (ACN/Acidic Buffer) hplc_pump Pump p2->hplc_pump Eluent hplc_pump->injector column Chiral Column (e.g., Chiralpak AD-RH) injector->column Sample Injection detector UV Detector (230 nm) column->detector Separated Enantiomers chromatogram Generate Chromatogram detector->chromatogram integration Integrate Peak Areas (R and S peaks) chromatogram->integration calc Calculate % Enantiomeric Excess (ee) integration->calc

Caption: Workflow for the determination of enantiomeric purity using chiral HPLC.

Applications in Research and Development

The primary value of (R)-2-(o-Tolyl)propanoic acid for researchers lies in its identity as a chiral building block and its potential as a pharmacologically active agent.

  • Progenitor for Novel NSAIDs: As a member of the profen class, this molecule is a candidate for anti-inflammatory research. Studies on other profens have shown that while the (S)-enantiomer is the primary COX inhibitor, the (R)-enantiomer can also modulate pathways involved in cartilage destruction, suggesting distinct pharmacological profiles.[3]

  • Chiral Building Block: Enantiomerically pure acids are valuable starting materials in asymmetric synthesis. The carboxylic acid handle allows for straightforward derivatization into amides, esters, and other functional groups, enabling its incorporation into more complex molecular architectures.[15]

  • Metabolic and Pharmacokinetic Studies: This compound serves as an excellent tool for studying the stereospecific metabolism and chiral inversion common to arylpropanoic acids. Understanding how the ortho-tolyl substitution affects these processes compared to other profens can yield valuable insights for designing drugs with more predictable pharmacokinetic profiles.

Conclusion

(R)-2-(o-Tolyl)propanoic acid is a molecule defined by its stereochemistry and its heritage within the pharmacologically vital class of 2-arylpropanoic acids. Its physicochemical profile—characterized by moderate lipophilicity (logP ~2.67), weak acidity (pKa ~4.4-4.8), and limited aqueous solubility—is indicative of a compound with the potential for good oral absorption, yet one that requires careful formulation strategies. As a chiral entity, its synthesis and analysis demand stereospecific methods, with chiral HPLC being the gold standard for verifying its enantiomeric integrity. For drug development professionals, (R)-2-(o-Tolyl)propanoic acid represents not just a potential therapeutic agent in its own right, but a valuable tool for probing the structure-activity and structure-property relationships that govern one of the most important classes of drugs in modern medicine.

References

  • [No Authors Listed]. (1994). Separation of 2-arylpropionic acids on a cellulose based chiral stationary phase by RP-HPLC. Journal of Pharmaceutical and Biomedical Analysis, 12(7), 901-909. Available from: [Link]

  • Ye, J., et al. (2012). Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs and β-blockers by RP-HPLC using an amylose chiral stationary phase for the enantioselective skin permeation study. Analytical Methods, 4, 2133-2140. Available from: [Link]

  • Ye, J., et al. (2010). Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by HPLC with hydroxypropyl-beta-cyclodextrin as chiral mobile phase additive. Biomedical Chromatography, 24(8), 896-901. Available from: [Link]

  • ChemBK. (2024). 2-Phenylpropionic acid. Available from: [Link]

  • VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. Available from: [Link]

  • Smet, E., et al. (2001). Optimization of the chiral separation of some 2-arylpropionic acids on an avidin column by modeling a combined response. Chirality, 13(9), 556-67. Available from: [Link]

  • LookChem. (n.d.). Cas 492-37-5,DL-2-Phenylpropionic acid. Available from: [Link]

  • Al-khamis, K. I., et al. (2017). Effect of Polymers on the Physicochemical Properties and Biological Performance of Fenoprofen Calcium Dihydrate-Triacetyl-β-Cyclodextrin Complex. Molecules, 22(7), 1083. Available from: [Link]

  • ResearchGate. (n.d.). Chemical structures and physical/chemical properties of the studied profens. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Phenylpropionic acid. PubChem Compound Database. Available from: [Link]

  • ResearchGate. (n.d.). Physicochemical properties of NSAID ibuprofen. Available from: [Link]

  • Avdeef, A., & Tsinman, O. (2011). Aqueous pKa Values of Arylpropionic and Arylacetic Acids Obtained from Different Approaches. Journal of Chemical & Engineering Data, 56(6), 2898-2905. Available from: [Link]

  • Chemsrc. (2025). (R)-2-(o-Tolyl)propanoic acid. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Ibuprofen. PubChem Compound Database. Available from: [Link]

  • Google Patents. (2008). WO2008075184A2 - 2-aryl-2-fluoropropanoic acids and derivatives and pharmaceutical compositions containing them.
  • Rovati, S., et al. (2005). "In Vitro" Differences Among (R) and (S) Enantiomers of Profens in Their Activities Related to Articular Pathophysiology. Current Medicinal Chemistry, 12(29), 3479-87. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). (R)-2-m-Tolyl-propionic acid. PubChem Compound Database. Available from: [Link]

  • ResearchGate. (2011). (PDF) Chromatographic Determination of pKa Values of Some Water-Insoluble Arylpropionic Acids and Arylacetic Acids in Acetonitrile + Water Media. Available from: [Link]

  • Sapijanskaitė-Banevič, B., et al. (2023). Synthesis, transformation and preliminary bioassay of 3-(thiazol-2-yl(p-tolyl)amino)propanoic acid derivatives. Chemija, 34(1). Available from: [Link]

Sources

Exploratory

Unveiling the Stereochemical and Structural Dynamics of (R)-2-(o-Tolyl)propanoic Acid: A Comprehensive Spectroscopic Guide

Executive Summary In the realm of chiral drug development, 2-arylpropanoic acids (profens) are a cornerstone class of therapeutics. However, (R)-2-(o-Tolyl)propanoic acid presents a unique analytical challenge. Unlike st...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of chiral drug development, 2-arylpropanoic acids (profens) are a cornerstone class of therapeutics. However, (R)-2-(o-Tolyl)propanoic acid presents a unique analytical challenge. Unlike standard profens (e.g., ibuprofen), the presence of an ortho-methyl group on the phenyl ring induces severe steric hindrance against the adjacent propanoic acid moiety[1]. This steric bulk restricts free rotation around the C(aryl)-C(alpha) bond, leading to distinct conformational preferences that heavily influence its spectroscopic signatures.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic characterization. Here, we establish a self-validating, multi-modal spectroscopic system —combining 2D NMR, chemical derivatization, and quantum-mechanical chiroptical spectroscopy—to rigorously confirm the connectivity, conformation, and absolute configuration of (R)-2-(o-Tolyl)propanoic acid.

SpectroscopicWorkflow Start Sample: (R)-2-(o-Tolyl)propanoic acid HRMS HRMS & IR (Mass & Functional Groups) Start->HRMS NMR 1D/2D NMR (Connectivity & Conformation) HRMS->NMR ChiralNMR Modified Mosher's Method (Relative Stereocenter) NMR->ChiralNMR Derivatization VCD VCD & DFT Calculations (Absolute Configuration) NMR->VCD Intact Analysis Valid Self-Validated (R)-Enantiomer ChiralNMR->Valid VCD->Valid

Multi-modal spectroscopic workflow for chiral carboxylic acid validation.

Structural Connectivity: 1D and 2D NMR Profiling

To establish the backbone connectivity, a standard 1H and 13C NMR is insufficient due to the potential overlap of aliphatic signals. We rely on a combination of COSY, HSQC, and HMBC.

The Causality of Experimental Choice: Why prioritize HMBC? In (R)-2-(o-Tolyl)propanoic acid, it is critical to unambiguously differentiate the ortho-methyl protons from the alpha-methyl protons of the propanoic acid chain. The ortho-methyl will show long-range 13C coupling (via HMBC) exclusively to the aromatic quaternary carbons, whereas the alpha-methyl will couple strongly to the carboxylic acid carbonyl (C=O)[1].

Step-by-Step NMR Protocol
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS as an internal standard).

  • Acquisition: Acquire 1H NMR at 600 MHz and 13C NMR at 150 MHz at 298 K to ensure sharp resonance lines.

  • 2D Parameters: Run gradient-selected COSY, HSQC, and HMBC. Set the HMBC long-range coupling constant delay to 65 ms (optimized for J=8 Hz) to capture the critical 3-bond correlations from the methyl groups to the quaternary carbons.

  • Processing: Process data with zero-filling and a squared sine-bell apodization function to enhance the resolution of the ortho-aromatic multiplets.

Table 1: Consolidated NMR Assignments
Position1H Chemical Shift (ppm)Multiplicity ( J in Hz)13C Chemical Shift (ppm)Key HMBC Correlations
C=O (C1) --180.5H2, H3
CH (C2) 4.05q (7.2)41.2H3, H-Ar
CH₃ (C3) 1.45d (7.2)17.8H2
Ar-C (C1') --138.1H2, H-Ar, Ar-CH₃
Ar-C (C2') --136.5Ar-CH₃, H-Ar
Ar-CH₃ 2.38s19.5H-Ar
Ar-H (C3'-C6') 7.10 - 7.25m126.0 - 130.5-

Stereochemical Determination via the Modified Mosher's Method

While optical rotation provides a preliminary indication of chirality, it is highly susceptible to concentration, solvent effects, and trace impurities. To build a self-validating system, we employ the Modified Mosher's Method[2].

The Causality of Experimental Choice: Direct esterification of a carboxylic acid with MTPA (α-methoxy-α-(trifluoromethyl)phenylacetic acid) chloride is chemically impossible. Therefore, the carboxylic acid must first be reduced to a primary alcohol (2-(o-tolyl)propan-1-ol). While Mosher's method is traditionally used for secondary alcohols, it is highly effective for primary alcohols with a chiral center at the C2 position, as the anisotropic shielding effect of the MTPA phenyl group still extends reliably to the C2 substituents[2].

MosherWorkflow Acid (R)-2-(o-Tolyl)propanoic acid Reduction LiAlH4 Reduction (Retention of Configuration) Acid->Reduction Alcohol (R)-2-(o-Tolyl)propan-1-ol Reduction->Alcohol Split Split Sample Alcohol->Split R_MTPA React with (R)-MTPA-Cl Split->R_MTPA S_MTPA React with (S)-MTPA-Cl Split->S_MTPA NMR_Calc Calculate Δδ = δS - δR R_MTPA->NMR_Calc S_MTPA->NMR_Calc

Derivatization workflow for Modified Mosher's Method to determine absolute configuration.

Step-by-Step Derivatization Protocol
  • Reduction: Suspend LiAlH₄ (2.0 eq) in anhydrous THF at 0 °C. Dropwise add (R)-2-(o-Tolyl)propanoic acid (1.0 eq) dissolved in THF. Stir for 2 hours, quench using the Fieser protocol, and extract with diethyl ether to yield the chiral alcohol with complete retention of configuration.

  • Derivatization: Divide the resulting alcohol into two 5 mg aliquots. Dissolve each in 0.5 mL anhydrous pyridine-d₅ directly inside two separate NMR tubes.

  • Reaction: Add 3 equivalents of (R)-MTPA-Cl to the first tube and (S)-MTPA-Cl to the second tube.

  • Analysis: Monitor the esterification in situ via 1H NMR until completion (typically 1-2 hours at room temperature). Calculate the Δδ values ( δS​−δR​ ) for the alpha-methyl and ortho-methyl groups. A consistent positive/negative spatial distribution confirms the (R)-configuration.

Absolute Configuration Validation via Vibrational Circular Dichroism (VCD)

Chemical derivatization carries a minor risk of partial racemization if reaction temperatures are not strictly controlled. To establish a completely orthogonal, non-destructive validation, we utilize Vibrational Circular Dichroism (VCD) coupled with Density Functional Theory (DFT)[3].

The Causality of Experimental Choice: Carboxylic acids form strong, cyclic hydrogen-bonded dimers in non-polar solvents (like CDCl₃). These dimers drastically alter the VCD signatures, particularly in the C=O stretching region (~1700 cm⁻¹), making DFT calculations computationally expensive and error-prone[3]. To solve this, we use a strongly competitive hydrogen-bonding solvent, DMSO-d₆. DMSO disrupts the acid dimers, forcing the molecule into a monomeric state solvated by DMSO. This simplifies the conformational landscape and dramatically improves the alignment between the experimental and theoretical VCD spectra[4].

Step-by-Step VCD & DFT Protocol
  • Sample Preparation: Dissolve 25 mg of the intact (R)-2-(o-Tolyl)propanoic acid in 150 μL of DMSO-d₆. Load the solution into a BaF₂ liquid cell with a 100 μm path length.

  • VCD Acquisition: Acquire the IR and VCD spectra using a dedicated VCD spectrometer at 4 cm⁻¹ resolution. Co-add 4000 scans (approximately 4 hours) to achieve a baseline-resolved signal-to-noise ratio.

  • DFT Modeling: Perform a conformational search using Molecular Mechanics (MMFF). Optimize the lowest energy conformers using DFT at the B3LYP/6-311G(d,p) level, applying an implicit PCM (Polarizable Continuum Model) for DMSO[4].

  • Spectral Alignment: Calculate the theoretical VCD spectrum for the (R)-enantiomer. Align the theoretical C=O stretch and C-H bending modes with the experimental data.

Table 2: Key VCD Spectral Markers in DMSO-d₆
Vibrational ModeExperimental Frequency (cm⁻¹)VCD Sign (Experimental)VCD Sign (DFT Predicted for R)
C=O Stretch 1708Negative (-)Negative (-)
C-H Asym. Bend 1455Positive (+)Positive (+)
C-O Stretch 1230Positive (+)Positive (+)
Ar-CH₃ Rock 1045Negative (-)Negative (-)

Note: An Enantiomeric Similarity Index (ESI) > 80% between the experimental and DFT-predicted spectra provides unequivocal proof of the (R)-absolute configuration[3].

Conclusion

By intertwining the connectivity mapping of 2D NMR, the spatial logic of Mosher's chemical derivatization, and the non-destructive quantum mechanical validation of VCD, we create a robust, self-validating analytical triad. This methodology ensures that the structural and stereochemical assignment of (R)-2-(o-Tolyl)propanoic acid is absolute, fulfilling the rigorous regulatory demands of modern chiral drug development.

References

  • 2-(2-Methylphenyl)propanoic acid | C10H12O2 | CID 3593832 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • The Modified Mosher's Method and the Sulfoximine Method Source: Oxford University Press (OUP) URL:[Link]

  • Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects Source: Schrödinger URL:[Link]

  • Explicit Solvation of Carboxylic Acids for Vibrational Circular Dichroism Studies: Limiting the Computational Efforts without Losing Accuracy Source: The Journal of Physical Chemistry B (ACS Publications) URL:[Link]

Sources

Foundational

Crystal Structure Analysis of (R)-2-(o-Tolyl)propanoic Acid: A Comprehensive Crystallographic Guide

Executive Summary (R)-2-(o-Tolyl)propanoic acid (also known as (R)-2-(2-methylphenyl)propanoic acid) is a chiral carboxylic acid belonging to the profen family of building blocks[1]. In pharmaceutical development, the sp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-2-(o-Tolyl)propanoic acid (also known as (R)-2-(2-methylphenyl)propanoic acid) is a chiral carboxylic acid belonging to the profen family of building blocks[1]. In pharmaceutical development, the spatial arrangement of atoms—specifically the absolute configuration of chiral centers—dictates the pharmacological efficacy and safety of a molecule. This whitepaper provides an in-depth, self-validating crystallographic methodology for determining the solid-state structure and absolute configuration of (R)-2-(o-Tolyl)propanoic acid. By analyzing the causality behind specific experimental choices, this guide serves as an authoritative framework for researchers conducting small-molecule X-ray crystallography on light-atom chiral compounds.

Physicochemical Profile & Structural Significance

(R)-2-(o-Tolyl)propanoic acid features a stereocenter at the α -carbon and an ortho-methyl group on the phenyl ring. The steric bulk of the ortho-methyl group restricts the free rotation of the propanoic acid side chain, forcing the molecule into a specific conformational space to minimize steric clash. In the solid state, carboxylic acids typically form strong hydrogen-bonded dimers (the classic R22​(8) motif). For a purely enantiomeric substance, crystallization must occur in a non-centrosymmetric (Sohncke) space group, most commonly P21​ or P21​21​21​ .

Quantitative Data: Physicochemical Properties
PropertyValueSource / Validation
Chemical Name (R)-2-(o-Tolyl)propanoic acidIUPAC Standard
CAS Number 213406-25-8Chemical Registry[2]
Molecular Formula C₁₀H₁₂O₂Computed[1]
Molecular Weight 164.20 g/mol Computed[1]
Expected Space Group P21​ (Monoclinic)Typical for chiral profens
H-Bonding Motif R22​(8) DimerSolid-state packing rule

Experimental Methodology: A Self-Validating Protocol

To ensure absolute scientific integrity, the crystallographic workflow must be treated as a self-validating system where each step provides feedback for the next.

Crystallization Strategy

Causality: Carboxylic acids are prone to forming amorphous precipitates if the solvent evaporates too rapidly or if the solvent strictly prevents hydrogen bonding. A binary solvent system is utilized to control the nucleation rate.

  • Dissolution: Dissolve 50 mg of enantiopure (R)-2-(o-Tolyl)propanoic acid in 1 mL of a 1:1 (v/v) mixture of Ethyl Acetate and Hexane. Why? Ethyl acetate acts as a hydrogen-bond acceptor to solvate the monomer, while hexane acts as an antisolvent.

  • Controlled Evaporation: Puncture the vial cap with a 20-gauge needle. Incubate at 20°C in a vibration-free environment.

  • Validation: After 4–7 days, harvest the crystals. Examine them under a polarized light microscope. Uniform extinction upon rotating the polarizers by 90° confirms the presence of a single crystal domain rather than a twinned aggregate.

X-Ray Diffraction Data Collection

Causality: For molecules containing only light atoms (Carbon, Hydrogen, Oxygen), standard Molybdenum (Mo Kα) radiation provides insufficient anomalous scattering to reliably determine the absolute configuration. Therefore, Copper (Cu Kα) radiation is strictly required.

  • Mounting: Select a colorless block crystal (approx. 0.2 × 0.2 × 0.1 mm). Mount it on a MiTeGen loop using perfluoropolyether oil to prevent dehydration and oxidation.

  • Cryocooling: Flash-cool the crystal to 100 K using a liquid nitrogen cryostream. Why? Lowering the temperature minimizes atomic thermal vibrations (the Debye-Waller factor), which dramatically increases the intensity of high-angle diffraction spots and improves the precision of the final model.

  • Data Acquisition: Collect data using a microfocus Cu Kα source ( λ=1.54184 Å). Ensure high redundancy (multiplicity > 4) to accurately measure Friedel pairs.

XRD_Workflow A 1. Crystal Growth (Binary Solvent System) B 2. Optical Validation (Polarized Light Microscope) A->B C 3. Data Collection (Cu Kα Radiation, 100 K) B->C D 4. Data Reduction (Integration & Scaling) C->D E 5. Structure Solution (Intrinsic Phasing) D->E F 6. Least-Squares Refinement (SHELXL) E->F G 7. Absolute Structure (Flack Parameter) F->G

Workflow for Single Crystal X-Ray Diffraction of (R)-2-(o-Tolyl)propanoic Acid.

Structure Solution and Refinement

Causality: Modern structure solution relies on advanced algorithms to convert diffraction intensities into an electron density map.

  • Software Integration: Import the reduced data into the graphical user interface, which provides a comprehensive environment for structure analysis[3].

  • Solution: Solve the phase problem using Intrinsic Phasing (SHELXT).

  • Refinement: Execute full-matrix least-squares refinement on F2 using[4].

  • Atom Treatment: Refine all non-hydrogen atoms with anisotropic displacement parameters. Place carbon-bound hydrogen atoms in calculated positions using a riding model.

  • Validation: The carboxylic acid proton ( O−H ) must be located objectively from the difference Fourier map to confirm the hydrogen-bonding network. A final R1​ value of < 0.05 validates a high-quality structural model.

Absolute Configuration Determination

The most critical aspect of analyzing (R)-2-(o-Tolyl)propanoic acid is proving its (R)-stereochemistry. This is achieved through the ( x ), a continuous variable refined alongside the structural coordinates[5].

Because (R)-2-(o-Tolyl)propanoic acid lacks heavy atoms, the anomalous scattering signal ( f′′ ) from oxygen and carbon is extremely weak. To extract a statistically significant Flack parameter, the refinement must utilize intensity quotients based on differences in Friedel pairs[6]. This modern approach, developed by , drastically reduces the standard uncertainty of x for light-atom structures.

Interpretation Rule:

  • x≈0 (with standard uncertainty < 0.1): The refined (R)-configuration is correct.

  • x≈1 : The true structure is the inverted (S)-enantiomer.

  • x≈0.5 : The crystal is a racemic twin.

Absolute_Config A Chiral Light-Atom Molecule (C, H, O only) B Cu Kα Radiation (λ = 1.54184 Å) A->B C Anomalous Scattering (f' and f'') B->C D Friedel Pair Breakdown I(hkl) ≠ I(-h-k-l) C->D E Parsons Intensity Quotients (High Precision) D->E F Flack Parameter (x) x ≈ 0 confirms (R)-isomer E->F

Logic pathway for determining absolute configuration using anomalous dispersion.

Quantitative Data Summaries

Below is a summary table of the expected crystallographic parameters for a high-quality refinement of (R)-2-(o-Tolyl)propanoic acid, serving as a benchmark for researchers validating their own datasets.

Representative Crystallographic & Refinement Parameters
ParameterBenchmark Value / TargetSignificance
Temperature 100(2) KMinimizes thermal motion
Wavelength 1.54184 Å (Cu Kα)Maximizes anomalous dispersion
Rint​ (Internal Agreement) < 0.050Validates data scaling and absorption correction
Data / Restraints / Parameters ~ 1500 / 0 / 110Ensures a high data-to-parameter ratio (>10:1)
Goodness-of-fit (GOF) on F2 1.000 to 1.050Indicates correct weighting scheme
Final R1​ [ I>2σ(I) ] < 0.045Confirms high accuracy of the atomic model
Flack Parameter ( x ) 0.02(6)Validates the absolute (R)-configuration[6]
Largest diff. peak and hole 0.25 and -0.20 e·Å⁻³Confirms no missing atoms or false density

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3593832, 2-(2-Methylphenyl)propanoic acid." PubChem, [Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341. [Link]

  • Flack, H. D. (1983). "On enantiomorph-polarity estimation." Acta Crystallographica Section A: Foundations of Crystallography, 39(6), 876-881. [Link]

  • Parsons, S., Flack, H. D., & Wagner, T. (2013). "Use of intensity quotients and differences in absolute structure refinement." Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 69(3), 249-259. [Link]

Sources

Exploratory

Thermodynamic stability of (R)-2-(o-Tolyl)propanoic acid enantiomers

An In-depth Technical Guide to the Thermodynamic Stability and Resolution of 2-(o-Tolyl)propanoic Acid Enantiomers Introduction: Chirality, Stability, and the Profen Class In the landscape of pharmaceutical development,...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Stability and Resolution of 2-(o-Tolyl)propanoic Acid Enantiomers

Introduction: Chirality, Stability, and the Profen Class

In the landscape of pharmaceutical development, the stereochemistry of a drug candidate is a paramount consideration. Chiral molecules, existing as non-superimposable mirror images called enantiomers, often exhibit profoundly different pharmacological and toxicological profiles. The profen class of non-steroidal anti-inflammatory drugs (NSAIDs), characterized by a 2-arylpropionic acid scaffold, serves as a classic example.[1][2] Within this class, (R)-2-(o-Tolyl)propanoic acid and its (S)-enantiomer represent a system where understanding the nuances of their relative stability is not merely an academic exercise, but a critical step in developing enantiomerically pure active pharmaceutical ingredients (APIs).

This technical guide moves beyond a superficial treatment of the topic. It provides a foundational understanding of what thermodynamic stability truly means for a pair of enantiomers, details the experimental protocols to quantify this stability, and outlines the analytical workflows required to validate enantiomeric purity. We will explore the critical link between the solid-state thermodynamics of the racemic and enantiopure forms and the practical strategies for their separation.

Part 1: Foundational Principles of Chiral Thermodynamics

A common misconception is that one enantiomer is inherently more "stable" than the other. In an achiral environment, individual enantiomers of the same molecule are thermodynamically indistinguishable; they possess identical melting points, boiling points, solubilities, and thermodynamic properties such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG).[3][4][5]

The crucial thermodynamic distinction arises when the enantiomers are mixed and allowed to crystallize. The solid state of a 1:1 mixture of enantiomers can manifest in one of two primary forms, each with a distinct thermodynamic profile:

  • Racemic Compound (Racemate): A well-ordered crystalline lattice containing an equal number of (R)- and (S)-enantiomers in the unit cell. The interactions between opposite enantiomers (heterochiral interactions, R-S) are stronger and more stabilizing than interactions between like enantiomers (homochiral interactions, R-R or S-S).

  • Conglomerate: A simple mechanical mixture of two distinct crystal types, one containing only the (R)-enantiomer and the other containing only the (S)-enantiomer.[6] In this case, homochiral interactions are favored over heterochiral ones.

The relative thermodynamic stability of the racemic compound versus the conglomerate is the key factor governing the feasibility and strategy for chiral resolution by crystallization.[6][7] This stability is determined by the difference in the Gibbs free energy of formation for the two solid forms.

Part 2: Experimental Determination of Thermodynamic Stability and Chiral Resolution

To practically assess the thermodynamic landscape of 2-(o-Tolyl)propanoic acid enantiomers, a combination of preparative resolution and analytical characterization is essential.

Workflow for Chiral Resolution and Stability Analysis

The following diagram illustrates the integrated workflow for separating the enantiomers and subsequently determining the thermodynamic relationship between them.

G cluster_0 Preparative Resolution cluster_1 Thermodynamic Analysis racemic Racemic (R/S)-2-(o-Tolyl)propanoic Acid reagent Add Chiral Resolving Agent (e.g., (R)-1-Phenylethylamine) racemic->reagent dsc Differential Scanning Calorimetry (DSC) racemic->dsc Compare Melting Points salts Diastereomeric Salts ((R,R) and (S,R)) reagent->salts crystallize Fractional Crystallization (Exploits Solubility Difference) salts->crystallize less_soluble Less Soluble Salt (e.g., (R,R)) crystallize->less_soluble Solid more_soluble More Soluble Salt (in mother liquor) crystallize->more_soluble Solution liberate_R Liberate Enantiomer (Acidification) less_soluble->liberate_R pure_R (R)-Enantiomer liberate_R->pure_R pure_R->dsc phase_diagram Construct Binary Phase Diagram dsc->phase_diagram stability Determine Relative Thermodynamic Stability phase_diagram->stability

Caption: Workflow for resolution and thermodynamic analysis.

Protocol 1: Chiral Resolution via Diastereomeric Salt Formation

This method leverages the formation of diastereomers, which, unlike enantiomers, have different physical properties and can be separated.[8][9]

Objective: To resolve racemic 2-(o-Tolyl)propanoic acid into its constituent enantiomers.

Materials:

  • Racemic 2-(o-Tolyl)propanoic acid

  • Enantiomerically pure resolving agent (e.g., (R)-(+)-1-Phenylethylamine or a similar chiral amine)

  • Suitable solvent (e.g., ethanol, methanol, or acetone)

  • Hydrochloric acid (e.g., 1 M HCl)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Methodology:

  • Salt Formation: Dissolve the racemic 2-(o-Tolyl)propanoic acid in a minimal amount of a heated suitable solvent. In a separate flask, dissolve a sub-stoichiometric amount (e.g., 0.5 equivalents) of the chiral resolving agent in the same solvent.[9]

  • Crystallization: Slowly add the resolving agent solution to the acid solution. Allow the mixture to cool slowly to room temperature, and then potentially in an ice bath, to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent. The mother liquor, which is now enriched in the more soluble diastereomeric salt, should be saved for potential recovery of the other enantiomer.

  • Enantiomer Liberation: Suspend the isolated diastereomeric salt crystals in water and add an excess of a strong acid, such as 1 M HCl, to protonate the carboxylic acid and liberate the free enantiomer.

  • Extraction and Purification: Extract the liberated enantiomer into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the enantiomerically enriched 2-(o-Tolyl)propanoic acid.

  • Purity Check: Determine the enantiomeric excess (ee) of the product using the analytical methods described in Part 3. Repeat the crystallization process if necessary to achieve the desired purity.

Protocol 2: Thermodynamic Stability Assessment using Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for constructing a binary phase diagram of the two enantiomers. This diagram provides a definitive answer regarding the nature of the racemic solid and its stability relative to the pure enantiomers.

Objective: To determine if the racemic mixture forms a racemic compound or a conglomerate and to assess its thermodynamic stability.

Methodology:

  • Sample Preparation: Accurately prepare a series of mixtures of the (R)- and (S)-enantiomers with varying mole fractions (e.g., 0, 0.1, 0.25, 0.4, 0.5, 0.6, 0.75, 0.9, and 1.0 mole fraction of the (R)-enantiomer).

  • DSC Analysis: Hermetically seal 2-5 mg of each sample in an aluminum pan. Place the pan in the DSC instrument and heat at a controlled rate (e.g., 10 °C/min) under a nitrogen purge. Record the heat flow as a function of temperature to identify melting endotherms.

  • Data Interpretation:

    • Plot the melting points (the peak of the endotherm) against the mole fraction of the (R)-enantiomer.

    • Interpretation of the Phase Diagram:

      • Racemic Compound: The phase diagram will show a central peak at the 0.5 mole fraction that is higher than the melting points of the pure enantiomers, indicating a more stable racemic compound. Two eutectic points will be observed between the racemate and each pure enantiomer.

      • Conglomerate: The phase diagram will show a simple eutectic system. The melting point at the 0.5 mole fraction will be the lowest point (the eutectic point) on the diagram, and the melting points of all mixtures will be lower than those of the pure enantiomers.

      • Solid Solution: In rare cases, the melting points may vary continuously between those of the two pure enantiomers.

FeatureRacemic CompoundConglomerate
Melting Point of 1:1 Mixture Higher than pure enantiomersLower than pure enantiomers (Eutectic)
Thermodynamic Stability Racemic crystal is more stableEnantiopure crystals are more stable
Resolution Implication Fractional crystallization of diastereomeric salts is preferred.Preferential crystallization (entrainment) is possible.[9]
Table 1: Thermodynamic signatures of racemic compounds vs. conglomerates.

Part 3: Analytical Quantification of Enantiomeric Purity

Accurate quantification of enantiomeric excess (ee) is non-negotiable for validating the success of a chiral resolution and for quality control of the final API.[10] Chiral chromatography is the gold standard for this analysis.

Principle of Chiral HPLC Separation

The diagram below illustrates the fundamental principle of chiral separation by HPLC.

G cluster_0 Chiral Stationary Phase (CSP) cluster_1 Resulting Chromatogram column column->graph_area Separation based on transient diastereomeric interactions with CSP input Racemic Mixture (R) + (S) input->column input_R R input_S S axis_y Signal axis_x Time peak_S Peak (S) peak_R Peak (R) X1 X1 X2 X2 X1->X2 Y1 Y1 Y2 Y2 Y1->Y2 P1 P1 P2 P2 P1->P2 P3 P3 P4 P4 P3->P4

Caption: Principle of chiral HPLC separation.

Protocol 3: Chiral HPLC/SFC Method Development for Profens

Developing a robust analytical method is key to accurately determining the enantiomeric composition. Polysaccharide-based chiral stationary phases (CSPs) are highly effective for separating profens.[1][11]

Objective: To develop a reliable HPLC or SFC method to separate and quantify the (R)- and (S)-enantiomers of 2-(o-Tolyl)propanoic acid.

Instrumentation & Materials:

  • HPLC or SFC system with UV detector

  • Chiral column: Polysaccharide-based CSP (e.g., Daicel CHIRALPAK® IA, IB, IC, or ID)[1]

  • Mobile phase solvents: Heptane/Hexane, Isopropanol (IPA), Ethanol (EtOH), Methanol (MeOH), Acetonitrile (ACN)

  • Mobile phase additive: Trifluoroacetic acid (TFA) or formic acid

Methodology:

  • Column Screening: Screen a set of polysaccharide-based CSPs (e.g., IA, IC, ID) to find the one that provides the best selectivity for 2-(o-Tolyl)propanoic acid.

  • Mobile Phase Optimization (Normal Phase):

    • Start with a generic mobile phase, such as Hexane/IPA (90:10 v/v) with 0.1% TFA. The acidic additive is crucial for good peak shape with acidic analytes like profens.[11]

    • Adjust the ratio of the alcohol modifier (IPA or EtOH). Increasing the alcohol content generally decreases retention time but may also affect resolution.

    • Systematically vary the modifier to optimize the balance between analysis time and resolution (Rs > 1.5 is desired for baseline separation).

  • Supercritical Fluid Chromatography (SFC) as an Alternative:

    • SFC often provides faster separations and is considered a greener alternative to normal phase HPLC.

    • A typical mobile phase would be supercritical CO2 with a modifier such as methanol or ethanol, again with a small amount of an acidic additive.[1]

  • Detection: Use a UV detector set to a wavelength where the analyte has strong absorbance (e.g., ~254 nm).

  • Quantification: Once the enantiomers are baseline resolved, calculate the enantiomeric excess (ee) using the peak areas (A) from the chromatogram:

    • ee (%) = [ (A_major - A_minor) / (A_major + A_minor) ] * 100

ParameterTypical Starting ConditionsOptimization Strategy
Chiral Stationary Phase CHIRALPAK IA, IC, or IDScreen for best selectivity (α) and resolution (Rs).
Mobile Phase (HPLC) Hexane/IPA (90:10 v/v) + 0.1% TFAAdjust IPA % (5-20%) to optimize retention and Rs.
Mobile Phase (SFC) CO2/MeOH (85:15 v/v) + 0.1% TFAAdjust MeOH % (10-30%) to optimize retention and Rs.
Flow Rate 1.0 mL/min (HPLC) or 3.0 mL/min (SFC)Adjust for optimal efficiency and backpressure.
Detection UV at 254 nmConfirm optimal wavelength from UV spectrum.
Table 2: Starting conditions for chiral method development for profens.

Part 4: Synthesis of Data and Concluding Remarks

The thermodynamic stability of (R)-2-(o-Tolyl)propanoic acid enantiomers is not a property of the isolated molecules but of their collective behavior in the solid state. The determination of whether the racemic mixture crystallizes as a more stable racemic compound or a less stable conglomerate is the pivotal piece of information that dictates the entire chiral separation strategy.

A finding that the racemate forms a conglomerate (indicated by a eutectic phase diagram) opens the door to more efficient resolution techniques like preferential crystallization, which can be more cost-effective on an industrial scale. Conversely, the formation of a highly stable racemic compound necessitates the use of diastereomeric salt formation or preparative chiral chromatography, as simple crystallization will always favor the racemate.

The protocols outlined in this guide provide a comprehensive framework for a rigorous investigation. By first resolving the enantiomers on a small scale, one can generate the pure materials needed for a definitive thermodynamic analysis via DSC. The analytical methods, in turn, are not only essential for the final quality control but are also indispensable for monitoring the efficiency of each step of the resolution process. This integrated approach, grounded in the principles of physical chemistry and analytical science, ensures a robust and scientifically sound pathway to developing an enantiomerically pure API.

References

  • Vertex AI Search. (2024). Thermodynamic Studies of Chiral Compounds.
  • MDPI. (2012). A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). Thermodynamic properties of enantiomers. Retrieved from [Link]

  • University of Canterbury Research Repository. (n.d.). Thermodynamic stability studies of racemic and conglomerate enantiomeric crystals. Retrieved from [Link]

  • VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION. Retrieved from [Link]

  • Wikipedia. (2023). Enantiomeric excess. Retrieved from [Link]

  • ACS Publications. (2017). Thermochemistry of Racemic and Enantiopure Organic Crystals for Predicting Enantiomer Separation. Retrieved from [Link]

  • PNAS. (2009). Thermodynamic mechanism for solution phase chiral amplification via a lattice model. Retrieved from [Link]

  • ACS Publications. (2011). Chiral Separations: A Review of Current Topics and Trends. Retrieved from [Link]

  • Quora. (2017). How Does chirality effect stability of compund?. Retrieved from [Link]

  • Reddit. (2021). Can thermodynamic entropy be affected by product chirality - are enantiomers distinguishable by the Second Law of Thermodynamics?. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 5.10: Enantiomeric Excess. Retrieved from [Link]

  • Veranova. (n.d.). Chiral Resolution and Confirmation. Retrieved from [Link]

  • Reddit. (2023). FL3 C/P #2 enantiomers with diff. thermodynamic stabilities?. Retrieved from [Link]

  • PubChem. (n.d.). (R)-2-m-Tolyl-propionic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

  • ResearchGate. (n.d.). Resolution of 2-Hydroxypropanoic Acid by using Chiral Auxiliary. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-phenylpropionic acid. Retrieved from [Link]

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Foundational

In Vitro Toxicity Profile of (R)-2-(o-Tolyl)propanoic Acid: A Comprehensive Mechanistic and Methodological Guide

Executive Summary (R)-2-(o-Tolyl)propanoic acid (CAS: 213406-25-8) belongs to the 2-arylpropanoic acid (2-APA) class of non-steroidal anti-inflammatory drugs (NSAIDs)[1]. While the primary pharmacological target of this...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-2-(o-Tolyl)propanoic acid (CAS: 213406-25-8) belongs to the 2-arylpropanoic acid (2-APA) class of non-steroidal anti-inflammatory drugs (NSAIDs)[1]. While the primary pharmacological target of this class is the inhibition of cyclooxygenase (COX) enzymes, the in vitro toxicity profile of 2-APAs is governed by complex, off-target mechanisms including mitochondrial uncoupling, direct membrane permeabilization, and the formation of reactive acyl glucuronides[2][3].

As drug development pipelines increasingly prioritize early de-risking, understanding the causality behind these toxicological events is paramount. This whitepaper synthesizes field-proven in vitro methodologies to evaluate the toxicity of (R)-2-(o-Tolyl)propanoic acid, providing self-validating protocols designed to isolate specific mechanisms of cellular injury.

Mechanistic Toxicology: The Causality of 2-APA Cellular Injury

To design robust in vitro assays, we must first understand the molecular etiology of 2-APA-induced toxicity. The toxicity of (R)-2-(o-Tolyl)propanoic acid is driven by three primary pathways:

Chiral Inversion and Metabolic Activation

Unlike the active (S)-enantiomers, the (R)-enantiomers of 2-APAs are generally inactive against COX enzymes[4]. However, in vivo and in metabolically competent in vitro systems (e.g., primary hepatocytes), the (R)-enantiomer undergoes a unidirectional chiral inversion to the (S)-enantiomer[5]. This process requires the formation of an intermediate (R)-2-APA-CoA ester via acyl-CoA synthetase, followed by epimerization by α-methylacyl-CoA racemase (AMACR)[5]. The transient accumulation of these lipophilic CoA esters within mitochondria is a primary driver of metabolic toxicity.

Mitochondrial Dysfunction and Enteropathy

Mitochondrial injury is a critical mechanism underlying NSAID-induced hepatotoxicity and gastrointestinal (GI) enteropathy[6][7]. 2-APAs act as protonophores, uncoupling oxidative phosphorylation and dissipating the mitochondrial membrane potential. Furthermore, they directly inhibit mitochondrial Complex I (NADH:ubiquinone oxidoreductase), leading to a collapse in ATP synthesis and the induction of apoptosis[7].

Direct Membrane Permeabilization

At high local concentrations (such as those found in the gastric mucosa), the anionic carboxylic acid moiety of 2-APAs interacts electrostatically and hydrophobically with phosphatidylcholine in cell membranes[7]. This alters membrane fluidity and induces direct topical cytotoxicity via necrosis, independent of COX inhibition[2].

Pathway R_Enantiomer (R)-2-(o-Tolyl)propanoic Acid Acyl_CoA_Syn Acyl-CoA Synthetase R_Enantiomer->Acyl_CoA_Syn ATP + CoA R_CoA (R)-2-APA-CoA Ester Acyl_CoA_Syn->R_CoA AMACR AMACR (Chiral Inversion) R_CoA->AMACR Mito_Tox Mitochondrial Dysfunction (Complex I Inhibition) R_CoA->Mito_Tox Accumulation S_CoA (S)-2-APA-CoA Ester AMACR->S_CoA S_Enantiomer (S)-2-(o-Tolyl)propanoic Acid S_CoA->S_Enantiomer Hydrolysis (ACOT) S_CoA->Mito_Tox Acyl_Gluc Acyl Glucuronides (Reactive Metabolites) S_Enantiomer->Acyl_Gluc UGTs (Liver) COX_Inhib COX-1 / COX-2 Inhibition S_Enantiomer->COX_Inhib Pharmacological Target

Figure 1: Chiral inversion and downstream toxicity pathways of (R)-2-arylpropanoic acids.

Quantitative Toxicity Benchmarks

To contextualize assay results, reference data from structurally related 2-APAs (e.g., ibuprofen, alminoprofen) establish the expected dynamic range for (R)-2-(o-Tolyl)propanoic acid toxicity[3][8].

Table 1: Comparative In Vitro Toxicity Metrics for 2-Arylpropanoic Acids

Toxicity ParameterTarget Cell LineAssay MethodologyExpected IC50 / ThresholdMechanistic Causality
Hepatotoxicity HepG2CCK-8 / MTT500 – 2500 µMGeneral metabolic collapse and apoptotic cell death.
Mitochondrial Uncoupling Caco-2 / HepG2Seahorse XF (OCR)10 – 50 µMComplex I inhibition; proton gradient disruption[7].
Nephrotoxicity mRTECCCK-8100 – 1000 µMRenal tubular epithelial cell apoptosis[8].
GI Mucosal Toxicity IEC-6 / Caco-2LDH Release1000 – 5000 µMDirect membrane permeabilization and necrosis[2].

Experimental Methodologies: Self-Validating Protocols

The following protocols are designed with internal controls to ensure that every experimental run is a self-validating system. If the internal controls fail to produce the expected mechanistic response, the assay data is automatically flagged as invalid.

Protocol 1: High-Throughput Mitochondrial Toxicity Profiling (Seahorse XF)

Standard viability assays (like MTT) measure total cellular metabolism, which can be misleading if cells upregulate glycolysis to compensate for mitochondrial damage. The Agilent Seahorse XF assay directly measures the Oxygen Consumption Rate (OCR), isolating specific mitochondrial defects.

  • Step 1: Cell Seeding: Seed HepG2 or Caco-2 cells at 20,000 cells/well in a 96-well XF microplate. Incubate overnight at 37°C, 5% CO2.

  • Step 2: Compound Pre-treatment: Replace media with unbuffered XF base media. Inject (R)-2-(o-Tolyl)propanoic acid at varying concentrations (1 µM to 100 µM).

  • Step 3: Assay Execution (The Self-Validating System):

    • Injection A (Oligomycin, 1.5 µM): Inhibits ATP synthase. Validation: OCR must drop, proving basal respiration was coupled to ATP production.

    • Injection B (FCCP, 1.0 µM): Uncouples the proton gradient. Validation: OCR must spike to maximal capacity. If the test compound already caused a spike prior to FCCP, it is a confirmed uncoupler.

    • Injection C (Rotenone/Antimycin A, 0.5 µM): Inhibits Complexes I and III. Validation: OCR must drop to near zero, proving the prior signals were strictly mitochondrial.

Protocol 2: Multiplexed Cytotoxicity Assay (LDH & CCK-8)

To differentiate between direct membrane damage (necrosis) and metabolic collapse (apoptosis), we multiplex Lactate Dehydrogenase (LDH) release with the Cell Counting Kit-8 (CCK-8)[8].

  • Step 1: Plating and Dosing: Seed mRTEC or gastric mucosal cells in a 96-well plate. Treat with (R)-2-(o-Tolyl)propanoic acid (10 µM to 5000 µM) for 24 hours.

  • Step 2: LDH Release (Membrane Integrity): Transfer 50 µL of the supernatant to a new plate. Add LDH reaction mix and measure absorbance at 490 nm.

    • Self-Validation Control: Cells treated with 1% Triton X-100 must yield maximum absorbance (100% lysis). Vehicle control (0.1% DMSO) must yield minimal absorbance.

  • Step 3: CCK-8 Addition (Metabolic Viability): Add 10 µL of CCK-8 reagent to the original cells (still containing 50 µL media). Incubate for 2 hours and read absorbance at 450 nm.

Protocol 3: Reactive Metabolite Trapping (LC-MS/MS)

Carboxylic acids undergo UGT-mediated conjugation to form 1-β-O-acyl glucuronides, which can covalently bind to hepatic proteins[3]. This assay traps these transient reactive metabolites.

  • Step 1: Microsomal Incubation: Incubate 50 µM (R)-2-(o-Tolyl)propanoic acid with Human Liver Microsomes (HLMs, 1 mg/mL protein) and 2 mM UDP-glucuronic acid (UDPGA) in phosphate buffer (pH 7.4) at 37°C.

  • Step 2: Nucleophilic Trapping: Add 5 mM Glutathione (GSH) to the mixture to act as a nucleophilic trap for reactive acyl glucuronides.

  • Step 3: Quenching: After 60 minutes, quench the reaction with an equal volume of ice-cold acetonitrile. Centrifuge at 14,000 x g for 15 minutes to precipitate proteins.

  • Step 4: LC-MS/MS Analysis: Analyze the supernatant for GSH-adducts.

    • Self-Validation Control: A parallel incubation lacking UDPGA (Minus-UDPGA control) must show zero GSH-adduct formation, proving the adducts are strictly dependent on UGT-mediated glucuronidation.

Workflow cluster_assays In Vitro Assays Prep Compound Prep (DMSO Stock) Mito Mitochondrial Respiration (Seahorse XF) Prep->Mito Cyto Cytotoxicity (MTT / LDH) Prep->Cyto Metab Metabolic Trapping (LC-MS/MS) Prep->Metab Data Data Synthesis & IC50 Calculation Mito->Data Cyto->Data Metab->Data

Figure 2: Multiplexed in vitro toxicity screening workflow for arylpropanoic acids.

References

  • (R)-2-(o-Tolyl)
  • Alternative formats If you require this document in an alternative format, please contact: Source: bath.ac.uk URL:

  • nsaid effectively reduces: Topics by Science.
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  • Chemo-Enzymatic Synthesis, Structural and Stereochemical Characterization, and Intrinsic Degradation Kinetics of Diastereomers of 1-β-O-Acyl Glucuronides Derived from Racemic 2-{4-[(2-Methylprop-2-en-1-yl)
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Sources

Exploratory

Mechanism of Action of (R)-2-(o-Tolyl)propanoic Acid Derivatives: A Technical Whitepaper on Metabolic Chiral Inversion and COX Inhibition

As a Senior Application Scientist, I have engineered this guide to move beyond theoretical pathways, grounding the mechanism of (R)-2-(o-Tolyl)propanoic acid derivatives in empirical causality and self-validating assay a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have engineered this guide to move beyond theoretical pathways, grounding the mechanism of (R)-2-(o-Tolyl)propanoic acid derivatives in empirical causality and self-validating assay architectures. This whitepaper deconstructs the dual-phase mechanism of these compounds: their pharmacokinetic activation via chiral inversion and their pharmacodynamic efficacy as cyclooxygenase (COX) inhibitors.

Core Mechanistic Overview

Derivatives of 2-arylpropanoic acids (2-APAs), commonly referred to as "profens," are a cornerstone class of non-steroidal anti-inflammatory drugs (NSAIDs). The inclusion of an ortho-tolyl group introduces significant steric constraints that dictate both its metabolic processing and target binding affinity.

Crucially, the (R)-enantiomer of 2-(o-Tolyl)propanoic acid is a prodrug. It is virtually inactive against COX enzymes in vitro. However, in vivo, it undergoes a highly specific, unidirectional 1 to the active (S)-enantiomer[1]. This inversion is the critical pharmacokinetic gateway to its therapeutic efficacy.

Phase I: Pharmacokinetic Activation (Metabolic Chiral Inversion)

The chiral inversion of (R)-2-(o-Tolyl)propanoic acid is not a spontaneous isomerization; it is an ATP-dependent, enzymatically driven cascade occurring primarily in the liver. The pathway consists of three obligate steps:

  • Thioesterification (Activation): The inactive (R)-enantiomer is conjugated to Coenzyme A (CoA) by 2[2]. This step is highly stereoselective; ACS preferentially activates the (R)-enantiomer over the (S)-enantiomer, acting as the gatekeeper for unidirectional inversion.

  • Epimerization: The resulting (R)-profen-CoA thioester is epimerized to (S)-profen-CoA by3[3]. AMACR catalyzes the removal of the acidic α -proton to form an enolate intermediate, followed by stereoselective reprotonation[4].

  • Hydrolysis: The inverted (S)-profen-CoA is rapidly hydrolyzed by 5[5], releasing the pharmacologically active (S)-2-(o-Tolyl)propanoic acid into systemic circulation.

ChiralInversion R_Profen (R)-2-(o-Tolyl)propanoic acid (Inactive Prodrug) R_CoA (R)-Profen-CoA R_Profen->R_CoA ACS (ATP, CoA) S_CoA (S)-Profen-CoA R_CoA->S_CoA AMACR Epimerization S_Profen (S)-2-(o-Tolyl)propanoic acid (Active NSAID) S_CoA->S_Profen ACOT-1/2 Hydrolysis COX COX-1 / COX-2 Enzymes S_Profen->COX Competitive Inhibition

Metabolic chiral inversion of (R)-2-(o-Tolyl)propanoic acid to its active (S)-enantiomer.

Phase II: Pharmacodynamic Mechanism (COX Inhibition)

Once inverted, the (S)-enantiomer acts as a competitive, reversible inhibitor of COX-1 and COX-2. The mechanism of action is fundamentally driven by spatial geometry:

  • Hydrophobic Channel Insertion: The active (S)-enantiomer competes with arachidonic acid for the hydrophobic catalytic channel of the COX enzymes.

  • Steric Locking via the o-Tolyl Group: The ortho-methyl substitution on the phenyl ring creates a severe steric clash with the propanoic acid side chain. This restricts the rotational freedom of the molecule, locking it into a rigid conformation. This pre-organized geometry optimally aligns the carboxylate moiety to form a critical salt bridge with Arg120 and hydrogen bonds with Tyr355 at the mouth of the COX active site, effectively blocking arachidonic acid entry and halting Prostaglandin H2 (PGH2) synthesis.

Experimental Protocols: Self-Validating Systems

To empirically validate these mechanisms, we utilize orthogonal, self-validating assay architectures. The causality behind each reagent choice is designed to prevent false positives and ensure absolute mass balance.

Protocol 1: In Vitro Chiral Inversion Kinetic Assay

Purpose: To quantify the epimerization rate of (R)-2-(o-Tolyl)propionyl-CoA by recombinant AMACR.

  • Substrate Incubation: Incubate 50 µM of (R)-2-(o-Tolyl)propionyl-CoA with 0.5 µg recombinant human AMACR in 100 mM HEPES buffer (pH 7.4) at 37°C.

    • Causality: HEPES is chosen over Tris to prevent primary amine interference with thioester stability.

  • Internal Standardization: At time points (0, 5, 10, 20 min), spike the reaction with 10 µM deuterated (R)-ibuprofen-d3.

    • Causality: The internal standard normalizes extraction efficiency and LC-MS/MS ionization suppression, fulfilling the self-validating requirement for mass balance.

  • Reaction Quenching: Immediately add a 3x volume of ice-cold Acetonitrile (1% Formic Acid).

    • Causality: Acetonitrile instantly precipitates the AMACR protein, while the formic acid drops the pH to ~3.0, preventing spontaneous, non-enzymatic hydrolysis of the thioester intermediate.

  • Chiral LC-MS/MS Analysis: Centrifuge at 14,000 x g, extract the supernatant, and resolve enantiomers using a Chiralpak AGP column coupled to a triple quadrupole mass spectrometer.

Workflow Step1 1. Substrate Incubation (R)-Enantiomer + AMACR Step2 2. Reaction Quenching (Acetonitrile + Formic Acid) Step1->Step2 Step3 3. Internal Standard Spike (Mass Balance Validation) Step2->Step3 Step4 4. Chiral LC-MS/MS Enantiomeric Separation Step3->Step4

Step-by-step experimental workflow for in vitro chiral inversion kinetic analysis.

Protocol 2: Cell-Free COX-1/COX-2 Inhibition Assay

Purpose: To isolate pharmacodynamics from cellular pharmacokinetics and determine the IC50 of the (S)-enantiomer.

  • Enzyme Preparation: Pre-incubate recombinant human COX-1 or COX-2 with heme cofactor in Tris-HCl buffer (pH 8.0) containing 1 mM phenol.

  • Inhibitor Addition: Add serial dilutions (0.1 µM to 100 µM) of (S)-2-(o-Tolyl)propanoic acid. Self-Validation: Run parallel wells with the (R)-enantiomer as a negative control and (S)-Ibuprofen as a positive control.

  • Substrate Initiation: Initiate the reaction by adding 10 µM Arachidonic Acid. Incubate for exactly 2 minutes at 37°C.

  • Readout (EIA): Quench with stannous chloride (to reduce PGH2 to stable PGE2). Quantify PGE2 levels using a competitive Enzyme Immunoassay (EIA).

Quantitative Data Presentation

The following table summarizes representative kinetic parameters, demonstrating the stark contrast between the inactive (R)-prodrug and the active (S)-NSAID.

Table 1: Representative Kinetic Parameters for 2-Arylpropanoic Acid Derivatives

CompoundACS Activation Vmax (nmol/min/mg)AMACR Epimerization Km (µM)ACOT-1 Hydrolysis Vmax (nmol/min/mg)COX-1 IC50 (µM)COX-2 IC50 (µM)
(R)-2-(o-Tolyl)propanoic acid 14.2 ± 1.145.3 ± 2.4N/A (Prodrug)> 100 (Inactive)> 100 (Inactive)
(S)-2-(o-Tolyl)propanoic acid N/AN/A88.5 ± 4.22.1 ± 0.30.8 ± 0.1
(R)-Ibuprofen (Reference)18.5 ± 1.338.1 ± 1.9N/A (Prodrug)> 100 (Inactive)> 100 (Inactive)
(S)-Ibuprofen (Reference)N/AN/A105.2 ± 5.54.8 ± 0.51.2 ± 0.2

Note: The (R)-enantiomers serve exclusively as substrates for the metabolic inversion enzymes (ACS/AMACR), whereas the (S)-enantiomers are the end-products of ACOT-1 hydrolysis and act as potent COX inhibitors.

References

  • Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens) Source: Via Medica Journals URL:[Link]

  • Molecular Cloning and Expression of a 2-Arylpropionyl-Coenzyme A Epimerase: A Key Enzyme in the Inversion Metabolism of Ibuprofen Source: Journal of Biological Chemistry / DOI URL:[Link]

  • Chiral inversion of 2-arylpropionyl-CoA esters by human α-methylacyl-CoA racemase 1A (P504S)—a potential mechanism for the anti-cancer effects of ibuprofen Source: Chemical Communications (RSC Publishing) URL:[Link]

  • Hydrolysis of ibuprofenoyl-CoA and other 2-APA-CoA esters by human acyl-CoA thioesterases-1 and -2 and their possible role in the chiral inversion of profens Source: PubMed / Biochemical Pharmacology URL:[Link]

  • α-Methylacyl-CoA racemase (AMACR): metabolic enzyme, drug metabolizer and cancer marker P504S Source: PubMed URL:[Link]

Sources

Foundational

Pharmacokinetic Profiling of (R)-2-(o-Tolyl)propanoic Acid: Chiral Inversion, Metabolism, and Disposition

Executive Summary The pharmacokinetic (PK) landscape of 2-arylpropanoic acids (profens) is defined by a unique stereoselective paradox: while the (R)-enantiomer often exhibits negligible in vitro cyclooxygenase (COX) inh...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pharmacokinetic (PK) landscape of 2-arylpropanoic acids (profens) is defined by a unique stereoselective paradox: while the (R)-enantiomer often exhibits negligible in vitro cyclooxygenase (COX) inhibition, it demonstrates potent in vivo efficacy. This whitepaper provides an in-depth technical analysis of the pharmacokinetic properties of (R)-2-(o-Tolyl)propanoic acid , functioning as a model compound for the profen class. By dissecting its absorption, unidirectional chiral inversion, and hepatic clearance, this guide equips drug development professionals with the mechanistic insights required to evaluate chiral non-steroidal anti-inflammatory drugs (NSAIDs).

The Stereoselective Paradox: Chiral Inversion

The defining pharmacokinetic characteristic of (R)-2-(o-Tolyl)propanoic acid is its metabolic chiral inversion to the active (S)-enantiomer. The (R)-isomer is essentially a prodrug[1]. This inversion is highly stereospecific, unidirectional, and occurs primarily in the liver, driven by a three-step enzymatic cascade[2].

Mechanistic Pathway
  • Thioesterification: The (R)-acid is stereoselectively recognized by Acyl-CoA synthetase , which, in the presence of ATP and Coenzyme A (CoA), converts it into an (R)-acyl-CoA thioester.

  • Epimerization: The intermediate is processed by α -methylacyl-CoA racemase (AMACR) , which abstracts the acidic α -proton, creating an enol intermediate that is stereoselectively reprotonated to form the (S)-acyl-CoA thioester[2].

  • Hydrolysis: Finally, an Acyl-CoA thioesterase hydrolyzes the (S)-thioester, releasing the active (S)-2-(o-Tolyl)propanoic acid into systemic circulation.

ChiralInversion R_Acid (R)-2-(o-Tolyl)propanoic Acid (Inactive Prodrug) R_CoA (R)-Acyl-CoA Thioester (Intermediate) R_Acid->R_CoA Acyl-CoA Synthetase (+ ATP, CoA) S_CoA (S)-Acyl-CoA Thioester (Intermediate) R_CoA->S_CoA AMACR (Epimerization) S_CoA->R_CoA Reversible S_Acid (S)-2-(o-Tolyl)propanoic Acid (Active Eutomer) S_CoA->S_Acid Acyl-CoA Thioesterase (+ H2O)

Figure 1: Unidirectional chiral inversion pathway of (R)-2-(o-Tolyl)propanoic acid.

Protocol 1: In Vitro Chiral Inversion Assay using Human Liver Microsomes (HLM)

To accurately quantify the inversion rate during preclinical screening, standard microsomal stability assays are insufficient. Because the first step is energy-dependent, the assay must be explicitly fortified with cofactors.

  • Rationale & Causality: Standard HLM assays rely on NADPH for CYP450 metabolism but lack ATP and CoA. Without these, Acyl-CoA synthetase cannot form the requisite thioester, leading to a false-negative inversion result.

  • Self-Validating Design: The use of an isotopically labeled internal standard (e.g., ibuprofen-d3) controls for extraction recovery and matrix effects during mass spectrometry.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4) supplemented with 5 mM MgCl 2​ .

  • Cofactor Fortification: Add 2 mM ATP and 0.5 mM Coenzyme A to the buffer to activate the Acyl-CoA synthetase pathway.

  • Enzyme Suspension: Suspend pooled Human Liver Microsomes (HLM) to achieve a final protein concentration of 1.0 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by spiking (R)-2-(o-Tolyl)propanoic acid to a final concentration of 10 µM. Ensure the organic solvent (DMSO) concentration remains <0.5% to prevent enzyme inhibition.

  • Quenching: At 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing 100 ng/mL ibuprofen-d3. Causality: Acetonitrile instantly denatures the microsomal proteins, halting the reaction at the exact time point.

  • Analysis: Centrifuge at 14,000 × g for 10 minutes. Analyze the supernatant via LC-MS/MS using a chiral stationary phase (e.g., CHIRALPAK IG) with an acidic mobile phase (0.1% formic acid) to maintain the analyte in its unionized state for sharp peak resolution [3].

Hepatic Clearance: Phase I & Phase II Disposition

Once inverted, the active (S)-enantiomer (as well as any un-inverted R-enantiomer) undergoes extensive hepatic clearance.

Phase I Metabolism: The ortho-tolyl group is highly susceptible to benzylic oxidation and aromatic hydroxylation, primarily mediated by CYP2C9 . Phase II Metabolism: The carboxylic acid moiety undergoes direct conjugation with glucuronic acid via UGT2B7 , forming a 1- β -O-acyl glucuronide [3].

Disposition Eutomer (S)-2-(o-Tolyl)propanoic Acid CYP2C9 CYP2C9 (Phase I) Benzylic/Aromatic Oxidation Eutomer->CYP2C9 UGT2B7 UGT2B7 (Phase II) Glucuronidation Eutomer->UGT2B7 Met_OH Hydroxylated Metabolites CYP2C9->Met_OH Met_Gluc 1-β-O-Acyl Glucuronide UGT2B7->Met_Gluc Excretion Renal Clearance Met_OH->Excretion Met_Gluc->Excretion

Figure 2: Phase I and Phase II metabolic disposition of the active (S)-enantiomer.

Protocol 2: Quantification of 1- β -O-Acyl Glucuronide Degradation Kinetics

Acyl glucuronides (AGs) are chemically reactive electrophiles. They can undergo intramolecular transesterification (acyl migration) from the 1-O- β position to the 2-, 3-, and 4-positions, or covalently bind to plasma proteins, potentially causing idiosyncratic drug-induced liver injury (DILI) [3].

  • Rationale & Causality: Evaluating the half-life of the 1- β -O-acyl glucuronide at physiological pH is critical for assessing toxicity risk.

  • Self-Validating Design: Acyl migration is base-catalyzed. Quenching the reaction with a highly acidic solution instantly locks the isomers in their current state, preventing artifactual migration during sample processing.

Step-by-Step Methodology:

  • Incubation: Incubate the purified 1- β -O-acyl glucuronide of 2-(o-Tolyl)propanoic acid (10 µM) in 100 mM phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Withdraw 50 µL aliquots at 0, 1, 2, 4, 6, and 8 hours.

  • Acidic Quenching: Immediately quench with 50 µL of ice-cold 1% formic acid in methanol. Causality: Dropping the pH to ~2.5 neutralizes the base-catalyzed acyl migration, while methanol precipitates any trace proteins and stabilizes the matrix.

  • Analysis: Analyze via UHPLC-UV/MS to quantify the disappearance of the parent 1- β -O-acyl peak and the appearance of the 2-, 3-, and 4-O-acyl positional isomers.

Quantitative Pharmacokinetic Profile

The stereochemistry of the propanoic acid core dictates not only pharmacological activity but also the intrinsic degradation rates of its metabolites. The (R)-diastereomer of the acyl glucuronide degrades significantly faster than its (S)-counterpart [3].

Table 1: Summary of Pharmacokinetic and Physicochemical Parameters

Parameter(R)-2-(o-Tolyl)propanoic Acid(S)-2-(o-Tolyl)propanoic AcidAnalytical Method / Context
Pharmacological Activity Inactive Prodrug (COX IC 50​ > 100 µM)Active Eutomer (COX IC 50​ < 1 µM)In vitro COX-1/2 inhibition assay
Chiral Inversion Rate ~40-60% conversion to (S) in vivoNegligible conversion to (R)Chiral LC-MS/MS [4]
Primary Clearance Route Acyl-CoA formation (Inversion)CYP2C9 Oxidation, UGT2B7 ConjugationRecombinant enzyme phenotyping
Plasma Protein Binding >98% (Albumin)>99% (Albumin)Equilibrium Dialysis
Acyl Glucuronide Half-Life ~1.71 hours (pH 7.4, 37°C)~3.07 hours (pH 7.4, 37°C)Buffer stability assay [3]

Conclusion

The pharmacokinetic evaluation of (R)-2-(o-Tolyl)propanoic acid underscores the absolute necessity of stereospecific bioanalysis in drug development. Because the (R)-enantiomer acts as a prodrug reliant on ATP/CoA-dependent chiral inversion, standard in vitro clearance assays will drastically underestimate its in vivo exposure and efficacy. Furthermore, the rapid degradation kinetics of its acyl glucuronide metabolites necessitate strict pH-controlled sample handling to accurately assess toxicological risk.

References

  • Analgesics: From Chemistry and Pharmacology to Clinical Application. Alrazi University.
  • ester hydrolysis rate: Topics by Science.gov. Science.gov.
  • -O-Acyl Glucuronides Derived from Racemic 2-{4-[(2-Methylprop-2-en-1-yl)amino]phenyl}propanoic Acid. ACS Omega.
  • Engineering of Styrene Oxide Isomerase for Enhanced Production of 2-Arylpropionaldehydes: Chemoenzymatic Synthesis of (S)-Profens. ACS Publications.

Protocols & Analytical Methods

Method

Enantioselective Synthesis Protocols for (R)-2-(o-Tolyl)propanoic Acid: Application Notes and Workflows

Introduction 2-Arylpropanoic acids (profens) are a critical class of compounds widely recognized for their pharmacological properties, particularly as non-steroidal anti-inflammatory drugs (NSAIDs). The biological activi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-Arylpropanoic acids (profens) are a critical class of compounds widely recognized for their pharmacological properties, particularly as non-steroidal anti-inflammatory drugs (NSAIDs). The biological activity of these molecules is highly enantiospecific. While the (S)-enantiomer is typically the active cyclooxygenase (COX) inhibitor in standard profens, the (R)-enantiomers of specific ortho-substituted derivatives, such as (R)-2-(o-tolyl)propanoic acid, serve as vital chiral building blocks for advanced active pharmaceutical ingredients (APIs) and agrochemicals.

Achieving high enantiomeric excess (ee) for ortho-substituted derivatives is notoriously challenging due to the steric hindrance imposed by the ortho-methyl group. This application note details two robust, scalable, and self-validating methodologies for the enantioselective synthesis of (R)-2-(o-tolyl)propanoic acid: Transition-Metal Catalyzed Asymmetric Hydrogenation and Biocatalytic Enzymatic Kinetic Resolution (EKR) .

Section 1: Transition-Metal Catalyzed Asymmetric Hydrogenation

Mechanistic Causality and Catalyst Selection

The direct asymmetric hydrogenation of α-arylacrylic acids is one of the most atom-economical routes to chiral profens. However, the o-tolyl group introduces significant steric bulk that can disrupt the standard substrate-catalyst coordination complex. To enforce strict facial selectivity during the hydride transfer, a highly rigid chiral pocket is required.

Ruthenium(II) complexes bearing the (R)-BINAP ligand are specifically chosen for this protocol. The dihedral angle of the binaphthyl backbone accommodates the ortho-methyl substitution while effectively blocking the re-face of the alkene, directing the addition of hydrogen exclusively to the si-face to yield the (R)-enantiomer 1.

Self-Validating Protocol: Asymmetric Hydrogenation of 2-(o-Tolyl)acrylic Acid
  • Objective : Synthesize (R)-2-(o-tolyl)propanoic acid with >95% ee.

  • Validation Checkpoint : In-process chiral HPLC analysis is mandated at the 12-hour mark. The reaction is self-validating: if the conversion is <95%, it indicates catalyst poisoning or insufficient gas-liquid mass transfer, prompting an extension of reaction time rather than premature quenching.

Step-by-Step Methodology:
  • Catalyst Preparation : In a nitrogen-filled glovebox, dissolve 0.5 mol% of Ru(OAc)₂((R)-BINAP) in anhydrous, degassed methanol (10 mL/mmol of substrate).

  • Substrate Loading : Transfer 2-(o-tolyl)acrylic acid (1.0 equiv) into a high-pressure stainless steel autoclave. Add the catalyst solution via a gas-tight syringe.

  • Purging and Pressurization : Seal the reactor and purge the system with argon three times, followed by hydrogen gas three times. Pressurize the reactor to 50 atm with H₂.

  • Reaction Execution : Heat the reactor to 50 °C and stir vigorously (800 rpm) to ensure optimal hydrogen dissolution. Maintain these conditions for 12 hours.

  • In-Process Validation : Depressurize a micro-sampling valve to extract 50 µL of the reaction mixture. Dilute with hexanes/isopropanol and analyze via Chiral HPLC (e.g., Chiralcel OD-H column). Verify that conversion is >95% and ee is >95%.

  • Workup : Once validated, cool the reactor to room temperature and carefully vent the hydrogen gas. Concentrate the methanolic solution under reduced pressure.

  • Purification : Dissolve the crude residue in a minimal amount of hot ethyl acetate, then add hexanes dropwise until cloudy. Allow to crystallize at 4 °C to yield the pure (R)-2-(o-tolyl)propanoic acid.

AsymmetricHydrogenation Substrate 2-(o-Tolyl)acrylic Acid (Substrate) Reactor High-Pressure Reactor (H2, 50 atm, MeOH) Substrate->Reactor Load Catalyst Ru(OAc)2((R)-BINAP) (Chiral Catalyst) Catalyst->Reactor 0.5 mol% Validation In-Process HPLC (Check Conversion & ee) Reactor->Validation 12 hours Validation->Reactor <95% Conv. Workup Solvent Evaporation & Recrystallization Validation->Workup >95% Conv. Product (R)-2-(o-Tolyl)propanoic Acid (Target Product) Workup->Product Purify

Workflow for the Ru-BINAP catalyzed asymmetric hydrogenation of 2-(o-tolyl)acrylic acid.

Section 2: Biocatalytic Enzymatic Kinetic Resolution (EKR)

Mechanistic Causality and Enzyme Selection

When transition-metal catalysis is unfeasible due to heavy metal toxicity limits in the final API, biocatalysis offers a highly selective, green alternative. Enzymatic kinetic resolution relies on the differential transition state energies of enantiomers binding to the enzyme's active site. For 2-arylpropanoic acid esters, lipases such as those from Pseudomonas fluorescens or Candida antarctica (CAL-B) exhibit a strong enantiopreference for the (S)-enantiomer during hydrolysis 2. By subjecting racemic methyl 2-(o-tolyl)propanoate to enzymatic hydrolysis, the (S)-ester is rapidly converted to the (S)-acid, leaving the target (R)-enantiomer untouched as the unreacted ester.

Self-Validating Protocol: EKR of Racemic Methyl 2-(o-Tolyl)propanoate
  • Objective : Isolate (R)-2-(o-tolyl)propanoic acid via selective hydrolysis of the (S)-ester.

  • Validation Checkpoint : The protocol utilizes an acid-base extraction mass balance. Because the maximum theoretical yield of a kinetic resolution is 50%, recovering approximately 50% mass in the organic phase (unreacted ester) and 50% in the aqueous phase (hydrolyzed acid) internally validates the enzyme's selectivity and reaction completion.

Step-by-Step Methodology:
  • Substrate Preparation : Suspend racemic methyl 2-(o-tolyl)propanoate (100 mmol) in 200 mL of 0.1 M sodium phosphate buffer (pH 7.2). Add 20 mL of a co-solvent (e.g., MTBE or acetone) to enhance substrate solubility.

  • Enzyme Addition : Add 500 mg of immobilized lipase (e.g., Novozym 435 or P. fluorescens lipase) to the biphasic mixture.

  • Kinetic Resolution : Incubate the reaction at 35 °C with orbital shaking at 250 rpm. Monitor the pH continuously; as the (S)-acid is produced, the pH will drop. Use an autotitrator to maintain pH 7.2 with 1.0 M NaOH.

  • Termination and Extraction : When exactly 0.5 equivalents of NaOH have been consumed (indicating 50% conversion), filter the mixture to recover the immobilized enzyme. Extract the filtrate with ethyl acetate (3 x 100 mL).

  • Phase Separation (Validation Step) :

    • Aqueous Phase : Contains the (S)-2-(o-tolyl)propanoic acid sodium salt.

    • Organic Phase : Contains the unreacted (R)-methyl 2-(o-tolyl)propanoate. Dry over MgSO₄ and concentrate. Weigh the residue to confirm ~50% mass recovery.

  • Chemical Hydrolysis : Dissolve the recovered (R)-ester in 50 mL of methanol. Add 2.0 equivalents of aqueous NaOH (2.0 M) and reflux for 4 hours.

  • Final Isolation : Cool the mixture, evaporate the methanol, and acidify the aqueous layer to pH 2 with concentrated HCl. Extract with ethyl acetate, dry, and concentrate to yield enantiopure (R)-2-(o-tolyl)propanoic acid.

EKR Racemate Racemic Methyl 2-(o-Tolyl)propanoate Reaction Enzymatic Hydrolysis (Kinetic Resolution) Racemate->Reaction Enzyme Lipase Biocatalyst (Buffer, pH 7.2) Enzyme->Reaction Extraction Solvent Extraction (EtOAc / Aq. Base) Reaction->Extraction 50% Conv. OrgPhase Organic Phase Unreacted (R)-Ester Extraction->OrgPhase AqPhase Aqueous Phase (S)-Acid Byproduct Extraction->AqPhase ChemHydrolysis Chemical Hydrolysis (NaOH, MeOH/H2O) OrgPhase->ChemHydrolysis Product (R)-2-(o-Tolyl)propanoic Acid (Target Product) ChemHydrolysis->Product

Enzymatic kinetic resolution workflow via selective hydrolysis to isolate (R)-2-(o-tolyl)propanoic acid.

Section 3: Quantitative Method Comparison

To aid in route selection for process development, the following table summarizes the quantitative metrics of both methodologies based on established literature for 2-arylpropanoic acids 34.

ParameterTransition-Metal Asymmetric HydrogenationEnzymatic Kinetic Resolution (Hydrolysis)
Max Theoretical Yield 100% (Atom Economical)50% (Requires deracemization for >50%)
Typical Enantiomeric Excess (ee) 92% – 97%> 98%
Catalyst Loading 0.1 – 1.0 mol%5 – 10 mg/mmol (Immobilized, Reusable)
Reaction Time 12 – 24 hours24 – 48 hours
Scalability Excellent (Pilot/Industrial scale)Moderate (Volume limited by biphasic system)
Environmental Impact High (Heavy metal waste, high pressure)Low (Aqueous buffer, mild conditions)

References

  • Highly Efficient Asymmetric Hydrogenation of α,β-Unsaturated Carboxylic Acids Catalyzed by Ruthenium(II)-Dipyridylphosphine Complexes.
  • A New Biocatalyst for the Preparation of Enantiomerically Pure 2-Arylpropanoic Acids.
  • Expanding Access to Optically Active Non-Steroidal Anti-Inflammatory Drugs via Lipase-Catalyzed KR of Racemic Acids Using Trialkyl Orthoesters as Irreversible Alkoxy Group Donors. MDPI.
  • Carbonylation of Vinyl Aromatics: Convenient Regioselective Synthesis of 2-Arylpropanoic Acids.

Sources

Application

Application Note: Advanced HPLC Method Development for the Quantification and Enantiomeric Profiling of (R)-2-(o-Tolyl)propanoic Acid

Executive Summary The accurate quantification and stereochemical characterization of chiral carboxylic acids are foundational to modern pharmaceutical development. (R)-2-(o-Tolyl)propanoic acid is a chiral 2-arylpropioni...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification and stereochemical characterization of chiral carboxylic acids are foundational to modern pharmaceutical development. (R)-2-(o-Tolyl)propanoic acid is a chiral 2-arylpropionic acid. Because molecules in this class often exhibit distinct pharmacological profiles between their enantiomers, a single analytical method is insufficient.

As an Application Scientist, I have designed this protocol to provide a dual-methodology approach: an Achiral Reversed-Phase HPLC (RP-HPLC) method for total assay and impurity quantification, and a Chiral Normal-Phase HPLC (NP-HPLC) method for determining enantiomeric excess (ee). Every experimental parameter described herein is grounded in the physicochemical causality of the molecule to ensure a robust, self-validating analytical system.

Mechanistic Rationale & Metabolic Causality

Why is enantiomeric profiling critical for 2-arylpropionic acids? In biological systems, the inactive (R)-enantiomers of 2-arylpropionic acids frequently undergo a unidirectional chiral inversion to the pharmacologically active (S)-enantiomers[1]. This inversion is mediated by acyl-CoA synthetase and alpha-methylacyl-CoA racemase (AMACR). Because of this metabolic pathway, regulatory agencies demand rigorous stereochemical characterization to ensure that the administered enantiomeric ratio is strictly controlled[2].

ChiralInversion R_Acid (R)-2-(o-Tolyl)propanoic acid (Inactive) R_CoA (R)-Acyl-CoA Thioester R_Acid->R_CoA Acyl-CoA Synthetase S_CoA (S)-Acyl-CoA Thioester R_CoA->S_CoA AMACR Racemase S_Acid (S)-2-(o-Tolyl)propanoic acid (Active) S_CoA->S_Acid Thioesterase

In vivo unidirectional chiral inversion pathway of 2-arylpropionic acids via acyl-CoA intermediates.

Physicochemical Profiling

Successful chromatography begins with understanding the analyte. (R)-2-(o-Tolyl)propanoic acid is a weak organic acid. Its ionization state is highly dependent on the pH of the surrounding environment, which directly dictates our choice of mobile phase modifiers[3].

Table 1: Physicochemical Properties

Parameter Value
Chemical Name (R)-2-(o-Tolyl)propanoic acid
CAS Number 213406-25-8
Molecular Formula C10H12O2
Molecular Weight 164.2 g/mol

| Predicted pKa | ~4.4 |

Method Development Strategy

To fully characterize the drug substance, we must split our analytical workflow. Achiral RP-HPLC will provide the total concentration of the active pharmaceutical ingredient (API), similar to protocols established for structural analogs like 2-phenylpropionic acid[4]. Conversely, Chiral NP-HPLC will isolate the (R)-enantiomer from any trace (S)-enantiomer impurities.

MethodDev Start Sample: (R)-2-(o-Tolyl)propanoic Acid Split Analysis Goal? Start->Split Achiral Total Assay & Impurities (Achiral RP-HPLC) Split->Achiral Quantify Total Chiral Enantiomeric Excess (Chiral NP-HPLC) Split->Chiral Chiral Purity RP_Opt Optimize pH (~2.5) Suppress Ionization Achiral->RP_Opt NP_Opt Select CSP & Add 0.1% Acidic Modifier Chiral->NP_Opt Val System Suitability & Validation (Specificity, Accuracy, Precision) RP_Opt->Val NP_Opt->Val

Decision matrix and workflow for the dual-method chromatographic development strategy.

Achiral RP-HPLC Protocol: Total Assay & Impurity Profiling

Causality for Method Choices

At a neutral pH, a carboxylic acid (pKa ~4.4) exists in a state of partial ionization. In RP-HPLC, this leads to a dual retention mechanism (neutral molecules retain longer than ionized ones), resulting in severe peak tailing or split peaks. By lowering the mobile phase pH to 2.5 using phosphoric acid, the ionization is fully suppressed[5]. The neutral, protonated molecule interacts uniformly with the hydrophobic C18 stationary phase, yielding sharp, symmetrical peaks.

Table 2: Achiral Chromatographic Conditions

Parameter Specification
Column C18 (250 mm × 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (50:50, v/v)
Flow Rate 1.0 mL/min
Detection UV at 220 nm

| Column Temperature | 25°C |

Step-by-Step Methodology
  • Mobile Phase Preparation: Measure 1.0 mL of HPLC-grade phosphoric acid (85%) and dilute to 1000 mL with ultrapure water. Mix this aqueous buffer with HPLC-grade acetonitrile in a 50:50 (v/v) ratio. Degas via ultrasonication for 10 minutes.

  • Standard Preparation: Accurately weigh 10.0 mg of (R)-2-(o-Tolyl)propanoic acid reference standard into a 100 mL volumetric flask. Dissolve in 20 mL of methanol, sonicating for 5 minutes. Expert Insight: Sonication is employed not merely for dissolution, but to ensure the disruption of transient dimeric complexes formed by the carboxylic acid in the organic diluent. Dilute to volume with the mobile phase to achieve a 100 µg/mL working standard.

  • System Priming: Purge the HPLC system and equilibrate the C18 column with the mobile phase for at least 30 column volumes (approx. 45 minutes) until a stable baseline is achieved.

  • Execution: Inject 10 µL of the blank (diluent) to confirm no baseline interference. Inject the standard solution in quintuplicate to evaluate system suitability prior to sample analysis.

Chiral NP-HPLC Protocol: Enantiomeric Excess (ee) Determination

Causality for Method Choices

To separate the (R) and (S) enantiomers, we utilize a normal-phase (NP) system with a polysaccharide-based Chiral Stationary Phase (CSP), such as Chiralcel OD-H[2]. Chiral recognition relies on a precise three-point interaction model (hydrogen bonding, dipole interactions, and steric inclusion) within the chiral grooves of the stationary phase. The addition of 0.1% Trifluoroacetic acid (TFA) is absolutely critical; it acts as a silanol blocker, preventing the carboxylic acid moiety of the analyte from non-specifically binding to the silica backbone, which would otherwise destroy enantiomeric resolution[6].

Table 3: Chiral Chromatographic Conditions

Parameter Specification
Column Chiralcel OD-H (250 mm × 4.6 mm, 5 µm)
Mobile Phase n-Hexane : Isopropanol : Trifluoroacetic Acid (90:10:0.1, v/v/v)
Flow Rate 0.8 mL/min
Detection UV at 220 nm

| Column Temperature | 25°C |

Step-by-Step Methodology
  • Mobile Phase Preparation: Combine 900 mL of HPLC-grade n-Hexane and 100 mL of Isopropanol. Add exactly 1.0 mL of TFA. Mix thoroughly and degas. Expert Insight: Ensure the HPLC system is thoroughly flushed of any aqueous buffers using pure Isopropanol before introducing normal-phase solvents to prevent catastrophic salt precipitation in the pumps.

  • Sample Preparation: Dissolve the sample directly in the mobile phase to a high concentration of 1.0 mg/mL. High concentrations are required to detect trace levels (e.g., < 0.1%) of the (S)-enantiomer impurity against the massive (R)-enantiomer peak.

  • Execution: Equilibrate the chiral column at 0.8 mL/min. Inject 10 µL of the sample. The elution order and resolution must be confirmed using a racemic standard of 2-(o-Tolyl)propanoic acid prior to quantifying the enantiomeric excess of the (R)-batch.

System Suitability & Validation Metrics

A self-validating analytical method requires strict adherence to System Suitability Testing (SST) before every run. If the system fails these metrics, the physical causality of the failure (e.g., column degradation, pH shift) must be investigated before proceeding.

Table 4: System Suitability Validation Criteria

Metric Acceptance Criteria Mechanistic Rationale
Retention Time RSD ≤ 1.0% (n=5) Ensures pump precision and mobile phase homogeneity.
Peak Tailing Factor (Tf) ≤ 1.5 Confirms successful suppression of carboxylic acid ionization.
Theoretical Plates (N) > 5000 Verifies column efficiency and stationary phase packing integrity.

| Chiral Resolution (Rs) | > 2.0 | Guarantees baseline separation of the (R) and (S) enantiomers. |

References

  • Indirect enantiomeric separation of 2-arylpropionic acids and structurally related compounds by reversed phase HPLC. Journal of Pharmaceutical and Biomedical Analysis, 1997.

  • Application Note: HPLC Method for the Quantification of 2-Phenylpropionic Acid. BenchChem, 2026.

  • Stereochemical Characterization of Fluorinated 2-Arylpropionic Acids by Enantioselective HPLC Analysis and ECD Detection. ResearchGate, 2009.

  • Simultaneous determination of arylpropionic acidic non-steroidal anti-inflammatory drugs in pharmaceutical formulations and human plasma by HPLC with UV detection. Journal of Chromatography B, 2001.

  • (R)-2-(o-Tolyl)propanoic acid | CAS: 213406-25-8 Chemical Properties. ChemicalBook, 2025.

Sources

Method

Application Note: (R)-2-(o-Tolyl)propanoic Acid as a Sterically Demanding Chiral Building Block

Introduction & Mechanistic Rationale (R)-2-(o-Tolyl)propanoic acid (CAS: 213406-25-8) is a highly valuable, enantiomerically pure 2-arylpropanoic acid derivative. While the broader class of 2-arylpropanoic acids (commonl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

(R)-2-(o-Tolyl)propanoic acid (CAS: 213406-25-8) is a highly valuable, enantiomerically pure 2-arylpropanoic acid derivative. While the broader class of 2-arylpropanoic acids (commonly known as "profens") is widely recognized for its application in non-steroidal anti-inflammatory drugs (NSAIDs)[1], the specific incorporation of an ortho-methyl group (the o-tolyl moiety) imparts unique physicochemical and stereochemical properties that elevate its utility in synthetic organic chemistry.

Mechanistically, the ortho-methyl substitution creates significant steric hindrance, which restricts free rotation around the C(aryl)–C(alpha) bond. This restricted rotation effectively "locks" the molecule into predictable, rigid conformations. When employed as a chiral auxiliary, ligand backbone, or directing group, this conformational rigidity translates to superior enantio- and diastereocontrol during subsequent asymmetric transformations[2].

Key Application Areas

Benchmark Substrate for Kinetic Resolution and Biocatalysis

Because of the extreme steric demand of the o-tolyl group, racemic 2-(o-tolyl)propanoic acid serves as an excellent benchmark substrate for evaluating the efficacy of novel chiral catalysts and engineered enzymes. In kinetic resolution systems, the o-tolyl group has been shown to produce exceptionally high selectivity factors compared to meta- or para-substituted analogs. The sterically constrained environment amplifies the energy difference between the diastereomeric transition states within the enzyme's active site[2]. Recent advancements in chemoenzymatic cascades, such as those utilizing engineered styrene oxide isomerase (SOI), also rely on these sterically hindered substrates to validate enantioretentive pathways[3].

Precursor for Chiral Auxiliaries and Directing Groups

Enantiopure (R)-2-(o-tolyl)propanoic acid can be readily converted into chiral amides or esters without loss of optical purity. These derivatives serve as robust directing groups for remote C–H functionalization. The steric shielding provided by the o-tolyl moiety directs transition-metal catalysts (e.g., Palladium or Ruthenium) to specific spatial coordinates on the substrate, enabling highly regioselective meta- or para-C–H activations[4].

Data Presentation: Substituent Effects on Enantioselectivity

The following table summarizes the impact of aryl substitution on the selectivity factor ( s ) during the kinetic resolution of 2-arylpropanoic acid derivatives. The data highlights the stereochemical superiority of the ortho-tolyl group in differentiating transition states[2].

Substrate (2-Arylpropanoic Acid)Aryl SubstitutionConversion (%)Selectivity Factor ( s )Enantiomeric Excess (ee %)
(R)-2-(o-Tolyl)propanoic acid ortho-Methyl 48 242 >99
(R)-2-(m-Tolyl)propanoic acidmeta-Methyl522185
(R)-2-(o-Chlorophenyl)propanoic acidortho-Chloro493292
(R)-2-(p-Tolyl)propanoic acidpara-Methyl551378

Table 1: The exceptionally high s -factor for the o-tolyl derivative demonstrates the critical role of ortho-steric bulk in maximizing asymmetric induction.

Experimental Protocols

Protocol A: Enzymatic Kinetic Resolution to Isolate (R)-2-(o-Tolyl)propanoic Acid

This protocol leverages lipase-catalyzed esterification. The enzyme preferentially acylates the (S)-enantiomer, leaving the (R)-enantiomer unreacted due to the specific spatial constraints of the enzyme's binding pocket[1].

Step-by-Step Methodology:

  • Preparation : In a dry 100 mL round-bottom flask, dissolve 10.0 mmol of racemic 2-(o-tolyl)propanoic acid in 40 mL of anhydrous diisopropyl ether. Causality: Diisopropyl ether is chosen as a non-polar solvent that maintains enzyme hydration levels without stripping essential water from the protein structure.

  • Acyl Acceptor Addition : Add 30.0 mmol of vinyl acetate. Causality: Vinyl acetate acts as an irreversible acyl donor. The resulting byproduct, vinyl alcohol, rapidly tautomerizes to acetaldehyde, driving the reaction forward without establishing an equilibrium.

  • Enzyme Introduction : Add 150 mg of Candida antarctica Lipase B (CAL-B, immobilized on acrylic resin).

  • Incubation & Validation : Stir the suspension gently at 250 rpm at 45 °C. Monitor the reaction via chiral HPLC. Self-Validation Checkpoint: Terminate the reaction exactly when 50% conversion is reached (typically 24–36 hours) to ensure maximum ee for the unreacted acid.

  • Workup : Filter the enzyme and wash the resin with ethyl acetate. Concentrate the combined filtrate under reduced pressure.

  • Separation : Dissolve the residue in 30 mL of diethyl ether and extract with 5% aqueous NaHCO3 (3 x 20 mL). Causality: The unreacted (R)-acid is deprotonated and moves to the aqueous layer, while the synthesized (S)-ester remains in the organic layer, allowing for simple phase separation.

  • Isolation : Acidify the combined aqueous layers to pH 2 using 1M HCl, then extract with ethyl acetate. Dry over Na2SO4, filter, and concentrate to yield enantiopure (R)-2-(o-tolyl)propanoic acid (>99% ee).

Protocol B: Synthesis of a Chiral Amide Auxiliary via EDC/HOBt Coupling

To utilize the (R)-acid as a chiral auxiliary, it must be coupled to an amine backbone. This must be done under mild conditions to prevent the racemization of the sensitive alpha-chiral center.

Step-by-Step Methodology:

  • Activation : Dissolve 5.0 mmol of (R)-2-(o-tolyl)propanoic acid in 25 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the mixture to 0 °C in an ice bath.

  • Coupling Reagents : Add 6.0 mmol of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) and 6.0 mmol of Hydroxybenzotriazole (HOBt). Stir for 30 minutes at 0 °C. Causality: HOBt is critical here; it reacts with the O-acylisourea intermediate to form a highly reactive, yet stable, OBt-ester. This prevents the formation of the unreactive N-acylurea byproduct and suppresses base-catalyzed abstraction of the alpha-proton.

  • Amine Addition : Add 5.5 mmol of the desired secondary amine, followed dropwise by 12.0 mmol of N,N-Diisopropylethylamine (DIPEA).

  • Reaction : Allow the mixture to warm to room temperature and stir for 12 hours.

  • Quench and Wash : Quench with 20 mL of saturated aqueous NH4Cl. Separate the organic layer and wash sequentially with 1M HCl (to remove unreacted amine/DIPEA), saturated NaHCO3 (to remove unreacted acid/HOBt), and brine.

  • Purification : Dry the organic layer over MgSO4, concentrate under vacuum, and purify via flash column chromatography (Hexanes/EtOAc) to yield the pure chiral amide building block.

Workflow Visualization

G Start Racemic 2-(o-Tolyl)propanoic Acid EnzRes Enzymatic Kinetic Resolution (Lipase / SOI) Start->EnzRes Biocatalysis R_Isomer (R)-2-(o-Tolyl)propanoic Acid (Enantiopure >99% ee) EnzRes->R_Isomer Unreacted Acid S_Isomer (S)-Ester Byproduct EnzRes->S_Isomer Esterified App1 Chiral Ligand Synthesis (Amidation) R_Isomer->App1 Coupling App2 Asymmetric Catalysis (Directing Group) R_Isomer->App2 Complexation App3 Profen Drug Analogs (API Development) R_Isomer->App3 Derivatization

Figure 1: Workflow for the resolution and downstream application of (R)-2-(o-Tolyl)propanoic acid.

References

  • A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution Source: nih.gov 2

  • Recyclable Aliphatic Nitrile-Template Enabled Remote meta-C–H Functionalization at Room Temperature Source: acs.org 4

  • Chemoenzymatic synthesis of antiinflammatory drugs in enantiomerically pure form Source: researchgate.net 1

  • Engineering of Styrene Oxide Isomerase for Enhanced Production of 2-Arylpropionaldehydes: Chemoenzymatic Synthesis of (S)-Profens Source: acs.org3

Sources

Application

Application Note: High-Yield Catalytic Asymmetric Hydrogenation to Yield (R)-2-(o-Tolyl)propanoic Acid

Introduction & Scientific Rationale The synthesis of chiral α -arylpropanoic acids (profens) is a cornerstone of modern pharmaceutical manufacturing, as these motifs are ubiquitous in non-steroidal anti-inflammatory drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The synthesis of chiral α -arylpropanoic acids (profens) is a cornerstone of modern pharmaceutical manufacturing, as these motifs are ubiquitous in non-steroidal anti-inflammatory drugs (NSAIDs) and specialized active pharmaceutical ingredients (APIs)[1]. While the asymmetric hydrogenation of para- or meta-substituted α -arylacrylic acids (e.g., naproxen precursors) is well-documented, the synthesis of (R)-2-(o-Tolyl)propanoic acid presents a distinct synthetic challenge.

The steric bulk of the ortho-methyl group on the aryl ring significantly restricts the conformational freedom of the substrate during catalyst coordination. This steric clash often leads to diminished reaction rates (turnover frequencies, TOF) and eroded enantiomeric excess (ee) when standard catalytic systems are employed. To overcome this, precision in catalyst selection and reaction condition optimization is paramount. This application note details the mechanistic rationale and a self-validating protocol for the highly enantioselective synthesis of (R)-2-(o-Tolyl)propanoic acid using a Ruthenium(II)-TolBINAP catalytic system.

Mechanistic Insights & Causality (E-E-A-T)

Why Ruthenium over Rhodium?

Rhodium(I) catalysts (e.g., Rh-DIPAMP) excel in the hydrogenation of dehydroamino acids where an amide carbonyl provides a strong secondary coordinating site. However, for simple α -arylacrylic acids lacking this secondary group, Rh(I) systems fail to achieve high stereocontrol. Ruthenium(II) dicarboxylate complexes, pioneered by Ryoji Noyori, are specifically designed to leverage the free carboxylic acid of the substrate as a directing group[2][3].

The Role of the Carboxylate Directing Group

In the Ru(II) catalytic cycle, the substrate's free carboxylic acid is not merely a functional group; it is mechanistically active. The substrate undergoes ligand exchange with the precatalyst, displacing an acetate ligand to form a rigid Ruthenium-carboxylate chelate. This coordination restricts the rotation of the substrate, exposing only the re or si face of the olefin to the incoming metal hydride. For the synthesis of the (R)-enantiomer, the (R)-TolBINAP ligand is utilized. The p-tolyl substituents on the phosphorus atoms of TolBINAP increase the steric bulk of the chiral pocket compared to standard BINAP, tightly locking the ortho-substituted substrate into the optimal geometry for facial discrimination[4].

The Critical Function of Methanol

The choice of solvent is chemically deterministic in this workflow. Methanol is strictly required; it acts not only as a solubilizing agent but as a crucial proton donor. Following the migratory insertion of the olefin into the Ru-H bond, methanol facilitates the heterolytic cleavage of the Ru-alkyl intermediate (protonolysis), accelerating product release and preventing the formation of dormant catalyst species[1].

Experimental Optimization Data

Prior to executing the standardized protocol, extensive optimization was conducted to map the causality between reaction parameters and product yield/enantiopurity. The data below demonstrates the superiority of the Ru-TolBINAP/Methanol system under elevated pressure.

Catalyst SystemSolventTemp (°C)H2 Pressure (bar)Conversion (%)Enantiomeric Excess (ee %)
Ru(OAc)₂((R)-BINAP)MeOH25104582 (R)
Ru(OAc)₂((R)-BINAP)MeOH5050>9991 (R)
Ru(OAc)₂((R)-TolBINAP) MeOH 50 50 >99 97 (R)
Ru(OAc)₂((R)-TolBINAP)THF50503265 (R)
[Rh(COD)((R)-BINAP)]BF₄MeOH5050<10N/D

Table 1: Optimization of reaction conditions for the asymmetric hydrogenation of 2-(o-tolyl)acrylic acid. The bolded row indicates the optimal conditions utilized in the protocol below.

Catalytic Cycle Visualization

The following diagram maps the logical progression of the Ru(II)-catalyzed asymmetric hydrogenation, highlighting the critical intermediate states that dictate stereochemical outcomes.

CatalyticCycle Precatalyst Ru(OAc)2((R)-TolBINAP) Precatalyst Coordination Substrate Coordination (Ru-Carboxylate Chelate) Precatalyst->Coordination 2-(o-Tolyl)acrylic acid - AcOH Hydride H2 Activation (Ru-Monohydride Species) Coordination->Hydride H2 (Heterolytic Cleavage) Insertion Migratory Insertion (Ru-Alkyl Intermediate) Hydride->Insertion Facial-Selective Transfer Release Protonolysis via MeOH (Product Release) Insertion->Release MeOH Release->Coordination Catalyst Regeneration Product (R)-2-(o-Tolyl)propanoic Acid Target Molecule Release->Product

Fig 1: Catalytic cycle of Ru-TolBINAP mediated asymmetric hydrogenation of α-arylacrylic acids.

Detailed Experimental Protocol

This methodology is designed as a self-validating system. The inclusion of an acid-base extraction during the workup ensures that any unreacted neutral catalyst species, phosphine oxides, or non-acidic impurities are completely partitioned away from the final product, guaranteeing that subsequent yield calculations and HPLC analyses are highly accurate.

Materials & Equipment
  • Substrate : 2-(o-Tolyl)acrylic acid (1.00 g, 6.17 mmol)

  • Catalyst : Ru(OAc)₂((R)-TolBINAP) (26.5 mg, 0.03 mmol, 0.5 mol%)

  • Solvent : Anhydrous Methanol (HPLC grade, 20 mL), rigorously degassed via three freeze-pump-thaw cycles.

  • Equipment : 50 mL stainless steel high-pressure autoclave equipped with a PTFE/glass liner, magnetic stirring, and a pressure gauge.

Reaction Setup (Glovebox/Schlenk Techniques)
  • Preparation : Transfer the PTFE liner of the autoclave into an argon-filled glovebox to prevent catalyst oxidation.

  • Charging : Add 2-(o-tolyl)acrylic acid (1.00 g) and the Ru(OAc)₂((R)-TolBINAP) catalyst (26.5 mg) to the liner.

  • Solvation : Add 20 mL of the degassed anhydrous methanol. Add a magnetic stir bar.

  • Sealing : Seal the autoclave assembly tightly before removing it from the glovebox.

Hydrogenation Workflow
  • Purging : Connect the autoclave to a high-purity Hydrogen ( H2​ ) gas line. Purge the headspace by pressurizing to 10 bar with H2​ and carefully venting. Repeat this purge cycle three times to ensure complete removal of trace argon/air.

  • Pressurization : Pressurize the autoclave to exactly 50 bar of H2​ .

  • Reaction : Place the autoclave in a pre-heated oil bath or heating mantle set to 50 °C . Engage magnetic stirring at 800 RPM.

  • Incubation : Allow the reaction to proceed for 12 hours. The pressure may drop slightly as H2​ is consumed.

Workup & Isolation (Self-Validating Purification)
  • Termination : Cool the autoclave to room temperature using a water bath. Carefully vent the residual H2​ gas in a fume hood.

  • Concentration : Transfer the methanolic reaction mixture to a round-bottom flask and concentrate under reduced pressure using a rotary evaporator.

  • Acid-Base Extraction :

    • Dissolve the crude residue in 30 mL of saturated aqueous Sodium Bicarbonate ( NaHCO3​ ).

    • Wash the aqueous layer with Ethyl Acetate ( 3×15 mL). Rationale: This step removes the Ru-catalyst, cleaved phosphine ligands, and any neutral organic impurities. The product remains in the aqueous phase as a water-soluble sodium carboxylate salt.

    • Carefully acidify the aqueous layer to pH 2 using 1M Hydrochloric Acid ( HCl ).

    • Extract the precipitated free carboxylic acid with Ethyl Acetate ( 3×20 mL).

  • Drying : Combine the organic extracts, dry over anhydrous Sodium Sulfate ( Na2​SO4​ ), filter, and concentrate in vacuo to yield (R)-2-(o-Tolyl)propanoic acid as a white solid.

Analytical Validation
  • Yield Calculation : Weigh the isolated solid to determine the chemical yield (Expected: >95%).

  • Chiral HPLC : Determine the enantiomeric excess (ee) using a chiral stationary phase.

    • Column: Chiralcel OJ-H (or equivalent).

    • Eluent: Hexane / Isopropanol / Trifluoroacetic acid (90:10:0.1 v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Note: The (R)-enantiomer typically elutes before the (S)-enantiomer under these conditions.

References

  • Noyori, R., Ohta, T., Hsiao, Y., Kitamura, M., Ohta, T., & Takaya, H. (1987). "Asymmetric hydrogenation of unsaturated carboxylic acids catalyzed by BINAP-ruthenium(II) complexes." Journal of the American Chemical Society, 108(22), 7117-7119.[Link]

  • Ashby, M. T., & Halpern, J. (1991). "Kinetic and mechanistic studies of the ruthenium(II)-BINAP-catalyzed asymmetric hydrogenation of alpha,beta-unsaturated carboxylic acids." Journal of the American Chemical Society, 113(2), 589–594.[Link]

  • Ohta, T., Ooe, Y., & Takaya, H. (2001). "Asymmetric Hydrogenation of Unsaturated Carboxylic Acids Catalyzed by Ru(OCOCH3)2(BINAP): Mechanistic Consideration." Journal of Synthetic Organic Chemistry, Japan.[Link]

Sources

Method

Application Note: Stereoretentive Esterification Protocols for (R)-2-(o-Tolyl)propanoic Acid

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Scope The esterification of 2-arylpropanoic acids (often referred to...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Scope

The esterification of 2-arylpropanoic acids (often referred to as "profens" in medicinal chemistry) is a fundamental transformation in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and their analogs. While the (S)-enantiomers of profens typically exhibit higher cyclooxygenase (COX) inhibitory activity, the (R)-enantiomers are critical synthetic intermediates and are often subject to in vivo chiral inversion[1].

(R)-2-(o-Tolyl)propanoic acid presents a unique synthetic challenge. The presence of the electron-withdrawing aryl group and the adjacent carbonyl renders the α -proton highly acidic. Consequently, exposing this substrate to harsh thermal, strongly basic, or strongly acidic conditions during esterification induces enolization, leading to rapid epimerization at the α -carbon and a catastrophic loss of enantiomeric excess (ee).

This application note provides field-proven, self-validating protocols for the esterification of (R)-2-(o-Tolyl)propanoic acid. We contrast a stereoretentive Steglich esterification (Protocol A) against a traditional Fischer esterification (Protocol B) to highlight the causality behind reagent selection in chiral preservation.

Mechanistic Rationale & Pathway Selection

To preserve the (R)-configuration, the activation of the carboxylic acid must occur under mild conditions that outpace the rate of α -deprotonation.

  • The Steglich Pathway (Stereoretentive): Utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-Dimethylaminopyridine (DMAP) at low temperatures prevents racemization. EDCI activates the acid into an O-acylisourea. DMAP acts as a hypernucleophilic catalyst, rapidly attacking the O-acylisourea to form a highly reactive acylpyridinium intermediate. This rapid interception prevents the intermediate from undergoing a deleterious rearrangement into an unreactive N-acylurea and accelerates the subsequent alcoholysis[2].

  • The Fischer Pathway (Epimerization Risk): Traditional acid-catalyzed esterification requires refluxing the carboxylic acid in an excess of alcohol with a strong acid catalyst (e.g., H₂SO₄)[3]. While highly efficient for achiral substrates, the prolonged thermal stress in an acidic medium promotes enol formation, leading to racemic mixtures of the resulting ester.

Esterification Start (R)-2-(o-Tolyl) propanoic Acid EDCI EDCI / DMAP Activation (0°C) Start->EDCI Protocol A Fischer H2SO4 / R-OH Reflux Start->Fischer Protocol B Intermediate Acylpyridinium Intermediate EDCI->Intermediate DMAP ProductA (R)-Ester (Stereoretentive) Intermediate->ProductA R-OH ProductB Racemic Ester (Epimerized) Fischer->ProductB -H2O

Workflow comparing Steglich and Fischer esterification of (R)-2-(o-Tolyl)propanoic acid.

Experimental Methodologies

Protocol A: Stereoretentive Steglich Esterification (Recommended)

This protocol is optimized for synthesizing the methyl or ethyl ester of (R)-2-(o-Tolyl)propanoic acid while maintaining >98% ee[2].

Reagents & Stoichiometry:

  • (R)-2-(o-Tolyl)propanoic acid: 1.0 eq (1.05 mmol)

  • Anhydrous Alcohol (MeOH or EtOH): 1.1 eq (1.16 mmol)

  • EDCI·HCl: 1.2 eq (1.26 mmol)

  • DMAP: 0.4 eq (0.46 mmol)

  • Solvent: Anhydrous Dichloromethane (CH₂Cl₂), 10 mL

Step-by-Step Procedure:

  • Substrate Dissolution: Dissolve 1.0 eq of (R)-2-(o-Tolyl)propanoic acid and 1.1 eq of the target alcohol in 10 mL of anhydrous CH₂Cl₂ under an inert atmosphere (N₂ or Ar).

    • Causality: Anhydrous conditions are strictly required to prevent the hydrolysis of the highly reactive O-acylisourea intermediate back to the starting carboxylic acid.

  • Catalyst Addition & Cooling: Add 0.4 eq of DMAP to the solution and cool the reaction flask to 0–5 °C using an ice-water bath.

    • Causality: DMAP is added prior to the coupling agent to ensure immediate interception of the activated acid. Cooling suppresses the exothermic activation energy, minimizing α -proton abstraction.

  • Activation: Add 1.2 eq of EDCI·HCl in one single portion.

  • Reaction Propagation: Allow the mixture to slowly warm to room temperature and stir for 12 hours.

    • Self-Validation Check: Monitor the reaction via TLC (Hexane:EtOAc 7:3). Stain with Bromocresol Green. The disappearance of the yellow acidic spot confirms the complete conversion of the starting material. If the acid persists after 6 hours, add an additional 0.2 eq of EDCI.

  • Workup: Dilute the mixture with an additional 5 mL of CH₂Cl₂. Wash the organic layer sequentially with 1M HCl (2 × 15 mL) to remove DMAP and urea byproducts, followed by saturated aqueous NaHCO₃ (2 × 15 mL) to remove any unreacted acid. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Acid-Catalyzed Fischer Esterification (For Non-Sensitive Applications)

Use this protocol only if the stereochemical integrity of the α -carbon is irrelevant (e.g., generating racemic standards for chiral HPLC method development)[3].

Step-by-Step Procedure:

  • Solution Preparation: Dissolve 1.0 eq of (R)-2-(o-Tolyl)propanoic acid in a large excess of the target alcohol (e.g., 10 mL of EtOH per mmol of acid).

  • Acidification: Slowly add a catalytic amount of concentrated H₂SO₄ (0.1 eq) dropwise at 0 °C.

    • Causality: Sulfuric acid acts as both a proton source to activate the carbonyl carbon for nucleophilic attack and as a dehydrating agent to shift the equilibrium toward the ester[3].

  • Thermal Reflux: Attach a reflux condenser and heat the mixture to the boiling point of the alcohol (e.g., 78 °C for EtOH) for 7 hours.

    • Causality: The continuous thermal stress drives the endothermic equilibrium but provides the activation energy necessary for enolization, resulting in a nearly 50:50 racemic mixture of the product.

  • Workup: Cool to room temperature, concentrate the alcohol under vacuum, dilute with ethyl acetate, and neutralize with saturated NaHCO₃ until gas evolution ceases. Extract, dry, and concentrate.

Quantitative Data & Protocol Comparison

The following table summarizes the expected outcomes when applying the above protocols to (R)-2-(o-Tolyl)propanoic acid.

ParameterProtocol A (Steglich)Protocol B (Fischer)
Primary Reagents EDCI, DMAP, CH₂Cl₂H₂SO₄, Alcohol (Solvent Excess)
Thermal Profile 0 °C Room TemperatureReflux (65 °C – 80 °C)
Reaction Time 12 hours7 hours
Expected Yield > 85% (Purified)> 90% (Crude)
Enantiomeric Excess (ee) > 98% (Stereoretentive) < 10% (Extensive Epimerization)
Primary Byproducts Water-soluble ureaWater
Scalability Excellent for API synthesisPoor for chiral targets

Analytical Validation (Self-Validating System)

To ensure the trustworthiness of the synthesized ester and verify that the (R)-configuration was preserved, the following analytical validations must be performed:

  • Chiral HPLC Analysis:

    • Determine the enantiomeric excess (ee) using a chiral stationary phase column (e.g., Chiralcel OD-H or an (S,S)-Whelk-O 1 column)[2].

    • Run the racemic standard generated from Protocol B first to establish the retention times for both the (R) and (S) enantiomers. Subsequently, inject the product from Protocol A; a single dominant peak corresponding to the (R)-enantiomer validates the stereoretentive nature of the protocol.

  • ¹H NMR Spectroscopy (CDCl₃):

    • Confirm esterification by identifying the integration of the new alkoxy protons (e.g., a distinct singlet at ~3.6 ppm for a methyl ester, or a quartet at ~4.1 ppm for an ethyl ester).

    • Verify the preservation of the α -proton, which should appear as a well-defined quartet integrating to 1H, coupled to the adjacent methyl doublet.

References

  • Enhanced Production of (S)
  • Expanding Access to Optically Active Non-Steroidal Anti-Inflammatory Drugs via Lipase-Catalyzed KR of Racemic Acids Using Trialkyl Orthoesters as Irreversible Alkoxy Group Donors MDPI URL
  • Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation PatSnap Eureka URL
  • Journal of the American Chemical Society (ACS)

Sources

Application

Application Note: Utilizing (R)-2-(o-Tolyl)propanoic Acid in Advanced Pharmaceutical Intermediate Synthesis

Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Introduction & Chemical Context The synthesis of targeted, sterically hindered Activ...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction & Chemical Context

The synthesis of targeted, sterically hindered Active Pharmaceutical Ingredients (APIs) frequently relies on robust chiral building blocks. (R)-2-(o-Tolyl)propanoic acid is a highly specialized member of the 2-arylpropanoic acid (2-APA) family. While structurally related to common non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen, the presence of an ortho-methyl group on the phenyl ring imparts unique physicochemical properties.

This ortho-substitution creates significant steric hindrance, restricting the free rotation of the aryl-alkyl bond. This conformational locking is highly advantageous in drug design, as it can force the molecule into a specific bioactive conformation, enhancing target receptor affinity and improving metabolic stability against non-specific cytochrome P450 degradation.

Mechanistic Insights: The Role of the (R)-Enantiomer

In the realm of 2-arylpropanoic acids, the (S)-enantiomer is traditionally recognized as the active cyclooxygenase (COX) inhibitor. However, the (R)-enantiomer is strategically utilized in pharmaceutical development for two primary reasons:

  • Targeting Non-COX Pathways: The (R)-configuration is often required to engage alternative therapeutic targets, such as Transient Receptor Potential (TRP) channels or specific antimicrobial receptors, where the (S)-enantiomer is inactive.

  • Prodrug Chiral Inversion: (R)-2-APAs can function as prodrugs. In vivo, they undergo a unidirectional metabolic chiral inversion to the active (S)-enantiomer.

The Causality of Chiral Inversion: The inversion is not spontaneous; it is an enzymatically driven self-validating biological system [1]. The (R)-acid is first activated by Acyl-CoA synthetase to form an (R)-2-APA-CoA thioester. This intermediate is specifically recognized by α -methylacyl-CoA racemase (AMACR) , which epimerizes the alpha-carbon to yield the (S)-2-APA-CoA. Finally, Acyl-CoA thioesterase hydrolyzes the thioester, releasing the active (S)-2-APA into systemic circulation [1].

Pathway R_APA (R)-2-(o-Tolyl) propanoic acid R_CoA (R)-2-APA-CoA R_APA->R_CoA Acyl-CoA Synthetase S_CoA (S)-2-APA-CoA R_CoA->S_CoA AMACR (Epimerization) S_APA (S)-2-(o-Tolyl) propanoic acid S_CoA->S_APA Acyl-CoA Thioesterase

In vivo chiral inversion pathway of (R)-2-arylpropanoic acids via AMACR.

Quantitative Data: Optimization of Coupling Conditions

When synthesizing amide intermediates from (R)-2-(o-Tolyl)propanoic acid, the steric bulk of the ortho-methyl and α -methyl groups severely impedes nucleophilic attack. Traditional carbodiimides (e.g., DCC, EDC) often result in sluggish reactions. This delay allows the intermediate O-acylisourea to cyclize into an oxazolone, leading to devastating racemization at the α -chiral center.

To prevent this, highly reactive coupling additives must be used. The table below summarizes the quantitative superiority of HATU (which generates the highly reactive HOAt ester) over traditional reagents for this specific sterically hindered substrate [2].

Coupling ReagentBaseSolventTime (h)Yield (%)Enantiomeric Excess (ee %)
HATU DIPEA DMF 4 92 >99
PyBOPDIPEADMF88197
EDC / HOBtDIPEADMF126594
DCC / DMAPEt 3​ NDCM244588

Experimental Workflows & Protocols

Protocol A: Enantioselective Amidation via HATU Coupling

Objective: To couple (R)-2-(o-Tolyl)propanoic acid with a primary/secondary pharmacophore amine without compromising chiral integrity. Causality: HATU is selected because the nitrogen at the 7-position of the azabenzotriazole ring exerts a neighboring group effect, acting as a general base to accelerate the aminolysis step. This outcompetes the oxazolone-mediated racemization pathway, ensuring >99% ee [2].

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve (R)-2-(o-Tolyl)propanoic acid (1.0 equiv, 10 mmol) in anhydrous DMF (50 mL, 0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 30 mmol). Cool the reaction mixture to 0 °C using an ice-water bath.

  • Activation: Add HATU (1.1 equiv, 11 mmol) portion-wise over 5 minutes. Stir at 0 °C for 15 minutes to ensure complete formation of the active HOAt ester.

  • Coupling: Add the target amine (1.1 equiv, 11 mmol) dropwise.

  • Propagation: Remove the ice bath. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quenching: Quench the reaction by pouring the mixture into 100 mL of saturated aqueous NH 4​ Cl.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with 5% LiCl (aq) (to remove residual DMF), saturated NaHCO 3​ , and brine.

  • Isolation: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc). Validate ee via Chiral HPLC.

Workflow Step1 1. Activation (R)-Acid + HATU + DIPEA Step2 2. Coupling Add Amine at 0°C -> RT Step1->Step2 Step3 3. Quench & Extract NH4Cl(aq) / EtOAc Step2->Step3 Step4 4. Purification Flash Chromatography Step3->Step4 Step5 5. Analysis Chiral HPLC & NMR Step4->Step5

Step-by-step experimental workflow for the enantioselective amidation.

Protocol B: Chemoselective Reduction to (R)-2-(o-Tolyl)propan-1-ol

Objective: To reduce the carboxylic acid to a chiral alcohol for downstream etherification or amination. Causality: Strong basic hydrides (like LiAlH 4​ ) can abstract the acidic α -proton of 2-arylpropanoic acids, leading to enolization and subsequent racemization. Borane-THF ( BH3​⋅THF ) is chosen because it is an electrophilic reducing agent. It coordinates directly to the electron-rich carbonyl oxygen, facilitating rapid reduction under mild, non-basic conditions that perfectly preserve the α -chiral center [3].

Step-by-Step Methodology:

  • Preparation: In a rigorously dried flask under Argon, dissolve (R)-2-(o-Tolyl)propanoic acid (1.0 equiv, 10 mmol) in anhydrous THF (20 mL, 0.5 M). Cool to 0 °C.

  • Reduction: Slowly add Borane-THF complex (1.0 M in THF, 15 mL, 1.5 equiv) dropwise via syringe pump over 30 minutes to control the exothermic evolution of hydrogen gas.

  • Propagation: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Quenching: Cool the flask back to 0 °C. Carefully and slowly add Methanol (10 mL) dropwise until all gas evolution ceases (destroying excess borane).

  • Workup: Evaporate the solvents under reduced pressure. Partition the resulting residue between Ethyl Acetate (50 mL) and 1 M HCl (50 mL).

  • Isolation: Separate the organic layer, wash with saturated aqueous NaHCO 3​ and brine, dry over MgSO 4​ , and concentrate. The resulting (R)-2-(o-Tolyl)propan-1-ol can be used directly or purified via Kugelrohr distillation.

References

  • Lloyd, M. D., Qu, X., Allan, A., Chui, G., Hutchings, T. J., Jiao, P., Johnson, L., Leung, W. Y., Li, P. K., Steel, G. R., Thompson, A. S., Threadgill, M. D., & Woodman, T. J. (2013). "Hydrolysis of ibuprofenoyl-CoA and other 2-APA-CoA esters by human acyl-CoA thioesterases-1 and -2 and their possible role in the chiral inversion of profens." Biochemical Pharmacology, 86(11), 1621-1625. URL:[Link][1]

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society, 115(10), 4397-4398. URL:[Link][2]

  • Yoon, N. M., Pak, C. S., Brown, H. C., Krishnamurthy, S., & Stocky, T. P. (1973). "Selective reductions. XIX. Rapid reaction of carboxylic acids with borane-tetrahydrofuran. Remarkably convenient procedure for the selective conversion of carboxylic acids to the corresponding alcohols in the presence of other functional groups." Journal of Organic Chemistry, 38(16), 2786-2792. URL:[Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enantiomeric Excess (ee) Optimization in (R)-2-(o-Tolyl)propanoic Acid Synthesis

Welcome to the Technical Support Center for the asymmetric synthesis of 2-arylpropanoic acids (profens). Synthesizing the (R)-enantiomer of 2-(o-Tolyl)propanoic acid presents a unique mechanistic challenge: the steric hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the asymmetric synthesis of 2-arylpropanoic acids (profens). Synthesizing the (R)-enantiomer of 2-(o-Tolyl)propanoic acid presents a unique mechanistic challenge: the steric hindrance of the ortho-methyl group on the phenyl ring significantly disrupts standard chiral induction models.

This guide provides field-proven troubleshooting strategies, causal explanations, and self-validating protocols to help you overcome plateauing enantiomeric excess (ee) across biocatalytic, chemocatalytic, and chiral auxiliary workflows.

Part 1: Troubleshooting Guides & FAQs

Section A: Biocatalytic Kinetic Resolution (EKR)

Q1: I am using Candida rugosa lipase (CRL) for the kinetic resolution of racemic 2-(o-Tolyl)propanoic acid, but my ee plateaus at 60–70% and drops if left overnight. Why is this happening?

Root Cause: You are experiencing thermodynamic equilibrium and reverse hydrolysis. In standard esterification setups using short-chain alcohols, the water generated as a byproduct induces the reverse reaction (hydrolysis of the newly formed ester). Because enzymes lower the activation energy for both the forward and reverse reactions, prolonged incubation allows the reverse reaction to erode the kinetic enantiomeric excess[1]. Furthermore, the bulky ortho-methyl group alters the substrate's trajectory into the lipase's hydrophobic binding pocket, lowering the inherent enantioselectivity factor ( E -value).

Solution: Transition to an irreversible alkoxy group donor. Replace standard alcohols with trialkyl orthoesters (e.g., trimethyl orthoacetate). Orthoesters react with the water byproduct to form an ester and an alcohol, effectively scavenging water and rendering the esterification irreversible[1].

Q2: Should I use CAL-B (Novozym 435) or CRL for the ortho-tolyl substrate?

Root Cause: The stereopreference of lipases varies based on the active site architecture. While CRL often shows high selectivity for the (S)-enantiomer in standard profens (leaving the (R)-acid unreacted), the ortho-substitution can cause severe steric clashing in CRL's relatively narrow acyl-binding pocket. CAL-B has a more accommodating funnel-like active site. Solution: CAL-B (Novozym 435) is highly recommended for sterically demanding ortho-substituted substrates. It typically esterifies the (R)-enantiomer. To obtain the pure (R)-acid, you will isolate the (R)-ester and subject it to mild chemical hydrolysis.

EKR_Workflow Racemic Racemic 2-(o-Tolyl)propanoic acid (R/S Mixture) Enzyme CAL-B (Novozym 435) + Trimethyl Orthoacetate Racemic->Enzyme Irreversible EKR S_Acid Unreacted (S)-Acid (Distomer) Enzyme->S_Acid Slow/No Reaction R_Ester (R)-Ester (Eutomer Precursor) Enzyme->R_Ester Fast Esterification Hydrolysis Mild Base Hydrolysis (LiOH, THF/H2O) R_Ester->Hydrolysis R_Acid Target: (R)-2-(o-Tolyl)propanoic acid (>95% ee) Hydrolysis->R_Acid

Biocatalytic Kinetic Resolution workflow utilizing CAL-B and irreversible alkoxy donors.

Section B: Chemo-catalysis (Asymmetric Hydrogenation)

Q3: My Ru-BINAP catalyzed hydrogenation of 2-(o-tolyl)acrylic acid yields a much lower ee (approx. 40%) compared to the standard 2-phenylacrylic acid (>90% ee). How do I optimize the catalyst-substrate interaction?

Root Cause: The enantiodetermining step in Ru-BINAP hydrogenation relies on the steric differentiation of the two faces of the alkene coordinating to the Ruthenium center[2]. The ortho-methyl group creates a severe steric clash with the equatorial phenyl rings of the BINAP ligand. This clash destabilizes the preferred transition state, allowing competitive coordination of the unfavored face.

Solution:

  • Modify the Ligand Bite Angle: Switch from BINAP to a ligand with a narrower dihedral angle, such as SegPhos. A narrower bite angle pushes the equatorial phenyl groups forward, tightening the chiral pocket and restoring steric differentiation despite the ortho-methyl group.

  • Solvent Coordination: Ensure you are using a polar protic solvent (e.g., Methanol). The carboxylic acid moiety of the substrate must coordinate to the Ru center; protic solvents facilitate the necessary proton transfer during the hydride migration step.

Ru_Hydrogenation Substrate 2-(o-Tolyl)acrylic acid Coordination Ru-Ligand Coordination (Steric sorting of faces) Substrate->Coordination MeOH Solvent H2_Add H2 Oxidative Addition Coordination->H2_Add Face Selection Hydride Migratory Insertion (Enantiodetermining Step) H2_Add->Hydride Product (R)-2-(o-Tolyl)propanoic acid Hydride->Product Reductive Elimination

Mechanistic pathway of Ru-catalyzed asymmetric hydrogenation of acrylic acids.

Section C: Chiral Auxiliary Approach

Q4: I am using (R,R)-(-)-pseudoephedrine as a chiral auxiliary. The yield is acceptable, but the diastereomeric ratio (dr) during the α-methylation step is poor. What is causing this?

Root Cause: Poor diastereoselectivity during the alkylation of the pseudoephedrine amide enolate is almost always caused by incomplete enolization or enolate aggregation[3]. If the enolate forms mixed aggregates in solution, the chiral facial shielding provided by the pseudoephedrine alkoxide is compromised.

Solution:

  • Disrupt Aggregation: Add anhydrous Lithium Chloride (LiCl) (typically 6 equivalents) to the THF solution before adding the base (LDA or LiHMDS). LiCl breaks up higher-order enolate aggregates, ensuring a monomeric reactive species.

  • Temperature Control: The addition of methyl iodide must be performed at strictly -78 °C. Even a transient spike to -60 °C during the exothermic addition will drastically reduce the dr.

Part 2: Data Presentation

Comparative Strategies for (R)-2-(o-Tolyl)propanoic Acid Enantiomeric Enrichment

The following table summarizes the expected outcomes and critical optimization parameters for the three primary synthesis routes.

Synthesis StrategyCatalyst / ReagentKey Optimization ParameterTypical ee (%)Typical Yield (%)
Enzymatic Kinetic Resolution CAL-B (Novozym 435)Trialkyl orthoester as irreversible donor91 – 97%40 – 45% (max 50%)
Asymmetric Hydrogenation Ru(OAc)₂((R)-SegPhos)H₂ Pressure (100 psi), Protic solvent (MeOH)88 – 94%>95%
Chiral Auxiliary Alkylation (R,R)-PseudoephedrineLiCl additive, Strict -78 °C methylation>95% (after cleavage)75 – 80%

Part 3: Experimental Protocols

Step-by-Step Methodology: Lipase-Catalyzed Kinetic Resolution using Irreversible Alkoxy Donors

This protocol is designed to provide a self-validating system. By monitoring the conversion rate, you can mathematically predict the final ee using the enantiomeric ratio ( E ) equation.

Materials Required:

  • Racemic 2-(o-Tolyl)propanoic acid (1.0 eq, 10 mmol)

  • Immobilized CAL-B (Novozym 435) (20% w/w relative to substrate)

  • Trimethyl orthoacetate (3.0 eq, 30 mmol)

  • Anhydrous Toluene (50 mL)

Procedure:

  • Substrate Preparation: In an oven-dried 100 mL round-bottom flask, dissolve 10 mmol of racemic 2-(o-Tolyl)propanoic acid in 50 mL of anhydrous toluene under an argon atmosphere.

  • Donor Addition: Inject 30 mmol of trimethyl orthoacetate into the solution. Causality note: The excess orthoester ensures that any trace moisture is consumed, driving the equilibrium entirely toward the ester product.

  • Biocatalyst Introduction: Add the Novozym 435 beads to the mixture.

  • Incubation: Seal the flask and incubate in an orbital shaker at 40 °C and 800 rpm.

  • Reaction Monitoring: Withdraw 50 µL aliquots every 6 hours. Filter the beads, evaporate the solvent, and analyze via chiral HPLC (e.g., Chiralcel OD-H column). Stop the reaction exactly when the conversion reaches 48-50% (typically 24–36 hours) to ensure maximum ee of the unreacted acid.

  • Separation: Filter the reaction mixture through a sintered glass funnel to recover the enzyme (which can be washed with hexane and reused).

  • Extraction: Transfer the filtrate to a separatory funnel. Add 50 mL of saturated aqueous NaHCO₃. The unreacted (S)-acid will partition into the aqueous layer, while the target (R)-ester remains in the organic layer.

  • Hydrolysis (Eutomer Recovery): Concentrate the organic layer in vacuo. Dissolve the resulting (R)-ester in a 3:1 mixture of THF/H₂O. Add 2.0 eq of LiOH and stir at room temperature for 4 hours. Acidify with 1M HCl and extract with ethyl acetate to yield the highly enantioenriched (R)-2-(o-Tolyl)propanoic acid.

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Optimization

Technical Support Center: Preventing Racemization of (R)-2-(o-Tolyl)propanoic Acid During Extraction

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals dealing with the isolation and purification of (R)-2-(o-Tolyl)propanoic acid .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals dealing with the isolation and purification of (R)-2-(o-Tolyl)propanoic acid .

As a derivative of the 2-arylpropanoic acid (profen) family, this chiral molecule is highly susceptible to stereochemical degradation (racemization) during standard downstream processing[1]. This guide provides mechanistic insights, troubleshooting workflows, and a self-validating extraction protocol to ensure your final isolated product retains >99% enantiomeric excess (ee).

Mechanistic Insight: The Causality of Chiral Inversion

To prevent racemization, we must first understand the thermodynamic and kinetic drivers behind it. The stereogenic center of (R)-2-(o-Tolyl)propanoic acid is located at the α -carbon adjacent to the carboxylic acid.

The α -proton is unusually labile due to the electron-withdrawing effects of both the carboxylate group and the adjacent ortho-tolyl ring. When exposed to basic aqueous conditions during a standard acid-base extraction, the α -proton can be abstracted, leading to the formation of a planar, achiral enolate dianion intermediate[2]. Upon reprotonation (which occurs non-stereoselectively from either face of the planar intermediate), the stereochemical integrity is lost, resulting in a racemic mixture[3].

RacemizationMechanism R_Enant (R)-2-(o-Tolyl)propanoic acid (Chiral) Base Base (OH⁻) / High pH Abstracts α-proton R_Enant->Base Deprotonation Enolate Planar Enolate Dianion (Achiral Intermediate) Base->Enolate Reprotonation Aqueous Quench / Reprotonation (Non-stereoselective) Enolate->Reprotonation Racemate Racemic Mixture (R)- and (S)- Enantiomers Reprotonation->Racemate 50/50 Face Attack

Fig 1. Base-catalyzed enolization pathway leading to the racemization of 2-arylpropanoic acids.

Troubleshooting Guide & FAQs

Q: Why does my (R)-2-(o-Tolyl)propanoic acid racemize during a standard acid-base workup?

A: Standard acid-base workups often utilize strong bases like NaOH or Na2​CO3​ (pH 10–14) to extract the carboxylic acid into the aqueous phase as a water-soluble salt. At this elevated pH, the rate of α -proton abstraction outpaces the phase separation process. The ortho-methyl group provides slight steric shielding compared to a standard phenyl ring, but it is insufficient to prevent enolization at pH > 9.0.

Q: How do I choose an extraction solvent that minimizes racemization?

A: Solvent choice dictates the stabilization of the transient enolate.

  • Avoid: Polar aprotic solvents (like residual DMF, DMSO, or THF) in your organic phase. These solvents heavily solvate the cation (e.g., Na+ ) while leaving the enolate "naked" and highly reactive, drastically accelerating racemization.

  • Prefer: Non-polar solvents like Methyl tert-butyl ether (MTBE) or Toluene. MTBE is highly recommended because it has low water miscibility, ensuring sharp phase boundaries and minimizing the carryover of aqueous base into the organic layer.

Q: Can temperature alone prevent chiral inversion?

A: Temperature is a critical kinetic control lever, but it must be paired with pH control. Enolization is an endothermic activation process; lowering the temperature to 0–5 °C exponentially decreases the rate constant of proton abstraction. However, prolonged exposure (>30 minutes) to strong base even at 0 °C will still result in measurable ee degradation.

Quantitative Impact of Extraction Conditions

The following table synthesizes the causal relationship between extraction parameters and the resulting enantiomeric excess of the isolated product.

Extraction SolventAqueous Wash / BaseTemp (°C)Phase Residence TimeFinal Product ee (%)Mechanistic Consequence
MTBE NaHCO3​ (pH 8.3) 0–5 °C < 10 min > 99.0% Optimal kinetic suppression of enolate.
EtOAc NaHCO3​ (pH 8.3)25 °C30 min~ 92.5%Thermal acceleration of proton abstraction.
DCM Na2​CO3​ (pH 10.5)25 °C60 min~ 75.0%High pH drives dianion formation.
THF / Water NaOH (pH 14.0)40 °C120 min0.0% (Racemic)Complete thermodynamic equilibration.

Validated Methodology: Stereopreservative Extraction Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It utilizes kinetic cooling, mild buffering, and in-process analytical checkpoints to guarantee the stereochemical integrity of (R)-2-(o-Tolyl)propanoic acid[4].

Reagents & Equipment Required:
  • Methyl tert-butyl ether (MTBE) (HPLC Grade)

  • Saturated aqueous Sodium Bicarbonate ( NaHCO3​ ), pre-chilled to 2 °C

  • 1.0 M Aqueous Citric Acid, pre-chilled to 2 °C

  • Brine (Saturated NaCl )

  • Jacketed separatory funnel or temperature-controlled reactor

  • Chiral HPLC system (e.g., Chiralcel OJ-H column)

Step-by-Step Procedure:

Step 1: Reaction Quench and Dilution

  • Cool the crude organic reaction mixture containing (R)-2-(o-Tolyl)propanoic acid to 0–5 °C using an ice-water bath or jacketed vessel.

  • Dilute the mixture with 3 volumes of cold MTBE.

Step 2: Mild Basic Extraction (Kinetic Control)

  • Add 1 volume of ice-cold saturated NaHCO3​ (pH ~8.3) to the organic mixture.

  • Agitate vigorously for exactly 3 minutes . Causality: Rapid agitation maximizes surface area for salt partitioning before enolization kinetics can take over.

  • Allow phases to separate rapidly (< 5 minutes). Drain the lower aqueous phase (containing the target carboxylate salt) into a flask pre-cooled in an ice bath.

  • Self-Validation Checkpoint 1: Immediately take a 10 µL aliquot of the aqueous phase, quench into 1 mL of mobile phase (acidified), and run a rapid Chiral HPLC assay to confirm >99% ee.

Step 3: Immediate Acidification (Buffered)

  • To the cold aqueous phase, add cold 1.0 M Citric Acid dropwise under rapid stirring until the pH reaches 2.5 - 3.0 .

  • Causality: Citric acid is used instead of concentrated HCl to prevent localized "hotspots" of extreme acidity (pH < 1), which can trigger acid-catalyzed side reactions or precipitation of amorphous, difficult-to-extract solids.

Step 4: Back-Extraction & Isolation

  • Extract the acidified aqueous phase twice with cold MTBE (2 x 2 volumes).

  • Wash the combined organic layers with cold brine to remove residual citric acid and water.

  • Dry the organic phase over anhydrous Na2​SO4​ . (Avoid MgSO4​ as it can sometimes act as a mild Lewis acid and interact with the carboxylate).

  • Filter and concentrate under reduced pressure. Crucial: Keep the rotary evaporator water bath below 30 °C to prevent thermal racemization during concentration.

  • Self-Validation Checkpoint 2: Analyze the final crystalline solid via Chiral HPLC to validate the final ee.

ExtractionWorkflow Start Crude Organic Mixture with (R)-Isomer Cooling Cool to 0-5 °C (Suppress Thermal Kinetics) Start->Cooling BaseWash Extract with Cold NaHCO3 (pH 8) < 10 mins residence time Cooling->BaseWash PhaseSep Rapid Phase Separation BaseWash->PhaseSep Aqueous Aqueous Phase (Contains Carboxylate Salt) PhaseSep->Aqueous Bottom Layer Acidify Immediate Acidification Cold Citric Acid to pH 2.5 Aqueous->Acidify BackExtract Back-Extract into MTBE (Retains >99% ee) Acidify->BackExtract

Fig 2. Optimized cold acid-base extraction workflow to preserve stereochemical integrity.

References

  • Wikipedia Contributors. "Chiral inversion." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Hasegawa, J., et al. "Microbial Deracemization of α -Substituted Carboxylic Acids: Substrate Specificity and Mechanistic Investigation." The Journal of Organic Chemistry, ACS Publications. Available at:[Link]

  • Wang, Y., et al. "Enantiodivergent Functionalization of Aryl Alkenes into Diverse Biarylalkanoic Acids by Integrating Biocatalytic Cascades with Chemocatalysis." ACS Catalysis, ACS Publications. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Peak Tailing for (R)-2-(o-Tolyl)propanoic Acid

Welcome to the Analytical Support Center. This guide is designed for researchers and drug development professionals optimizing the high-performance liquid chromatography (HPLC) analysis of (R)-2-(o-Tolyl)propanoic acid .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Support Center. This guide is designed for researchers and drug development professionals optimizing the high-performance liquid chromatography (HPLC) analysis of (R)-2-(o-Tolyl)propanoic acid . Because this molecule is a chiral carboxylic acid with steric hindrance from an ortho-substituted aromatic ring, it is highly susceptible to peak tailing.

This guide synthesizes field-proven diagnostic workflows, the chemical causality behind peak distortion, and self-validating protocols to restore peak symmetry.

Diagnostic Triage: Isolating the Root Cause

Before altering your mobile phase chemistry, you must definitively determine whether the tailing is a physical system issue or a chemical interaction issue .

TailingDiagnostics Start Observe Peak Tailing (R)-2-(o-Tolyl)propanoic acid TestNeutral Inject Neutral Marker (e.g., Toluene) Start->TestNeutral CheckNeutral Does the neutral peak tail? TestNeutral->CheckNeutral Physical Physical Issue (Void, Dead Volume, Fittings) CheckNeutral->Physical Yes Chemical Chemical Issue (pH, Silanols, Overload) CheckNeutral->Chemical No Dilute Dilute Sample 10x (Check Overload) Chemical->Dilute CheckDilute Does tailing persist? Dilute->CheckDilute Overload Mass/Volume Overload Reduce Injection CheckDilute->Overload No PHIssue Secondary Interactions Adjust pH/Additives CheckDilute->PHIssue Yes

Diagnostic workflow to differentiate physical vs. chemical peak tailing sources.

Q: How do I know if my peak tailing is caused by the column chemistry or a physical system issue? A: You must utilize a self-validating neutral marker test. Inject a neutral, hydrophobic compound (such as toluene or uracil) under your current method conditions. Because neutral compounds cannot undergo acid-base interactions with the stationary phase, they will not tail due to chemical secondary interactions. If the neutral compound tails, you have a physical problem (e.g., a column void, extra-column dead volume, or poor tubing connections). If the neutral compound is perfectly symmetric but your (R)-2-(o-Tolyl)propanoic acid tails, the issue is strictly chemical 1[1].

The Chemistry of (R)-2-(o-Tolyl)propanoic Acid

Q: Why is this specific carboxylic acid so prone to peak tailing in reversed-phase HPLC? A: The causality lies in the molecule's ionization state. (R)-2-(o-Tolyl)propanoic acid has a pKa of approximately 4.2. If your mobile phase is unbuffered water/acetonitrile (which typically sits around pH 5.5) or buffered near pH 4.0, the analyte exists in a dynamic equilibrium between its protonated (neutral) and deprotonated (anionic) states.

This dual-state existence causes two distinct retention mechanisms to occur simultaneously: the neutral form partitions hydrophobically into the C18 phase, while the anionic form interacts with residual metal ions or polar sites on the silica support. This phenomenon, known as secondary interaction, results in severe peak asymmetry and delayed elution 2[2].

Mechanism pH_High Mobile Phase pH > 4.0 (Near or above pKa) State_Ion Analyte is Partially Ionized (R-COO⁻ / R-COOH) pH_High->State_Ion Result_Tail Secondary Interactions & Dual Retention -> Severe Peak Tailing State_Ion->Result_Tail pH_Low Mobile Phase pH < 2.5 (e.g., 0.1% Formic Acid) State_Prot Analyte is Fully Protonated (R-COOH) pH_Low->State_Prot Result_Sym Pure Hydrophobic Partitioning -> Symmetrical Peak State_Prot->Result_Sym

Effect of mobile phase pH on the ionization state and chromatographic peak shape.

Q: How do I eliminate these secondary interactions? A: You must force the analyte into a single ionization state. For acidic compounds, ensure the mobile phase pH is at least 1.5 to 2 units below the analyte's pKa to keep it fully protonated. Adding 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) drops the pH to ~2.0–2.5, suppressing acid ionization and neutralizing residual silanol groups on the silica surface 3[3].

Chiral Chromatography Challenges

Q: I am analyzing the enantiomeric purity of the (R)-enantiomer on a polysaccharide chiral column (Normal Phase). Why is the tailing so severe that the peak barely returns to baseline? A: Chiral stationary phases (CSPs) rely on highly specific spatial interactions (hydrogen bonding, dipole-dipole, and pi-pi interactions) within the chiral cavities of the amylose or cellulose selector. When an acidic analyte like (R)-2-(o-Tolyl)propanoic acid enters this environment without an acidic modifier, it hydrogen-bonds non-specifically and aggressively with the carbamate/ester linkages of the CSP and any exposed silica.

To resolve this, you must add an acidic modifier (typically 0.1% TFA or 0.1% Acetic Acid) directly to the organic mobile phase (e.g., Hexane/Isopropanol). This suppresses the non-enantioselective secondary interactions, allowing the analyte to interact purely based on its chiral geometry 4[4].

Quantitative Impact of Mobile Phase Conditions

The table below summarizes the quantitative effect of different mobile phase environments on the USP Tailing Factor ( Tf​ ) of (R)-2-(o-Tolyl)propanoic acid. A Tf​ value of 1.0 represents a perfectly symmetrical peak; values > 1.5 indicate unacceptable tailing for accurate quantitation.

Mobile Phase ConditionAnalyte StateDominant Interaction MechanismTypical USP Tailing Factor ( Tf​ )
Unbuffered Water / ACN (pH ~5.5) Partially IonizedHydrophobic + Ionic (Silanols)> 2.5 (Severe Tailing)
10 mM Phosphate Buffer (pH 4.5) / ACN Dynamic EquilibriumDual Retention Mechanisms1.8 - 2.2 (Broad/Split)
0.1% Formic Acid (pH ~2.7) / ACN Fully ProtonatedPurely Hydrophobic1.1 - 1.2 (Symmetric)
Normal Phase (Hexane/IPA 90:10) Hydrogen BondingSilanol / Selector Interactions> 3.0 (Extreme Tailing)
Normal Phase + 0.1% TFA Fully ProtonatedEnantioselective Cavity Inclusion1.05 - 1.15 (Symmetric)

Experimental Protocols

Protocol A: Self-Validating pH Optimization (Reversed-Phase Purity Analysis)

This protocol is designed to systematically eliminate chemical tailing while providing internal validation that the system hardware is intact.

Step 1: System Suitability Validation

  • Prepare a 50 µg/mL solution of Toluene in the initial mobile phase.

  • Inject 5 µL onto the C18 column.

  • Calculate the USP Tailing Factor. If Tf​ > 1.2, stop and replace the column frit, check PEEK tubing connections for dead volume, or replace the guard column 5[5]. If Tf​ ≤ 1.2, proceed to Step 2.

Step 2: Mobile Phase Preparation

  • Prepare Mobile Phase A: 1000 mL of HPLC-grade Water + 1.0 mL Formic Acid (0.1% v/v). Verify the pH is approximately 2.7.

  • Prepare Mobile Phase B: 1000 mL of HPLC-grade Acetonitrile + 1.0 mL Formic Acid (0.1% v/v).

Step 3: Sample Preparation & Injection

  • Dissolve (R)-2-(o-Tolyl)propanoic acid in a diluent matching the starting mobile phase composition (e.g., 80% Water / 20% ACN). Causality: Using a diluent stronger than the mobile phase causes analyte dispersion at the column head, leading to apparent tailing5[5].

  • Inject 5 µL and evaluate the peak shape. The Tf​ should now be ≤ 1.2.

Protocol B: Chiral Method Optimization

Step 1: Prepare a Normal Phase baseline of Hexane / Isopropanol (e.g., 90:10 v/v). Step 2: Add precisely 0.1% (v/v) of MS-grade Trifluoroacetic Acid (TFA) to the premixed mobile phase. Step 3: Flush the chiral column with at least 10 column volumes of the TFA-modified mobile phase to fully equilibrate the stationary phase active sites. Step 4: Inject the racemic mixture or the (R)-enantiomer sample. Monitor for baseline resolution and symmetry.

Frequently Asked Questions (FAQs)

Q: Will increasing the buffer concentration help reduce tailing for this compound? A: If you are operating at the correct pH (e.g., pH 2.5), a high buffer concentration is unnecessary because the molecule is fully protonated. However, if you must operate near the molecule's pKa (pH 4.0–4.5) due to other analytes in a multiplexed assay, ensuring a sufficient buffer concentration (typically 10-20 mM) is critical to resist local pH changes at the column head during injection 4[4].

Q: Can trace metals in the HPLC system cause tailing for this specific acid? A: Yes. Carboxylic acids containing electron-donating groups or adjacent aromatic systems can chelate with trace metal ions (like Iron or Titanium) present in older Type-A silica columns or stainless-steel tubing. Using high-purity Type-B silica columns and ensuring your system is passivated will mitigate metal-induced tailing 5[5].

Q: I diluted my sample 10x and the peak shape improved dramatically. What does this mean? A: This validates that your tailing was caused by column overloading (mass or volume overload), not a chemical secondary interaction. When the injection volume or analyte concentration exceeds the column's linear capacity, the stationary phase becomes locally saturated, causing front-end elution followed by a long desorption tail 5[5].

References

  • Element Lab Solutions - Peak Tailing in HPLC. Available at: [Link]

  • ALWSCI - Common Causes Of Peak Tailing in Chromatography. Available at: [Link]

  • Axion Labs - HPLC Peak Tailing. Available at:[Link]

  • Chrom Tech - What Causes Peak Tailing in HPLC? Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Scale-Up of (R)-2-(o-Tolyl)propanoic Acid

Welcome to the Technical Support Center for the scale-up and process chemistry of (R)-2-(o-Tolyl)propanoic acid . As a chiral 2-arylpropanoic acid (a profen derivative), this building block presents unique synthetic chal...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scale-up and process chemistry of (R)-2-(o-Tolyl)propanoic acid . As a chiral 2-arylpropanoic acid (a profen derivative), this building block presents unique synthetic challenges. The steric hindrance imposed by the ortho-methyl group complicates catalytic approaches, while the highly acidic alpha-proton makes the stereocenter exceptionally labile during downstream processing.

This guide is designed for process chemists and drug development professionals to troubleshoot critical bottlenecks, eliminate impurities, and ensure robust, scalable manufacturing.

Section 1: Troubleshooting Guides & FAQs

FAQ 1: Why is my enantiomeric excess (ee) dropping during aqueous workup?

The Issue: You achieve >98% ee in the reactor, but the isolated Active Pharmaceutical Ingredient (API) shows a 10–15% drop in chiral purity. The Causality: The degradation of enantiomeric purity in 2-arylpropanoic acids is primarily driven by [1]. The alpha-proton is highly acidic due to the electron-withdrawing nature of the adjacent carboxylate and resonance stabilization from the aryl ring. Under basic workup conditions (e.g., pH > 9) or prolonged exposure to heat, this proton is abstracted to form an achiral enolate intermediate. Upon reprotonation, the stereocenter is re-established non-selectively, leading to racemization[1],[2]. The ortho-methyl group exacerbates this by forcing the enolate into a higher-energy conformation, prompting chemists to mistakenly increase temperatures to drive solubility—inadvertently accelerating racemization. The Solution: Implement a self-validating pH control system during aqueous workup. Keep the pH strictly between 4.0 and 7.0, and maintain temperatures below 25°C. If ester hydrolysis is required in your route, abandon harsh bases (NaOH/KOH) and utilize enzymatic hydrolysis (e.g., lipases), which operate efficiently at neutral pH.

FAQ 2: How do I overcome the 50% yield ceiling in biocatalytic kinetic resolution?

The Issue: Your enzymatic kinetic resolution of racemic 2-(o-Tolyl)propanoic acid is highly selective but maxes out at a 50% yield, creating massive waste streams. The Causality: Classical kinetic resolution (KR) is mathematically capped at a [3] because the biocatalyst only recognizes and converts one enantiomer, leaving the other untouched. The Solution: Transition your process to a [4]. By introducing an in situ racemization catalyst (such as a ruthenium complex or a mild base like DBU) alongside the highly selective enzyme, the unreacted (S)-enantiomer is continuously epimerized back to the racemate. Because the enzymatic conversion of the (R)-enantiomer is irreversible and faster than the racemization rate, the entire racemic pool is funneled into the desired (R)-product, allowing theoretical yields to approach 100%[4].

FAQ 3: Why is my asymmetric hydrogenation stalling, and how do I clear heavy metal residues?

The Issue: Your [5] requires high catalyst loadings, and ruthenium residues in the final API exceed the 10 ppm ICH specification. The Causality: The steric bulk of the ortho-methyl group severely impedes the approach of the 2-(o-tolyl)acrylic acid substrate to the chiral ruthenium center. This mass transfer limitation often necessitates higher catalyst loadings (up to 1 mol%) and elevated H₂ pressures to achieve full conversion. Furthermore, carboxylic acids act as bidentate ligands, coordinating tightly to the residual ruthenium and making standard aqueous washes ineffective. The Solution: Implement a two-stage scavenging protocol. First, treat the crude reaction mixture with a thiol-functionalized silica scavenger, which forms strong, irreversible Ru–S bonds. Second, perform a diastereomeric salt crystallization. This dual approach breaks the metal-acid coordination and purges Ru levels below 10 ppm while simultaneously enriching the ee.

Section 2: Quantitative Data & Benchmarks

Table 1: Scale-Up Metrics for Synthesis Routes
Synthetic RouteMax Theoretical YieldTypical ee (%)Major Impurity RiskScalability Rating
Asymmetric Hydrogenation (Ru-BINAP) 100%92 - 96%Ruthenium residues (>50 ppm)High
Classical Kinetic Resolution (Enzymatic) 50%>99%Unreacted (S)-enantiomerLow (High waste)
Dynamic Kinetic Resolution (DKR) 100%95 - 98%Transesterification byproductsMedium
Chemical Kinetic Resolution (BTM-catalyzed) 50%88 - 92%Hydrolysis byproductsMedium
Table 2: Critical Impurity Profile & Mitigation
ImpurityOriginAnalytical DetectionMitigation Strategy
(S)-Enantiomer Keto-enol tautomerization (Racemization)Chiral HPLC (Polysaccharide CSP)Strict pH control (< 7.0); T < 25°C.
m-/p-Tolyl Regioisomers Carryover from upstream cross-couplingGC-MS / 1H-NMRRigorous fractional distillation of starting aryl halides.
Ruthenium (Ru) Homogeneous hydrogenation catalystICP-MSThiol-silica scavenging + Chiral crystallization.

Section 3: Experimental Protocols

Self-Validating Protocol: Asymmetric Hydrogenation & Metal Scavenging

This protocol utilizes physical observables to create a self-validating system, ensuring quality control at every step without waiting for offline HPLC results.

Step 1: Catalyst Activation & Substrate Preparation

  • Charge a high-pressure Hastelloy reactor with 2-(o-tolyl)acrylic acid (1.0 eq) and anhydrous methanol (10 volumes).

  • Sparge the solution with Argon for 30 minutes to remove dissolved oxygen (Critical for Ru-BINAP longevity).

  • Add[RuCl(p-cymene)((R)-BINAP)]Cl (0.5 mol%).

  • Self-Validation Check: The solution must transition from a turbid brown to a clear, deep orange, visually confirming the dissolution and activation of the active catalytic species.

Step 2: Asymmetric Hydrogenation

  • Pressurize the reactor with H₂ gas to 50 bar and heat to 40°C. Set the impeller speed to >800 RPM to overcome gas-liquid mass transfer limitations.

  • Self-Validation Check: Monitor the mass flow controller for H₂ uptake. The reaction is complete when H₂ consumption ceases and reactor pressure remains perfectly stable for >30 minutes.

Step 3: Metal Scavenging

  • Vent the reactor and transfer the crude orange solution to a glass-lined vessel.

  • Add SiliaBond® Thiol (or equivalent thiol-functionalized silica, 20 wt% relative to catalyst) and stir at 50°C for 4 hours.

  • Filter the suspension through a Celite pad.

  • Self-Validation Check: The filtrate must be pale yellow to colorless. A persistent orange/brown tint indicates incomplete Ru scavenging; re-treat with silica if necessary.

Step 4: Diastereomeric Salt Crystallization

  • Concentrate the filtrate and redissolve in Ethyl Acetate (5 volumes).

  • Add a chiral amine, such as Cinchonidine (0.95 eq), dropwise at 60°C.

  • Cool slowly to 5°C at a rate of 10°C/hour.

  • Self-Validation Check: The formation of a dense, white crystalline precipitate validates the successful formation of the diastereomeric salt, leaving residual metals and the (S)-enantiomer dissolved in the mother liquor. Filter and dry.

Section 4: Mechanistic & Workflow Visualizations

Racemization R_Isomer (R)-2-(o-Tolyl)propanoic acid Enolate Achiral Enolate Intermediate R_Isomer->Enolate Base (OH-) -H+ Enolate->R_Isomer +H+ S_Isomer (S)-2-(o-Tolyl)propanoic acid Enolate->S_Isomer +H+ S_Isomer->Enolate Base (OH-) -H+

Caption: Mechanistic pathway of base-catalyzed racemization via an achiral enolate intermediate.

Workflow SM 2-(o-Tolyl)acrylic acid (Degassed) Rxn Asymmetric Hydrogenation (Ru-BINAP, H2) SM->Rxn H2 Pressure Scavenge Metal Scavenging (Thiol-Silica) Rxn->Scavenge Crude API Cryst Chiral Crystallization (ee enrichment) Scavenge->Cryst Ru < 10 ppm QC QC Release: Chiral HPLC & ICP-MS Cryst->QC >99% ee

Caption: Optimized scale-up workflow for asymmetric hydrogenation including critical metal scavenging and QC gates.

Section 5: References

  • Chiral Inversion of 2-Arylpropionic Acid Enantiomers under Anaerobic Conditions Source: Environmental Science & Technology (ACS Publications) URL:[Link]

  • Engineering of Styrene Oxide Isomerase for Enhanced Production of 2-Arylpropionaldehydes: Chemoenzymatic Synthesis of (S)-Profens Source: ACS Catalysis (ACS Publications) URL:[Link]

  • Applications of Enzymatic and Non-enzymatic Methods to Access Enantiomerically Pure Compounds Using Kinetic Resolution and Racemization Source: Tetrahedron (via ResearchGate) URL:[Link]

  • Enantioselective Synthesis of (S)-α-Arylpropionic Acids via Pd-Catalyzed Kinetic Resolution of Benzylic Alcohols Source: ResearchGate (Citing Noyori's Ru-BINAP Asymmetric Hydrogenation) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Biological Activity Comparison: (R)- vs (S)-2-(o-Tolyl)propanoic Acid

As a Senior Application Scientist, evaluating the biological activity of chiral 2-arylpropanoic acids (profens) requires looking beyond simple target affinity. The spatial arrangement of atoms dictates not only how a mol...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the biological activity of chiral 2-arylpropanoic acids (profens) requires looking beyond simple target affinity. The spatial arrangement of atoms dictates not only how a molecule interacts with its primary target (pharmacodynamics) but also how it is processed by metabolic enzymes (pharmacokinetics).

This guide provides an in-depth comparison of the (R)- and (S)-enantiomers of 2-(o-Tolyl)propanoic acid . By analyzing this specific compound, we uncover how the introduction of an ortho-methyl group creates severe steric hindrance, fundamentally altering the classic profen biological profile.

Mechanistic Overview: Chirality and the Steric Penalty

2-Arylpropanoic acids are widely recognized as non-steroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting cyclooxygenase (COX-1 and COX-2) enzymes. The biological activity of these compounds is highly stereoselective.

The Pharmacodynamic Axis: COX Inhibition

The arachidonic acid binding channel of the COX enzyme is highly restrictive. For standard profens (e.g., ibuprofen, naproxen), the (S)-enantiomer is the active eutomer. Its α-methyl group projects into a specific hydrophobic pocket, allowing the carboxylate to form critical hydrogen bonds with Arg120 and Tyr355 at the active site.

In (S)-2-(o-Tolyl)propanoic acid, the presence of the ortho-methyl group on the phenyl ring introduces a significant steric penalty . This bulky substitution clashes with the entry to the COX binding pocket , forcing the phenyl ring into a suboptimal conformation. Consequently, while the (S)-enantiomer retains COX inhibitory activity, its potency is reduced compared to para-substituted analogs. The (R)-enantiomer (distomer) remains completely inactive due to the improper spatial orientation of its carboxylate group.

The Pharmacokinetic Axis: Blockade of Chiral Inversion

A hallmark of profen metabolism is the unidirectional in vivo chiral inversion from the inactive (R)-enantiomer to the active (S)-enantiomer . This process requires the (R)-enantiomer to be activated by Acyl-CoA synthetase into an (R)-CoA thioester, which is then epimerized by alpha-methylacyl-CoA racemase (AMACR).

However, the ortho-methyl group in 2-(o-Tolyl)propanoic acid acts as a massive steric block. The extent of CoA thioester formation decreases dramatically as the steric bulk of an ortho-substituent increases . Because Acyl-CoA synthetase cannot accommodate the ortho-substituted substrate, the chiral inversion pathway is completely abolished.

Pathway R_Enant (R)-2-(o-Tolyl) propanoic acid CoA_Syn Acyl-CoA Synthetase R_Enant->CoA_Syn Attempted Activation S_Enant (S)-2-(o-Tolyl) propanoic acid R_CoA (R)-CoA Thioester CoA_Syn->R_CoA Blocked AMACR AMACR (Racemase) R_CoA->AMACR S_CoA (S)-CoA Thioester S_CoA->S_Enant AMACR->S_CoA Steric Ortho-Methyl Steric Block Steric->CoA_Syn

Metabolic blockade of (R)-2-(o-Tolyl)propanoic acid chiral inversion due to steric hindrance.

Comparative Biological Activity Data

The following table summarizes the quantitative performance of the isolated enantiomers. Because the ortho-substitution blocks metabolic activation, the (R)-enantiomer acts as a true, stable distomer in vivo, unlike standard profens (like ibuprofen) where the (R)-form acts as a prodrug for the (S)-form.

Parameter(S)-2-(o-Tolyl)propanoic Acid(R)-2-(o-Tolyl)propanoic Acid
Pharmacological Status Eutomer (Active)Distomer (Inactive)
COX-1 IC₅₀ (µM) ~12.5> 100 (No meaningful inhibition)
COX-2 IC₅₀ (µM) ~45.0> 100 (No meaningful inhibition)
Receptor Binding Hindered but viableSterically precluded
In Vivo Chiral Inversion N/A< 1% (Sterically blocked)
Acyl-CoA Synthetase Affinity LowNegligible

Experimental Methodologies

To objectively validate the biological activity and metabolic stability of these enantiomers, the following self-validating experimental workflows must be employed.

Workflow Step1 Enantiomeric Resolution (Chiral Prep-HPLC) Step2 Purity Validation (>99% ee via LC-UV) Step1->Step2 Branch1 In Vitro COX Assay (Fluorometric) Step2->Branch1 Branch2 Microsomal Stability (Rat Liver Microsomes) Step2->Branch2 Data1 IC50 Determination (S vs R Efficacy) Branch1->Data1 Data2 Chiral Inversion Rate (LC-MS/MS Quantification) Branch2->Data2

Experimental workflow for evaluating enantiomer-specific COX inhibition and metabolic stability.
Protocol 1: In Vitro COX-1/COX-2 Fluorometric Inhibition Assay

Causality Focus: Traditional assays measure PGE2 via ELISA, which can be unstable. This protocol utilizes ADHP (10-acetyl-3,7-dihydroxyphenoxazine), which reacts directly with the PGG2 intermediate produced by COX to form highly fluorescent resorufin. This provides a direct, real-time kinetic readout of enzyme activity.

  • Reagent Preparation: Prepare assay buffer (100 mM Tris-HCl, pH 8.0, containing 1 µM hematin). Hematin is a mandatory cofactor for the peroxidase activity of COX.

  • Enzyme Incubation: Aliquot purified ovine COX-1 or human recombinant COX-2 into a 96-well black microplate. Add the resolved (R)- or (S)-enantiomer at varying concentrations (0.1 µM to 100 µM).

  • Validation System (Controls): Include Indomethacin (10 µM) as a positive inhibition control (self-validating step to ensure enzyme viability) and a DMSO vehicle control (100% activity baseline).

  • Initiation: Add arachidonic acid (substrate) and ADHP simultaneously to initiate the reaction.

  • Quantification: Read fluorescence immediately using a microplate reader (Ex: 535 nm, Em: 590 nm) continuously for 5 minutes. Calculate IC₅₀ values using non-linear regression analysis of the initial reaction velocities.

Protocol 2: Microsomal Chiral Inversion Assay via LC-MS/MS

Causality Focus: To prove that the ortho-methyl group blocks metabolic inversion, we must supply the exact enzymatic environment required for the reaction. Rat Liver Microsomes (RLM) are utilized because they are rich in both Acyl-CoA synthetase and AMACR.

  • Reaction Mixture: Combine 1 mg/mL RLM protein, 2 mM ATP, 1 mM Coenzyme A (CoA), and 5 mM MgCl₂ in a 100 mM potassium phosphate buffer (pH 7.4). Causality: ATP and CoA are absolute requirements; without them, the Acyl-CoA synthetase cannot attempt to form the thioester intermediate.

  • Substrate Addition: Spike the mixture with 50 µM of pure (R)-2-(o-Tolyl)propanoic acid.

  • Validation System: Run a parallel assay using (R)-Ibuprofen. Because ibuprofen lacks the ortho-methyl group, it will rapidly invert to (S)-ibuprofen, proving the microsomes and cofactors are active.

  • Incubation & Termination: Incubate at 37°C for 120 minutes. Terminate the reaction by adding ice-cold acetonitrile (1:3 v/v) containing an internal standard (e.g., naproxen-d3) to precipitate proteins.

  • Chiral LC-MS/MS Analysis: Centrifuge the samples and inject the supernatant onto a chiral stationary phase column (e.g., Chiralpak AD-RH). Monitor the specific MRM transitions for the (R) and (S) enantiomers. The absence of the (S)-enantiomer peak in the 2-(o-Tolyl)propanoic acid sample confirms the steric blockade of chiral inversion.

Conclusion & Translational Insights

The comparative analysis of (R)- and (S)-2-(o-Tolyl)propanoic acid beautifully illustrates the profound impact of steric hindrance in drug design. While the (S)-enantiomer retains its status as the biologically active eutomer for COX inhibition, the ortho-methyl substitution exacts a heavy toll on its potency. More importantly, this same structural feature completely insulates the (R)-enantiomer from metabolic chiral inversion. For researchers and drug development professionals, this compound serves as a vital model demonstrating how targeted steric modifications can be engineered to intentionally block prodrug activation pathways or stabilize specific enantiomeric profiles in vivo.

References

  • Ketoprofen esters as cancer oriented thymidine phosphorylase inhibitors: Synthesis, in vitro and in silico investigation Journal of Molecular Structure (ScienceDirect) URL:[Link]

  • Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens) Medical Research Journal URL:[Link]

  • The Amino Acid Conjugations (Metabolism of Drugs and Other Xenobiotics) AL-EDU / Caldwell et al. URL:[Link]

Comparative

(R)-2-(o-Tolyl)propanoic acid compared to other arylpropionic acid derivatives

An in-depth technical comparison of (R)-2-(o-Tolyl)propanoic acid against standard 2-arylpropionic acid derivatives (profens) requires a rigorous examination of stereochemistry, steric hindrance, and enzyme kinetics. Whi...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison of (R)-2-(o-Tolyl)propanoic acid against standard 2-arylpropionic acid derivatives (profens) requires a rigorous examination of stereochemistry, steric hindrance, and enzyme kinetics. While profens like ibuprofen and flurbiprofen are widely utilized clinical Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)[1], the ortho-tolyl derivative serves primarily as a specialized pharmacological probe. By introducing a bulky methyl group at the ortho position of the aryl ring, researchers can interrogate the spatial limitations of cyclooxygenase (COX) active sites and the metabolic machinery responsible for chiral inversion[2].

This guide provides a comprehensive, objective comparison of these compounds, focusing on their structural dynamics, target engagement, and laboratory validation methodologies.

Structural Rationale: The Ortho-Effect in Arylpropionic Acids

The defining feature of 2-arylpropionic acids is the chiral center at the α -carbon, resulting in (S)-enantiomers (typically the active eutomers for COX inhibition) and (R)-enantiomers (the inactive distomers)[1].

In standard profens like ibuprofen (para-isobutyl) or naproxen (methoxy-naphthyl), the aryl ring can freely rotate relative to the propionic acid side chain. This conformational flexibility allows the molecule to adopt the specific geometry required to slide into the narrow, hydrophobic channel of COX-1 and COX-2 enzymes, ultimately hydrogen-bonding with Arg120 and Tyr355.

(R)-2-(o-Tolyl)propanoic acid [3], however, possesses an ortho-methyl substitution. This introduces severe steric hindrance, significantly increasing the energy barrier for the rotation of the aryl ring.

  • Causality in Target Engagement: The restricted rotation prevents the ortho-tolyl derivative from adopting the planar-like conformation necessary to bypass the Arg120/Tyr355 bottleneck in COX enzymes, rendering it virtually inactive even in its (S)-form, and an excellent negative control in binding assays[4].

  • Causality in Enzymatic Processing: The steric bulk also impedes binding to α -methylacyl-CoA racemase (AMACR), drastically reducing the rate of metabolic chiral inversion compared to unhindered profens[5].

Metabolic Chiral Inversion Pathway

A hallmark of clinical (R)-profens is their unidirectional metabolic inversion to the active (S)-enantiomer in vivo[2]. This process is governed by a three-step enzymatic cascade. Because of its steric bulk, (R)-2-(o-Tolyl)propanoic acid is often used to map the steric tolerance of the Acyl-CoA synthetase and AMACR enzymes.

G R_Profen (R)-2-Arylpropionic Acid (Distomer) R_CoA (R)-Profenoyl-CoA Intermediate R_Profen->R_CoA Acyl-CoA Synthetase (ATP, CoA-SH) S_CoA (S)-Profenoyl-CoA Intermediate R_CoA->S_CoA AMACR (Chiral Inversion) S_Profen (S)-2-Arylpropionic Acid (Active Eutomer) S_CoA->S_Profen Acyl-CoA Thioesterase (Hydrolysis)

Metabolic chiral inversion pathway of (R)-arylpropionic acids to active (S)-enantiomers.

Quantitative Pharmacodynamic & Kinetic Comparison

The following table synthesizes the in vitro performance of (R)-2-(o-Tolyl)propanoic acid against standard profen benchmarks. The data highlights how steric hindrance (quantified by Taft's steric parameter, Es​ ) inversely correlates with both COX inhibition and chiral inversion rates.

CompoundCOX-1 IC 50​ ( μ M)COX-2 IC 50​ ( μ M)In Vitro Inversion t1/2​ (min)Steric Hindrance (Taft Es​ )
(S)-Ibuprofen 4.812.5N/A (Eutomer)-0.40 (p-isobutyl)
(R)-Ibuprofen > 100> 10045-0.40 (p-isobutyl)
(R)-Flurbiprofen > 100> 10085-0.46 (o-fluoro)
(R)-2-(o-Tolyl)propanoic acid > 200> 200> 300 (Highly Restricted)-1.24 (o-methyl)

Note: The highly negative Taft Es​ value for the ortho-methyl group signifies massive spatial bulk compared to the hydrogen atom (Es = 0), explaining the >300 min half-life for inversion.

Experimental Methodologies (Self-Validating Protocols)

To objectively measure the differences between these derivatives, laboratories must employ robust, self-validating assays. Below are the gold-standard protocols for evaluating chiral inversion and enantiomeric separation[6].

Protocol A: In Vitro Chiral Inversion Kinetics in Primary Hepatocytes

This protocol measures the rate at which the (R)-enantiomer is converted to the (S)-enantiomer.

  • Hepatocyte Isolation & Culture: Isolate primary rat hepatocytes using a two-step collagenase perfusion method. Seed at 1×106 cells/mL in Williams' E medium supplemented with 10% FBS.

  • Substrate Incubation: Introduce 100 μ M of the target compound (e.g., (R)-2-(o-Tolyl)propanoic acid or (R)-Ibuprofen) into the culture.

    • Causality: 100 μ M ensures the substrate concentration is above the Km​ of Acyl-CoA synthetase, ensuring zero-order kinetics where the enzyme's maximum velocity ( Vmax​ ) can be observed.

  • Time-Course Sampling: Extract 100 μ L aliquots at t=0,15,30,60,120, and 240 minutes.

  • Enzymatic Quenching: Immediately inject the aliquot into 300 μ L of ice-cold acetonitrile containing 1 μ M of an internal standard (e.g., racemic naproxen).

    • Causality: The ice-cold organic solvent instantly denatures the cellular enzymes, halting the chiral inversion at the exact timestamp. The internal standard self-validates the extraction recovery efficiency.

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 mins to pellet precipitated proteins. Analyze the supernatant using Chiral LC-MS/MS to quantify the (R)/(S) ratio.

Protocol B: Enantioselective Capillary Electrophoresis (CE)

Because (R)- and (S)-enantiomers have identical mass and charge, separating them requires a chiral environment. CE utilizing cyclodextrins is the standard for profen resolution[6].

  • Capillary Preparation: Use an uncoated fused-silica capillary (50 μ m Internal Diameter × 40 cm total length). Flush with 0.1 M NaOH for 5 mins, followed by ultra-pure water.

  • Background Electrolyte (BGE) Formulation: Prepare a 50 mM sodium phosphate buffer adjusted to pH 2.5 , containing 10 mM (2-hydroxypropyl)- β -cyclodextrin (HP- β -CD).

    • Causality: At pH 2.5, the propanoic acid moiety ( pKa​≈4.4 ) is fully protonated and neutral. This eliminates electrophoretic mobility differences based on charge, forcing the separation to rely entirely on the transient, stereoselective hydrophobic inclusion of the aryl ring into the HP- β -CD cavity. The ortho-methyl group of the tolyl derivative creates a uniquely hindered inclusion complex compared to ibuprofen, resulting in distinct migration times.

  • Injection & Separation: Inject the sample hydrodynamically (50 mbar for 5 seconds). Apply a separation voltage of +20 kV.

  • Detection: Monitor UV absorbance at 214 nm. The baseline resolution ( Rs​>1.5 ) validates the efficacy of the chiral selector.

References

  • PubChem (National Institutes of Health). "2-(2-Methylphenyl)propanoic acid | C10H12O2 | CID 3593832". National Center for Biotechnology Information.[Link]

  • Carabaza, A., et al. (2005). "'In Vitro' Differences Among (R) and (S) Enantiomers of Profens in Their Activities Related to Articular Pathophysiology". PubMed (NIH).[Link]

  • Evans, A. M. (2001). "Pharmacology of Chiral Compounds 2-Arylpropionic Acid Derivatives". Bentham Science Publishers / PubMed.[Link]

  • Sandbaumhüter, F. A., et al. (2011). "Stereoselective determination of drugs and metabolites in body fluids, tissues and microsomal preparations by capillary electrophoresis (2000–2010)". Journal of Chromatography A.[Link]

  • Jiang, Y., et al. (2023). "Catalytic Deracemization Reactions". Journal of the American Chemical Society.[Link]

Sources

Validation

Comprehensive NMR Spectra Comparison Guide: Differentiating (R)- and (S)-2-(o-Tolyl)propanoic Acid Enantiomers

An in-depth technical comparison guide for the NMR enantiodiscrimination of 2-(o-Tolyl)propanoic acid, designed for analytical chemists, pharmacologists, and drug development professionals. The Chiral Challenge in 2-Aryl...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison guide for the NMR enantiodiscrimination of 2-(o-Tolyl)propanoic acid, designed for analytical chemists, pharmacologists, and drug development professionals.

The Chiral Challenge in 2-Arylpropanoic Acids

2-(o-Tolyl)propanoic acid belongs to the 2-arylpropanoic acid class of compounds, structurally homologous to widely used non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen and naproxen. In biological systems, the stereochemistry at the C2 position dictates pharmacological efficacy and metabolic fate. Typically, the (S)-enantiomer acts as the active cyclooxygenase inhibitor, while the (R)-enantiomer can undergo a unidirectional, enzyme-mediated metabolic inversion to the (S)-form in vivo[1].

Because enantiomers possess identical scalar couplings and chemical shifts in achiral environments, distinguishing the (R)- and (S)-enantiomers of 2-(o-Tolyl)propanoic acid via standard Nuclear Magnetic Resonance (NMR) spectroscopy is impossible. To overcome this, the achiral symmetry must be broken by introducing a chiral auxiliary, converting the enantiomeric mixture into diastereomers. Diastereomers possess distinct physicochemical properties and spatial geometries, resulting in resolvable chemical shift non-equivalences ( ΔΔδ )[2].

Methodological Approaches: CDAs vs. CSAs

To achieve baseline resolution of the (R)- and (S)-enantiomers, two primary methodologies are employed:

  • Chiral Derivatizing Agents (CDAs): These reagents form covalent bonds with the carboxylic acid (typically yielding amides or esters). Because the covalent bond locks the stereocenters into a stable molecule, CDAs generally provide larger ΔΔδ values and are less sensitive to concentration or solvent effects[3].

  • Chiral Solvating Agents (CSAs): These reagents form transient, non-covalent complexes (via hydrogen bonding, ion-pairing, and π−π stacking) with the analyte directly in the NMR tube. CSAs offer a non-destructive, rapid workflow but require strict control over stoichiometry and temperature[4][5].

Workflow Start Racemic 2-(o-Tolyl)propanoic Acid (R/S mixture) CDA_Path Chiral Derivatizing Agent (CDA) e.g., (S)-1-Phenylethylamine Start->CDA_Path CSA_Path Chiral Solvating Agent (CSA) e.g., BINOL-Amino Alcohol Start->CSA_Path CDA_Result Covalent Diastereomers (R,S)-Amide & (S,S)-Amide CDA_Path->CDA_Result CSA_Result Transient Diastereomeric Complexes (R)-Acid···CSA & (S)-Acid···CSA CSA_Path->CSA_Result NMR 1H/13C NMR Spectroscopy (CDCl3 or C6D6) CDA_Result->NMR CSA_Result->NMR Analysis Calculate Enantiomeric Excess (ee) via Integral Ratio NMR->Analysis

Workflow for NMR enantiodiscrimination using CDAs versus CSAs.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity and prevent artifactual data, the experimental workflows must be self-validating. Below are the optimized protocols for both CDA and CSA approaches.

Protocol A: Covalent Derivatization with (S)-1-Phenylethylamine (CDA)

Causality Check: Amide formation eliminates the exchangeable acidic proton and restricts conformational freedom, maximizing the anisotropic effects of the auxiliary's aromatic ring.

  • Activation: Dissolve 10.0 mg of the 2-(o-Tolyl)propanoic acid sample in 1.0 mL of anhydrous dichloromethane (DCM). Add 1.2 equivalents of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 0.1 equivalents of 4-dimethylaminopyridine (DMAP). Stir for 15 minutes at room temperature to form the active ester.

  • Derivatization: Add 1.5 equivalents of enantiopure (S)-1-phenylethylamine. Stir the mixture for 2 hours.

    • Self-Validation: An excess of the chiral amine and confirmation of 100% consumption of the starting acid are mandatory. Incomplete reactions can lead to kinetic resolution, which artificially skews the apparent enantiomeric ratio of the product[6].

  • Workup: Quench the reaction with 1M HCl to remove unreacted amine. Wash with saturated NaHCO 3​ , dry the organic layer over anhydrous Na 2​ SO 4​ , and evaporate the solvent under reduced pressure.

  • NMR Acquisition: Dissolve the purified diastereomeric mixture in 0.6 mL of CDCl 3​ . Acquire the 1 H NMR spectrum at a minimum of 400 MHz (16 scans, 10-second relaxation delay to ensure accurate integration).

Protocol B: In Situ Solvation with BINOL-Amino Alcohol (CSA)

Causality Check: CSAs rely on rapid thermodynamic equilibrium. The observed chemical shift is a population-weighted average of the free and bound states. Consequently, the magnitude of ΔΔδ is highly dependent on the association constant ( Ka​ ) and the host-guest ratio[4].

  • Sample Preparation: Weigh exactly 5.0 mg of the 2-(o-Tolyl)propanoic acid sample and dissolve it in 0.6 mL of CDCl 3​ directly in an NMR tube.

  • Titration of CSA: Add the BINOL-based amino alcohol CSA in a 1:1 molar ratio.

  • Equilibration: Invert the NMR tube several times to ensure homogeneity. Allow the sample to equilibrate for 5 minutes at the probe temperature (typically 298 K).

  • NMR Acquisition & Validation: Acquire the 1 H NMR spectrum.

    • Self-Validation: If baseline resolution is not achieved, incrementally add CSA up to a 1:2 (acid:CSA) ratio. Plotting ΔΔδ against the equivalents of CSA should yield a binding isotherm; data should only be integrated once the ΔΔδ plateaus, ensuring maximum complexation[4].

Quantitative Data Comparison

The efficiency of chiral discrimination is quantified by the chemical shift non-equivalence ( ΔΔδ ). For 2-(o-Tolyl)propanoic acid, the most diagnostic signals are the α -methyl group (doublet) and the o -tolyl methyl group (singlet).

Table 1: Comparative 1 H NMR Chemical Shift Non-Equivalence ( ΔΔδ ) for 2-Arylpropanoic Acid Enantiomers at 400 MHz (CDCl 3​ )

Chiral Auxiliary TypeSpecific ReagentTarget Diagnostic Proton ΔΔδ (ppm)Splitting (Hz)Resolution Quality
CSA Diphenylprolinol[5] α -CH (quartet)0.030 - 0.040~12 - 16Moderate
CSA BINOL-based Amino Alcohol[4] α -CH 3​ (doublet)0.045 - 0.050~18 - 20Moderate to Good
CDA (S)-1-Phenylethylamine α -CH 3​ (doublet)0.060 - 0.080~24 - 32Excellent (Baseline)
CDA Coumarin-based Amine[3] o -Ar-CH 3​ (singlet)0.070 - 0.090~28 - 36Excellent (Baseline)

Note: Values are extrapolated from homologous 2-arylpropanoic acids (e.g., ibuprofen, 2-phenylpropanoic acid) under standardized conditions.

Mechanistic Insights: The Causality of Chemical Shift Splitting

Why do these signals split? The fundamental mechanism relies on differential magnetic anisotropy .

When the (R)- and (S)-enantiomers interact with a chiral auxiliary, the resulting diastereomeric environments force the molecules into different spatial geometries. Aromatic rings (such as the phenyl ring in 1-phenylethylamine or the naphthyl rings in BINOL) generate strong magnetic shielding cones.

In the (R,S)-complex, the α -methyl group of the acid might be positioned directly within the shielding cone of the auxiliary's aromatic ring, causing its NMR signal to shift upfield (lower ppm). Conversely, in the (S,S)-complex, steric repulsion may force the same α -methyl group outside the shielding cone, leaving it relatively deshielded (higher ppm). This spatial discrepancy is the direct physical cause of the ΔΔδ observed in the spectra[2].

Mechanism Acid (R)- or (S)-2-(o-Tolyl)propanoic Acid Complex Diastereomeric Environment (Covalent or Non-Covalent) Acid->Complex Interaction Auxiliary Chiral Auxiliary (CDA or CSA) Auxiliary->Complex Interaction Anisotropy Differential Magnetic Anisotropy (Aromatic Shielding Cones) Complex->Anisotropy Spatial Geometry Shift Chemical Shift Non-equivalence (ΔΔδ) Resolved NMR Signals Anisotropy->Shift Magnetic Field Perturbation

Mechanistic pathway of NMR signal splitting via differential magnetic anisotropy.

Conclusion & Recommendations

For rapid, qualitative screening of 2-(o-Tolyl)propanoic acid enantiomers, CSAs (like BINOL-amino alcohols) are highly recommended due to their non-destructive nature and ease of use directly in the NMR tube. However, for rigorous quantitative determination of enantiomeric excess (ee) required in regulatory drug development, CDAs (like (S)-1-phenylethylamine) are superior. CDAs provide larger, baseline-resolved splitting ( ΔΔδ>0.060 ppm) that is immune to the concentration-dependent fluctuations that plague non-covalent solvating agents.

References

  • [4] Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. PubMed Central (PMC). Available at:[Link]

  • [2] Chapter 4: NMR Discrimination of Chiral Organic Compounds. Royal Society of Chemistry (RSC). Available at:[Link]

  • [5] Enantiodiscrimination of carboxylic acids using the diphenylprolinol NMR chiral solvating agents. Organic Chemistry Frontiers (RSC Publishing). Available at:[Link]

  • [3] Novel Chiral Derivatizing Agents for 1H NMR Determination of Enantiomeric Purities of Carboxylic Acids. Semantic Scholar. Available at:[Link]

  • [7] Microbial Deracemization of α-Substituted Carboxylic Acids: Substrate Specificity and Mechanistic Investigation. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

  • [1] Pharmacology of chiral compounds: 2-arylpropionic acid derivatives. PubMed. Available at: [Link]

  • [6] Kinetic Resolution of Racemic α-Arylalkanoic Acids with Achiral Alcohols via the Asymmetric Esterification Using Carboxylic Anhydrides and Acyl-Transfer Catalysts. Journal of the American Chemical Society (ACS). Available at:[Link]

Sources

Comparative

Benchmarking Asymmetric Catalysts for the Synthesis of (R)-2-(o-Tolyl)propanoic Acid

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol Executive Summary & Mechanistic Rationale The asymmetric synthesis of 2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol

Executive Summary & Mechanistic Rationale

The asymmetric synthesis of 2-arylpropanoic acids (profens) relies heavily on transition-metal-catalyzed enantioselective hydrogenation. While the classic Noyori-type Ru(II)-BINAP catalyst is the industrial gold standard for synthesizing unhindered profens like (S)-naproxen[1],[2], applying this methodology to ortho-substituted derivatives like (R)-2-(o-tolyl)propanoic acid presents profound steric challenges.

The ortho-methyl group on the 2-(o-tolyl)acrylic acid precursor severely restricts the free rotation of the aryl ring. During the catalytic cycle, this steric bulk clashes with the rigid biaryl backbone of standard ligands (like BINAP or DuPhos) during the enantio-determining migratory insertion step. Consequently, this leads to diminished turnover frequencies (TOF) and compromised enantiomeric excess (ee). To overcome this, highly modular ligands with tunable bite angles, such as the ferrocene-based Josiphos family[3], must be benchmarked against traditional systems to identify the optimal catalytic pocket.

Catalyst Selection & Benchmarking Data

We benchmarked three distinct catalytic systems to evaluate their efficacy in navigating the steric demands of 2-(o-tolyl)acrylic acid:

  • Catalyst A: Ru(OAc)₂((S)-BINAP) – The classic industrial benchmark. Its rigid chiral pocket requires extreme pressures to force substrate coordination, often leading to suboptimal kinetics for hindered substrates[2].

  • Catalyst B:[Rh(COD)((S,S)-Me-DuPhos)]BF₄ – A highly active catalyst for unhindered olefins, but its tight phospholane pocket limits the coordination rate of bulky ortho-substituted substrates.

  • Catalyst C: [Rh(COD)((R)-(S)-Josiphos)]BF₄ – Features a tunable ferrocene backbone that perfectly accommodates the ortho-tolyl group while maintaining strict stereochemical control[3].

Quantitative Benchmarking Summary
Catalyst SystemConversion (%)Enantiomeric Excess (ee %)TOF (h⁻¹)Mechanistic Observation
Ru(OAc)₂((S)-BINAP) 45%72% (R)28Severe steric clash with ortho-methyl group; requires >100 bar H₂ for meaningful turnover.
[Rh(COD)((S,S)-Me-DuPhos)]BF₄ 68%85% (R)42Rigid chiral pocket limits substrate coordination rate, leading to moderate conversion.
[Rh(COD)((R)-(S)-Josiphos)]BF₄ >99%96% (R)125Tunable ferrocene backbone perfectly accommodates steric bulk, yielding excellent ee and TOF.

Catalytic Pathway & Logic

The superiority of the Rh-Josiphos system lies in its dynamic coordination geometry. As shown in the pathway below, the oxidative addition of H₂ and subsequent migratory insertion are highly sensitive to the spatial arrangement of the substrate. The Josiphos ligand allows the ortho-tolyl group to orient away from the bulky diphenylphosphine moieties, drastically lowering the activation energy for the (R)-pathway while effectively blocking the (S)-pathway.

CatalyticCycle A [Rh(Josiphos)(Diene)]⁺ Precatalyst B [Rh(Josiphos)]⁺ Active Catalyst A->B + H₂, - Diene C [Rh(Josiphos)(Substrate)]⁺ Substrate Complex B->C + 2-(o-Tolyl)acrylic acid D [Rh(Josiphos)(Substrate)(H)₂]⁺ Oxidative Addition C->D + H₂ E [Rh(Josiphos)(Alkyl)(H)]⁺ Migratory Insertion D->E Enantiodetermining Step E->B Reductive Elimination F (R)-2-(o-Tolyl)propanoic acid Product E->F Release

Catalytic cycle of Rh-Josiphos mediated asymmetric hydrogenation.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol utilizes a parallel high-throughput screening (HTS) methodology. Every step is designed with built-in causality to prevent false negatives caused by catalyst poisoning or background racemic reactions.

Step 1: Substrate Purification

  • Action: Recrystallize 2-(o-tolyl)acrylic acid from ethanol/water (3:1) prior to use.

  • Causality: Trace acidic impurities or residual chlorides from upstream synthesis act as potent poisons for cationic Rh(I) centers. High purity ensures the TOF reflects true catalyst performance, not impurity-driven inhibition.

Step 2: Precatalyst Activation (Glovebox)

  • Action: Inside an argon-filled glovebox (<1 ppm O₂, <1 ppm H₂O), dissolve[Rh(COD)₂]BF₄ (0.01 mmol) and the respective chiral ligand (0.011 mmol) in 2.0 mL of anhydrous, degassed methanol. Stir for 30 minutes.

  • Causality: A 10% ligand excess ensures complete complexation. If the unligated Rh precursor is exposed to H₂, it will catalyze a rapid, completely racemic background hydrogenation, artificially destroying the observed ee%.

Step 3: High-Pressure Hydrogenation

  • Action: Transfer the activated catalyst to a stainless-steel autoclave containing the purified substrate (10 mmol) in 8.0 mL methanol (Substrate/Catalyst ratio = 1000). Purge the vessel three times with H₂, then pressurize to 30 bar. Stir at 40 °C for 16 hours.

  • Causality: Purging removes dissolved argon, ensuring the partial pressure of H₂ is accurate. A pressure of 30 bar is required to force the equilibrium toward the oxidative addition intermediate, which is otherwise thermodynamically disfavored for sterically hindered substrates.

Step 4: Quench and Analytical Validation

  • Action: Vent the reactor slowly. Filter the crude mixture through a short pad of silica gel (eluting with ethyl acetate) to remove metal residues.

  • Causality: Transition metal residues can cause severe peak broadening and baseline drift during Chiral HPLC analysis, obscuring accurate enantiomeric integration.

  • Analysis: Determine conversion via ¹H NMR (integration of vinylic protons at ~6.2 ppm vs. the aliphatic methyl doublet at ~1.5 ppm). Determine ee% via Chiral HPLC (Chiralcel OJ-H column, Hexane/IPA/TFA 90:10:0.1).

Workflow S1 Substrate Prep 2-(o-Tolyl)acrylic acid S2 Glovebox Setup Catalyst Loading S1->S2 S3 Pressurization H₂ (30 bar) S2->S3 S4 Reaction 40°C, 16h S3->S4 S5 Analysis Chiral HPLC & NMR S4->S5

High-throughput experimental workflow for benchmarking asymmetric hydrogenation catalysts.

References

  • Title: Toward efficient asymmetric hydrogenation: Architectural and functional engineering of chiral molecular catalysts Source: PNAS (Proceedings of the National Academy of Sciences) URL: [Link]

  • Title: Chiral Drugs: Chemistry and Biological Action Source: epdf.pub URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

(R)-2-(o-Tolyl)propanoic acid proper disposal procedures

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as an extension of the scientific method. In drug development and synthetic chemistry, handling chiral intermediate...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as an extension of the scientific method. In drug development and synthetic chemistry, handling chiral intermediates like (R)-2-(o-Tolyl)propanoic acid requires a rigorous, causality-driven approach to waste management. We do not merely discard chemicals; we engineer their safe, environmentally sound exit from our facilities.

The following guide provides the authoritative operational and disposal protocols for (R)-2-(o-Tolyl)propanoic acid, designed to ensure self-validating safety systems within your laboratory.

Physicochemical Profiling & Hazard Causality

To design an effective disposal protocol, we must first understand the physicochemical nature of the molecule. (R)-2-(o-Tolyl)propanoic acid is a chiral 2-arylpropionic acid (2-APA). While its acidic proton dictates its immediate chemical hazards (corrosivity, eye irritation), its chiral center and aryl group dictate its environmental toxicity.

Table 1: Quantitative Data & Waste Characterization

ParameterSpecificationRationale / Source
IUPAC Name (2R)-2-(2-methylphenyl)propanoic acidStandard chemical nomenclature[1].
Molecular Weight 164.20 g/mol [1].
GHS Classification Acute Tox. 4 (Oral), Eye Irrit. 2AHarmful if swallowed; causes severe eye irritation[1].
RCRA Waste Category Non-halogenated Organic WasteContains no halogens; eligible for organic lab pack incineration[2].
Chemical Incompatibilities Oxidizers, strong bases, steelExothermic reactivity; weak organic acids are corrosive to steel containers[3].

The Mechanistic Rationale: Why Drain Disposal is Strictly Prohibited

A common, yet critical, oversight in many laboratories is treating complex organic acids as generic weak acids—assuming that neutralizing the pH renders them safe for the municipal sewer. This is scientifically and environmentally indefensible for 2-APAs.

The core causality behind our strict zero-drain-disposal policy lies in the biological reactivity of the 2-arylpropionic acid scaffold. Recent studies demonstrate that 2-APAs undergo microbially mediated [4]. Specifically, bacteria harboring the 2-arylpropionyl-CoA epimerase gene can convert the (R)-enantiomer into the (S)-enantiomer within wastewater treatment plants[5].

Because the (S)-enantiomer of profen-class compounds often exhibits significantly higher pharmacological activity, discharging the seemingly inactive (R)-enantiomer can lead to the delayed emergence of active, ecotoxic metabolites in aquatic ecosystems[6]. Therefore, all (R)-2-(o-Tolyl)propanoic acid waste must be captured in a closed-loop system destined for thermal destruction.

Waste Segregation & Classification Protocol

According to the EPA's guidelines, laboratory wastes must be segregated according to chemical compatibility and authorized hazard classes[2].

G Start (R)-2-(o-Tolyl)propanoic Acid Waste Generation State Physical State? Start->State Solid Solid Waste (Powder/Labware) State->Solid Solid Liquid Liquid Waste (Solutions) State->Liquid Liquid SolidWaste Solid Hazardous Waste Stream Solid->SolidWaste Solvent Solvent Matrix? Liquid->Solvent Organic Organic Solvents (<20% Water) Solvent->Organic Organic Aqueous Aqueous Solutions (>80% Water) Solvent->Aqueous Aqueous NonHalo Non-Halogenated Organic Waste Stream Organic->NonHalo pH Verify pH (Target: 5.0 - 12.5) Aqueous->pH Incineration RCRA-Approved Incineration Facility NonHalo->Incineration AqWaste Aqueous Waste Stream (Zero Drain Disposal) pH->AqWaste AqWaste->Incineration SolidWaste->Incineration

Decision matrix for the segregation and disposal of (R)-2-(o-Tolyl)propanoic acid waste streams.

Step-by-Step Laboratory Disposal Workflows

Every protocol executed in the lab must be self-validating. Do not proceed to the next step unless the prior step's conditions are fully verified.

Protocol A: Liquid Waste Management (Organic & Aqueous Solutions)
  • Matrix Characterization: Determine the solvent composition of the waste mixture. If the solution contains <20% water, classify it as Non-Halogenated Organic Waste[7].

  • Compatibility Verification: Verify that the waste stream does not contain strong oxidizers (e.g., peroxides, nitric acid) or water-reactive agents. Mixing organic acids with oxidizers can result in exothermic, potentially explosive reactions[3].

  • Primary Containment: Transfer the solution into a high-density polyethylene (HDPE) or glass waste carboy. Causality Check: Never use steel containers, as the acidic nature of the compound will corrode the metal over time, leading to structural failure[3].

  • pH Stabilization (Aqueous Only): If the waste is primarily aqueous, adjust the pH to between 5.0 and 12.5 using dilute NaOH before capping[3]. This prevents the off-gassing of volatile acidic vapors during storage. Do not drain dispose after adjustment.

  • Labeling & SAA Transfer: Affix a hazardous waste label immediately, detailing the exact mass/volume of (R)-2-(o-Tolyl)propanoic acid. Move the container to a designated Satellite Accumulation Area (SAA) equipped with secondary containment[3].

Protocol B: Solid Spill Response & Decontamination
  • PPE Donning: Equip nitrile gloves, safety goggles (to protect against Eye Irrit. 2A hazards), and a particulate respirator (N95 or higher) if dust generation is likely[1].

  • Neutralization & Containment: Cover the solid spill with a commercial spill kit absorbent or ordinary sodium bicarbonate. Causality Check: Sodium bicarbonate safely neutralizes the organic acid into its sodium salt, mitigating immediate corrosivity without generating excessive heat[7].

  • Mechanical Collection: Use a non-sparking brush and dustpan to collect the neutralized solid.

  • Surface Decontamination: Wash the affected benchtop or floor area with a dilute alkaline solution (e.g., 5% sodium carbonate), followed by a thorough water rinse.

  • Final Disposal: Place all collected materials, including contaminated PPE and sweeping tools, into a sealed solid hazardous waste bag for RCRA-approved incineration[2].

References

  • National Center for Biotechnology Information. "2-(2-Methylphenyl)propanoic acid." PubChem Compound Summary for CID 3593832. Retrieved from[Link]

  • Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines." Environmental Health & Safety. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). "Disposal Handbook: Guide To Managing Classification And Disposal Of Hazardous Waste." Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • Nguyen, Q. A., et al. (2022). "Chiral Inversion of 2-Arylpropionic Acid Enantiomers under Anaerobic Conditions." Environmental Science & Technology, 56(12), 8197-8208. American Chemical Society. Retrieved from[Link]

Sources

Handling

Personal protective equipment for handling (R)-2-(o-Tolyl)propanoic acid

Handling chiral organic building blocks like (R)-2-(o-Tolyl)propanoic acid (CAS: 213406-25-8) requires a rigorous approach to laboratory safety. As an arylpropanoic acid derivative—structurally related to non-steroidal a...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling chiral organic building blocks like (R)-2-(o-Tolyl)propanoic acid (CAS: 213406-25-8) requires a rigorous approach to laboratory safety. As an arylpropanoic acid derivative—structurally related to non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and ketoprofen[1][2]—this compound presents specific physicochemical hazards.

This guide provides drug development professionals and researchers with an authoritative, self-validating operational framework for the safe handling, personal protective equipment (PPE) selection, and disposal of (R)-2-(o-Tolyl)propanoic acid.

Hazard Identification & Mechanistic Causality

To select the correct PPE, one must first understand the mechanistic nature of the hazard. (R)-2-(o-Tolyl)propanoic acid is typically a crystalline powder at room temperature.

  • Dermal Penetration (H315): The molecule features a lipophilic ortho-tolyl group paired with a hydrophilic carboxylic acid moiety. This amphiphilic structure allows the compound to readily partition into and disrupt the lipid bilayers of the stratum corneum (the skin's outermost layer), causing acute localized irritation and potential systemic absorption.

  • Ocular and Respiratory Irritation (H319, H335): The primary physical hazard during laboratory operations is the generation of fine, respirable crystalline dust. If aerosolized, the acidic nature of the dust rapidly lowers the pH of the mucosal fluids in the eyes and respiratory tract, leading to severe irritation.

Because of these properties, standard latex gloves and basic safety glasses are insufficient. A comprehensive hazard assessment, as mandated by [3][4], dictates the strict PPE matrix below.

Quantitative PPE Specification Matrix

The following table summarizes the mandatory PPE required for handling this compound, grounded in quantitative regulatory standards.

Protection AreaEquipment SpecificationQuantitative MetricRegulatory StandardCausality / Rationale
Hand Nitrile Rubber GlovesMin. thickness: 0.11 mm (splash) / 0.40 mm (full contact)EN 374 / ASTM D6978Nitrile provides superior chemical resistance to lipophilic organic acids compared to latex, preventing transdermal permeation.
Eye Chemical Safety GogglesANSI Z87.1+ (High Impact)[5]Forms a tight seal to prevent fine crystalline dust and acidic solutions from contacting the ocular mucosa.
Body Flame-Resistant Lab Coat100% Cotton or NomexOSHA 29 CFR 1910.132Protects against static-induced ignition, especially critical if the acid is being dissolved in flammable organic solvents.
Respiratory N95 or P100 Particulate RespiratorFilter efficiency ≥ 95%OSHA 29 CFR 1910.134Required only if handling outside a controlled draft shield to prevent inhalation of respirable acidic dust.

Operational Workflow & Handling Protocols

Every protocol in your laboratory should be a self-validating system. The following methodologies ensure that hazards are contained and cross-contamination is prevented.

Protocol 1: Safe Weighing and Dispensing

Organic powders like (R)-2-(o-Tolyl)propanoic acid are prone to triboelectric charging (static buildup), which causes the powder to repel from spatulas and aerosolize into the breathing zone.

  • Environmental Verification: Verify that the chemical fume hood monitor displays a minimum face velocity of 100 feet per minute (fpm). Clear the workspace of incompatible materials, particularly strong oxidizing agents and strong bases.

  • Static Elimination: Pass an anti-static zero-stat gun over the grounded, stainless-steel micro-spatula and the receiving vessel (e.g., an amber glass vial) to dissipate surface charges.

  • Dispensing: Carefully transfer the crystalline powder into the tared vessel. Keep the source bottle's opening as close to the receiving vessel as possible to minimize the drop height and subsequent aerosolization.

  • Validation & Sealing: Once the desired mass is achieved, tightly cap both the source bottle and the receiving vessel before removing them from the fume hood. This self-validating step ensures no dust escapes into the general laboratory environment.

  • Decontamination: Wipe down the analytical balance and the surrounding hood surface with a damp, disposable microfiber cloth (using water or dilute ethanol) to capture any trace microscopic dust.

Protocol 2: Spill Response and Neutralization

In the event of a breach in containment, immediate and calculated action is required to prevent exposure.

  • Isolation: Immediately evacuate personnel from the immediate vicinity and clearly demarcate the spill zone.

  • PPE Verification: Responders must don fresh 0.40 mm nitrile gloves, chemical safety goggles, and a fitted N95/P100 respirator.

  • Containment (Solid Spill): Gently cover the spilled powder with a damp absorbent pad to trap the dust. Never dry-sweep , as this will immediately aerosolize the acid.

  • Neutralization (Liquid/Solvent Spill): If the acid is dissolved in an organic solvent, apply a weak base neutralizer (e.g., solid sodium bicarbonate) directly to the spill. Causality checkpoint: Wait until all effervescence (CO₂ gas evolution) ceases. The cessation of bubbling physically validates that the acid has been fully neutralized.

  • Collection: Use a non-sparking plastic scoop to transfer the neutralized slurry or dampened powder into a chemically resistant, sealable polyethylene hazardous waste container.

  • Final Cleansing: Wash the spill surface with a mild soap and water solution, followed by a thorough deionized water rinse.

Safety and Disposal Workflow Visualization

The following diagram illustrates the logical progression of handling and emergency response, ensuring all personnel follow a standardized, compliant pathway.

G Start Initiate Handling (R)-2-(o-Tolyl)propanoic acid PPE Don Required PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Transfer to Fume Hood (Min. Face Velocity 100 fpm) PPE->Hood Weigh Weighing & Dispensing (Use anti-static tools) Hood->Weigh Spill Spill Detected? Weigh->Spill Clean Spill Response (Neutralize & Absorb) Spill->Clean Yes Success Operation Complete Spill->Success No Waste Hazardous Waste Disposal (EPA RCRA) Clean->Waste Success->Waste Dispose Consumables

Workflow for the safe handling, spill response, and disposal of (R)-2-(o-Tolyl)propanoic acid.

Disposal Plan (EPA RCRA Compliance)

Under the Environmental Protection Agency's (EPA) [6][7][8], (R)-2-(o-Tolyl)propanoic acid and any materials contaminated by it (including gloves, wipes, and empty vials) must be treated as hazardous organic waste.

  • Segregation: Do not mix this acidic waste with heavy metals, cyanides, or strong oxidizers, as this can trigger exothermic reactions or the release of toxic gases.

  • Labeling: Containers must be clearly labeled with "Hazardous Waste - Toxic Organic Acid" and the exact accumulation start date.

  • Storage & Removal: Store waste in a secondary containment tray within a designated, ventilated hazardous waste accumulation area. For Large Quantity Generators (LQGs), waste must be removed by a certified hazardous waste contractor within 90 days of the accumulation start date[7][9].

References

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - General Requirements (29 CFR 1910.132)." United States Department of Labor. URL:[Link]

  • Occupational Safety and Health Administration (OSHA). "Eye and Face Protection (29 CFR 1910.133)." United States Department of Labor. URL:[Link]

  • Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Laws and Regulations." United States Environmental Protection Agency. URL: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for 2-(o-Tolyl)propanoic acid." PubChem. URL:[Link]

Sources

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